molecular formula C19H21BrClNO B1145762 Ecopipam hydrobromide CAS No. 1227675-51-5

Ecopipam hydrobromide

カタログ番号: B1145762
CAS番号: 1227675-51-5
分子量: 394.7 g/mol
InChIキー: GAUWIDFICGEZKR-JUOYHRLASA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SCH 39166 is a dopamine D1 receptor antagonist (Ki = 5 nM). It is selective for D1 over D2-4 receptors (Kis = 3,751, >1,000, and 5,934 nM, respectively), however, it also binds to D5 receptors (Ki = 4.4 nM). SCH 39166 inhibits food intake in a dose-dependent manner in rats (ED50 = 0.84 mg/kg). It reduces ethanol intake in Sardinian alcohol-preferring rats and sucrose intake in water-deprived and water-sated rats without affecting food or total fluid intake. SCH 39166 also suppresses cocaine-induced arrhythmias in anesthetized dogs.>

特性

IUPAC Name

(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO.BrH/c1-21-9-8-13-10-16(20)18(22)11-15(13)19-14-5-3-2-4-12(14)6-7-17(19)21;/h2-5,10-11,17,19,22H,6-9H2,1H3;1H/t17-,19+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUWIDFICGEZKR-JUOYHRLASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@@H]3[C@@H]1CCC4=CC=CC=C34)O)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9042596
Record name SCH 39166 hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227675-51-5
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227675-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Ecopipam Hydrobromide: A Technical Guide to its Dopamine D1 Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecopipam (formerly SCH 39166) is a first-in-class selective antagonist of the D1-like dopamine receptor family (D1 and D5 receptors).[1] Its unique pharmacological profile, characterized by high affinity for D1 and D5 receptors and significantly lower affinity for D2-like receptors (D2, D3, and D4), distinguishes it from traditional dopamine antagonists that primarily target the D2 receptor.[2][3] This high selectivity may underpin its therapeutic potential in conditions like Tourette syndrome, where it has shown efficacy in reducing tics without the metabolic side effects and drug-induced movement disorders commonly associated with D2 antagonists.[1] This technical guide provides an in-depth analysis of the dopamine D1 receptor selectivity of ecopipam hydrobromide, presenting quantitative binding data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Receptor Binding Profile of Ecopipam

The selectivity of ecopipam is quantitatively demonstrated through its binding affinities (Ki values) for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. The data presented below, compiled from in vitro radioligand binding assays, illustrates ecopipam's potent and selective binding to the D1-like receptor family.

Table 1: Ecopipam Binding Affinity (Ki) for Human Dopamine Receptor Subtypes

Receptor SubtypeKi (nM)pKiReference
Dopamine D11.28.92[4]
Dopamine D10.99.05[4]
Dopamine D52.0-[3]
Dopamine D212405.91[4]
Dopamine D29806.01[4]
Dopamine D455205.26[4][5]

Note: Specific Ki values for the D3 receptor are not consistently reported in the primary literature, but studies confirm low affinity similar to other D2-like receptors.

Table 2: Ecopipam Binding Affinity (Ki) for Rat Dopamine Receptor Subtypes

Receptor SubtypeKi (nM)pKiReference
Dopamine D11.98.72[4]
Dopamine D25146.29[4]

Table 3: Ecopipam Binding Affinity (Ki) for Other Receptors

ReceptorKi (nM)Reference
5-HT₂80[5]
α₂ₐ731[5]

Experimental Protocols: Radioligand Binding Assay

The determination of ecopipam's binding affinity is primarily achieved through competitive radioligand binding assays. Below is a detailed methodology typical for assessing the affinity of a test compound for the dopamine D1 receptor.

Objective

To determine the inhibitor constant (Ki) of a test compound (e.g., ecopipam) by quantifying its ability to displace a specific radioligand from the human dopamine D1 receptor.

Materials
  • Receptor Source: Cell membranes from a stable cell line recombinantly expressing the human dopamine D1 receptor.

  • Radioligand: [³H]SCH 23390, a selective D1/D5 antagonist.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration (e.g., 1 µM) of a non-labeled D1 antagonist, such as butaclamol or unlabeled SCH 23390.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure
  • Membrane Preparation: The cell membranes expressing the D1 receptor are thawed and resuspended in the assay buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, the radioligand ([³H]SCH 23390) at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound (ecopipam).

  • Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

Data Analysis
  • The data is analyzed by plotting the percentage of specific binding of the radioligand as a function of the logarithm of the test compound's concentration.

  • A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.

  • The inhibitor constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation:

    Ki = IC₅₀ / (1 + [L]/Kd)

    where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualizations: Signaling Pathways and Experimental Workflow

Dopamine D1 Receptor Signaling Pathway

The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, primarily couples to the Gαs/olf subunit. This initiates a signaling cascade that leads to the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to changes in neuronal excitability and gene expression.[6]

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Binds Gs Gαs/olf D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binds PKA_active Active PKA PKA_inactive->PKA_active Activates Downstream Downstream Effectors (e.g., DARPP-32, CREB) PKA_active->Downstream Phosphorylates

Caption: Canonical Dopamine D1 Receptor Signaling Pathway.

Antagonistic Action of Ecopipam

Ecopipam exerts its effect by competitively binding to the D1 receptor, thereby preventing dopamine from binding and activating the downstream signaling cascade.

Ecopipam_Action Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Ecopipam Ecopipam Ecopipam->D1R Blocks Signaling Downstream Signaling D1R->Signaling Activation Blocked

Caption: Ecopipam's Antagonistic Mechanism at the D1 Receptor.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay used to determine the binding affinity of a compound like ecopipam.

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare D1 Receptor Membranes D Incubate Membranes, Radioligand, and Ecopipam A->D B Prepare Radioligand ([³H]SCH 23390) B->D C Prepare Serial Dilutions of Ecopipam C->D E Separate Bound from Unbound Ligand (Filtration) D->E F Quantify Bound Radioactivity (Scintillation Counting) E->F G Plot Competition Curve F->G H Determine IC₅₀ G->H I Calculate Ki using Cheng-Prusoff Equation H->I

Caption: Workflow of a Competitive Radioligand Binding Assay.

Conclusion

This compound demonstrates a highly selective and high-affinity binding profile for the dopamine D1 and D5 receptors, with substantially lower affinity for D2-like and other neurotransmitter receptors. This selectivity is a key feature of its pharmacological profile and is thought to contribute to its clinical efficacy and tolerability. The standardized experimental protocols, such as radioligand binding assays, are crucial for the precise quantification of this selectivity. A thorough understanding of ecopipam's interaction with the D1 receptor and its downstream signaling pathways is essential for the continued development and application of this and other selective D1 receptor antagonists in the field of neuroscience and drug discovery.

References

An In-depth Technical Guide to the Discovery and Synthesis of Ecopipam Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecopipam (formerly known as SCH-39166) is a first-in-class selective antagonist of the D1 and D5 dopamine receptors. Discovered and initially developed by Schering-Plough, it represents a significant departure from typical antipsychotic medications that primarily target D2 receptors. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of Ecopipam hydrobromide. Detailed experimental protocols for key assays are provided, along with a summary of its binding affinity and a visualization of its mechanism of action. Ecopipam is currently under investigation for the treatment of various neurological and psychiatric disorders, including Tourette syndrome.[1][2][3]

Discovery and Rationale

Ecopipam was discovered in the central nervous system preclinical labs at Schering-Plough Corporation (now Merck).[3] The rationale for its development stemmed from the desire to create a dopamine antagonist with a novel mechanism of action that could potentially offer a better side-effect profile compared to existing D2 receptor antagonists.[3] While D2 antagonists are effective for certain conditions, they are often associated with extrapyramidal symptoms and tardive dyskinesia. By selectively targeting the D1/D5 receptors, Ecopipam was designed to modulate dopaminergic neurotransmission with a reduced risk of these adverse effects.[3]

Initial preclinical studies in animal models indicated its potential as an antipsychotic, though it did not show efficacy in clinical trials for schizophrenia.[3] However, its unique pharmacological profile has led to its investigation in a range of other conditions, including Tourette syndrome, restless legs syndrome, and obesity.[2]

Synthesis of this compound

The synthesis of Ecopipam, with the chemical name (6aS,13bR)-11-chloro-7-methyl-5,6,6a,7,8,9,13b-hexahydro-4H-benzo[d]naphtho[2,1-b]azepin-12-ol, has been described in the scientific literature. The following is a representative synthetic route.

Experimental Protocol: Synthesis of Ecopipam

A multi-step synthesis can be employed to produce Ecopipam. A key step involves the stereoselective synthesis of the core benzazepine structure. The final step typically involves demethylation to yield the phenolic hydroxyl group, followed by salt formation.

  • Step 1: Formation of the Naphthylamine Intermediate: Starting from a substituted 2-naphthol, a Bucherer reaction can be employed to introduce the amine functionality.

  • Step 2: Acylation and Reduction: The resulting naphthylamine undergoes a Friedel-Crafts or Sugasawa-type acylation to introduce a keto group, which is subsequently reduced to a hydroxyl group using a reducing agent like sodium borohydride.

  • Step 3: Cyclization to form the Benzazepine Core: The amino alcohol intermediate undergoes a double dehydration and intramolecular cyclization with an appropriate oxo-acid under Dean-Stark conditions to form the tetracyclic benzazepine core.

  • Step 4: N-Methylation: The secondary amine of the benzazepine ring system is methylated, for example, using formaldehyde and a reducing agent.

  • Step 5: Demethylation: The methoxy group on the aromatic ring is demethylated to the free phenol using a demethylating agent such as boron tribromide or hydrobromic acid.

  • Step 6: Formation of the Hydrobromide Salt: The final free base of Ecopipam is treated with hydrobromic acid in a suitable solvent to precipitate this compound.

Note: This is a generalized scheme. For specific reaction conditions, including solvents, temperatures, and catalysts, it is recommended to consult the primary literature and patents.

Pharmacological Profile

Ecopipam is a potent and selective antagonist of the dopamine D1 and D5 receptors. Its selectivity is a key feature of its pharmacological profile.

Data Presentation: Receptor Binding Affinities
ReceptorKi (nM)Reference Compound
Dopamine D11.2[3H]-SCH 23390
Dopamine D52.0[3H]-SCH 23390
Dopamine D2980[3H]-Spiperone
Dopamine D45520[3H]-Spiperone
Serotonin 5-HT2A80[3H]-Ketanserin
Adrenergic α2a730[3H]-Clonidine

This table presents a summary of representative binding affinities. Ki values can vary between studies depending on the specific experimental conditions.

Mechanism of Action and Signaling Pathways

Ecopipam exerts its effects by blocking the activation of D1 and D5 dopamine receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by dopamine, activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By antagonizing these receptors, Ecopipam inhibits this signaling cascade.

Visualization: Dopamine D1 Receptor Signaling Pathway

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Ecopipam Ecopipam Ecopipam->D1R Blocks G_protein Gs/olf D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Binding_Assay_Workflow Start Start Prep Prepare Reagents: - Cell Membranes - [3H]-SCH 23390 - Test Compound - Buffers Start->Prep Incubate Incubate: Membranes + Radioligand + Test Compound Prep->Incubate Filter Rapid Filtration (Separate Bound/Free) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki Count->Analyze End End Analyze->End

References

Ecopipam Hydrobromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecopipam is a first-in-class, selective dopamine D1/D5 receptor antagonist under investigation for various neurological and psychiatric disorders. Unlike existing antipsychotics that primarily target D2 receptors, ecopipam's unique mechanism of action presents a promising alternative with a potentially different side-effect profile. This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and key experimental data related to ecopipam hydrobromide.

Chemical Structure and Properties

This compound is the hydrobromide salt of ecopipam. It is an orally active compound that can cross the blood-brain barrier.

Table 1: Chemical and Physical Properties of Ecopipam and its Salts

PropertyEcopipamEcopipam HydrochlorideThis compound
IUPAC Name (6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][1]benzazepin-12-ol(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][1]benzazepin-12-ol;hydrochloride(6aS-trans)-11-Chloro-6,6a,7,8,9,13b-hexahydro-7-methyl-5H-benzo[d]naphth[2,1-b]azepin-12-ol hydrobromide
Synonyms SCH-39166, EBS-101, PSYRX-101SCH 39166SCH 39166 hydrobromide
CAS Number 112108-01-7190133-94-92587360-22-1
Molecular Formula C₁₉H₂₀ClNOC₁₉H₂₁Cl₂NOC₁₉H₂₀ClNO·HBr
Molecular Weight 313.8 g/mol 350.3 g/mol 394.73 g/mol
Appearance Solid at room temperatureNot specifiedNot specified
LogP 3.918Not specifiedNot specified
Hydrogen Bond Donor Count 1Not specifiedNot specified
Hydrogen Bond Acceptor Count 2Not specifiedNot specified
Elimination Half-life ~10 hoursNot specifiedNot specified

Mechanism of Action

Ecopipam is a selective antagonist of the D1-like dopamine receptors, which include the D1 and D5 subtypes.[2] These receptors are Gs-coupled and their activation leads to a cascade of downstream signaling events. By blocking these receptors, ecopipam inhibits the actions of dopamine.

Dopamine D1/D5 Receptor Signaling Pathway

The binding of dopamine to D1/D5 receptors activates the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB, influencing gene expression and neuronal function.

D1_D5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1R D1/D5 Receptor Dopamine->D1R Activates Ecopipam Ecopipam Ecopipam->D1R Blocks G_protein Gs Protein D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Signaling PKA->Downstream Phosphorylates

Dopamine D1/D5 receptor signaling pathway and the antagonistic action of Ecopipam.

Receptor Binding Affinity and Selectivity

Ecopipam exhibits high affinity for D1 and D5 receptors with significantly lower affinity for other receptor types, highlighting its selectivity.

Table 2: Receptor Binding Affinity (Ki) of Ecopipam

ReceptorKi (nM)
Dopamine D11.2
Dopamine D52.0
Dopamine D2980
Dopamine D45520
5-HT₂80
α2a731

Preclinical and Clinical Efficacy

Ecopipam has been evaluated in various preclinical models and clinical trials for several conditions, most notably Tourette Syndrome.

Tourette Syndrome Clinical Trials

Multiple clinical trials have demonstrated the efficacy of ecopipam in reducing tics in patients with Tourette Syndrome.

Table 3: Summary of Efficacy Data from Ecopipam Clinical Trials in Tourette Syndrome

Trial PhasePrimary EndpointResultp-valueReference
Phase 2bMean change in Yale Global Tic Severity Scale (YGTSS) Total Tic Score at 12 weeks-3.44 (least squares mean difference vs. placebo)0.01[3]
Phase 2bImprovement in Clinical Global Impression of Tourette Syndrome SeverityGreater in ecopipam group0.03[3]
Crossover StudyReduction in YGTSS Total Tic Score at 30 days-3.2 (mean difference vs. placebo)0.033[4]
Phase 3Time to relapse in pediatric subjects41.9% relapse with ecopipam vs. 68.1% with placebo (Hazard Ratio: 0.5)0.0084[5]
Phase 3Time to relapse in pediatric and adult subjects41.2% relapse with ecopipam vs. 67.9% with placebo (Hazard Ratio: 0.5)0.0050[5]
Effect on Body Weight

In contrast to many D2 receptor antagonists used for Tourette Syndrome, clinical trials have not associated ecopipam with weight gain. In some studies, subjects on placebo experienced more weight gain than those on ecopipam.[3][6]

Safety and Tolerability

Ecopipam has been generally well-tolerated in clinical trials. The most common adverse events are related to the central nervous system.

Table 4: Common Adverse Events Reported in Ecopipam Clinical Trials for Tourette Syndrome

Adverse EventFrequency (%) in Ecopipam Group (Phase 2b)Frequency (%) in Ecopipam Group (Phase 3)
Headache15.89.7
Insomnia14.57.4
Fatigue7.95.6
Somnolence7.911.1
AnxietyNot specified9.7

Importantly, clinical trials have not identified significant metabolic or electrocardiogram changes associated with ecopipam treatment.[3]

Experimental Protocols

General Protocol for a Randomized, Double-Blind, Placebo-Controlled Trial in Tourette Syndrome

The following provides a generalized workflow for a clinical trial evaluating ecopipam for Tourette Syndrome, based on published study designs.[3][4][6]

Clinical_Trial_Workflow Screening Screening Period (e.g., 28 days) Baseline Baseline Assessment (YGTSS, safety labs) Screening->Baseline Randomization Randomization (1:1 to Ecopipam or Placebo) Baseline->Randomization Titration Dose Titration Phase (e.g., 4 weeks) Randomization->Titration Ecopipam or Placebo Treatment Stable Dose Treatment Phase (e.g., 8 weeks) Titration->Treatment Endpoint Primary Endpoint Assessment (e.g., at 12 weeks) Treatment->Endpoint FollowUp Follow-up Period Endpoint->FollowUp

References

Early In Vitro Profile of Ecopipam Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecopipam (formerly known as SCH 39166) is a selective antagonist of the D1-like dopamine receptors (D1 and D5). Its unique pharmacological profile, distinguishing it from D2 receptor antagonists, has prompted investigation into its therapeutic potential for a variety of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the early in vitro studies that characterized the foundational pharmacology of Ecopipam hydrobromide. The data presented herein is crucial for understanding its mechanism of action and for guiding further research and development.

Core Data Summary

The following tables summarize the key quantitative data from early in vitro evaluations of Ecopipam (SCH 39166).

Table 1: Receptor Binding Affinity of Ecopipam (SCH 39166)
Receptor TargetRadioligandTissue/Cell LineKi (nM)Reference
Dopamine D1[3H]SCH 23390Rat Striatum3.6[1][2]
Dopamine D1[3H]SCH 39166Rat BrainLow nM range[3]
Dopamine D2[3H]SpiperoneRat Striatum> 1000[1][2]
Serotonin 5-HT2[3H]KetanserinNot Specified> 300[1][2]

Note: Ki (inhibitory constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity of Ecopipam (SCH 39166)
AssayAgonistTissue/Cell LineKi (nM)EffectReference
Adenylate CyclaseDopamineNot Specified9.1Antagonist[1][2]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity of Ecopipam for various neurotransmitter receptors.

General Protocol for [3H]SCH 23390 Competition Binding Assay:

  • Tissue Preparation: Membranes from rat striatum were prepared.

  • Assay Buffer: Details of the buffer composition were not specified in the reviewed abstracts.

  • Incubation: Membranes were incubated with a fixed concentration of the D1-selective radioligand [3H]SCH 23390 and varying concentrations of Ecopipam (SCH 39166).

  • Separation of Bound and Free Ligand: The incubation mixture was filtered to separate the membrane-bound radioligand from the unbound radioligand.

  • Detection: The amount of radioactivity on the filters was quantified using liquid scintillation counting.

  • Data Analysis: The concentration of Ecopipam that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated from the IC50 value using the Cheng-Prusoff equation.

Protocol for [3H]SCH 39166 Binding Assay:

  • Radioligand: [3H]SCH 39166 was used as the D1-selective radioligand.

  • Binding Characteristics: The binding of [3H]SCH 39166 to D1 receptors was found to be saturable and of high affinity, with a KD of 0.79 nM.[4]

  • Competition Studies: D1-selective antagonists like SCH 23390 were able to displace the binding of [3H]SCH 39166 with nanomolar affinities, while antagonists for other receptors showed poor affinity.[4]

Functional Assays

Objective: To assess the functional effect of Ecopipam on receptor-mediated signaling pathways.

General Protocol for Dopamine-Stimulated Adenylate Cyclase Assay:

  • Principle: This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) stimulated by a dopamine agonist.

  • Cell/Tissue Preparation: The specific cell line or tissue preparation was not detailed in the reviewed abstracts.

  • Assay Procedure: The prepared cells or tissues were incubated with dopamine (to stimulate adenylate cyclase) in the presence of varying concentrations of Ecopipam.

  • cAMP Measurement: The amount of cAMP produced was quantified.

  • Data Analysis: The concentration of Ecopipam that inhibits 50% of the dopamine-stimulated cAMP production (IC50) was determined, and the Ki value was calculated. Ecopipam was found to block dopamine-stimulated adenylate cyclase with a Ki of 9.1 nM.[1][2]

Visualizations

Dopamine D1 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the dopamine D1 receptor, which is antagonized by Ecopipam.

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1R Dopamine D1 Receptor (GPCR) Dopamine->D1R Binds G_protein Gs Protein D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response Leads to Ecopipam Ecopipam Ecopipam->D1R Antagonizes

Caption: Dopamine D1 Receptor Signaling Pathway Antagonized by Ecopipam.

Experimental Workflow for In Vitro Antagonist Characterization

The following diagram outlines a typical workflow for the in vitro characterization of a G-protein coupled receptor (GPCR) antagonist like Ecopipam.

Antagonist_Workflow cluster_binding Receptor Binding Assays cluster_functional Functional Assays cluster_selectivity Selectivity Profiling Membrane_Prep Membrane Preparation (e.g., Rat Striatum) Radioligand_Binding Competitive Radioligand Binding Assay (e.g., with [3H]SCH 23390) Membrane_Prep->Radioligand_Binding Ki_Determination Determination of IC50 and Ki Radioligand_Binding->Ki_Determination Other_Receptors Binding Assays for Other Receptors (e.g., D2, 5-HT2) Ki_Determination->Other_Receptors Cell_Culture Cell Culture (e.g., CHO cells expressing D1R) cAMP_Assay cAMP Accumulation Assay (Stimulation with Dopamine) Cell_Culture->cAMP_Assay Functional_Ki Determination of Functional IC50 and Ki cAMP_Assay->Functional_Ki Functional_Ki->Other_Receptors Selectivity_Ratio Calculation of Selectivity Ratios Other_Receptors->Selectivity_Ratio End End Selectivity_Ratio->End Start Start Start->Membrane_Prep Start->Cell_Culture

Caption: In Vitro Workflow for GPCR Antagonist Characterization.

References

Ecopipam Hydrobromide and the Brain: An In-Depth Technical Guide on Blood-Brain Barrier Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecopipam (SCH 39166) is a first-in-class selective dopamine D1/D5 receptor antagonist currently under investigation for various neurological and psychiatric disorders, including Tourette syndrome.[1][2][3] Its therapeutic efficacy in these central nervous system (CNS) conditions inherently relies on its ability to cross the blood-brain barrier (BBB) and engage its target receptors in the brain. This technical guide provides a comprehensive overview of the available information regarding the BBB permeability of Ecopipam hydrobromide, details established experimental protocols for assessing such permeability, and visualizes relevant pathways and workflows.

While clinical studies have demonstrated Ecopipam's effects on the CNS, specific quantitative data on its BBB permeability, such as brain-to-plasma concentration ratios (logBB) or in vitro permeability assay results, are not extensively published in publicly available literature. However, preclinical studies in animal models have been conducted to assess its systemic exposure and effects on the CNS. For instance, a study in juvenile rats involved the administration of Ecopipam HCl to provide toxicokinetic exposure data for both Ecopipam and its metabolite, EBS-101-40853, although specific brain concentration data from this study is not detailed.[1]

Physicochemical Properties

A drug's ability to cross the BBB is significantly influenced by its physicochemical properties. Key parameters include molecular weight (MW) and lipophilicity (logP).

PropertyValueSource
Molecular Weight 313.8 g/mol [4]
Molecular Formula C₁₉H₂₀ClNO[4]
logP (Predicted) 4.4[4]

Note: The logP value is a computed prediction and may not reflect experimental values.

Experimental Protocols for Assessing Blood-Brain Barrier Permeability

The following are detailed methodologies for key experiments that are standardly used to evaluate the BBB permeability of drug candidates like Ecopipam.

In Vivo Assessment: Animal Pharmacokinetic Studies

Objective: To determine the concentration of Ecopipam and its metabolites in the plasma and brain tissue of animal models over time, allowing for the calculation of the brain-to-plasma concentration ratio.

Experimental Workflow:

G cluster_0 Animal Dosing cluster_1 Sample Collection cluster_2 Sample Processing cluster_3 Quantification cluster_4 Data Analysis animal_model Select Animal Model (e.g., Sprague Dawley rats) dosing Administer this compound (e.g., oral gavage) animal_model->dosing blood_collection Collect Blood Samples (serial time points) dosing->blood_collection brain_extraction Euthanize and Extract Brain (at terminal time points) plasma_prep Prepare Plasma blood_collection->plasma_prep brain_homogenization Homogenize Brain Tissue brain_extraction->brain_homogenization lcms LC-MS/MS Analysis of Ecopipam Concentrations plasma_prep->lcms brain_homogenization->lcms pk_analysis Pharmacokinetic Modeling lcms->pk_analysis bpr Calculate Brain-to-Plasma Ratio pk_analysis->bpr

Caption: Workflow for in vivo assessment of Ecopipam BBB permeability.

Methodology:

  • Animal Model: Male Sprague Dawley rats are commonly used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

  • Dosing: this compound is administered, typically via oral gavage, at various dose levels (e.g., 6, 36, or 216 mg/kg/day as in the juvenile rat study).[1]

  • Sample Collection:

    • Blood samples are collected serially from the tail vein at predetermined time points post-dosing into tubes containing an anticoagulant.

    • At the end of the study, animals are euthanized, and brains are rapidly excised.

  • Sample Processing:

    • Blood is centrifuged to separate plasma.

    • Brain tissue is weighed and homogenized in a suitable buffer.

  • Quantification:

    • A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to quantify the concentrations of Ecopipam and its major metabolites in plasma and brain homogenate.[5][6]

  • Data Analysis:

    • Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) are calculated for both plasma and brain.

    • The brain-to-plasma concentration ratio (Kp) is determined by dividing the AUC in the brain by the AUC in the plasma.

In Vitro Assessment: BBB Models

Objective: To assess the passive permeability and the potential for active transport of Ecopipam across a cell-based model of the BBB.

Experimental Workflow:

G cluster_0 Model Setup cluster_1 Permeability Assay cluster_2 Analysis cluster_3 Efflux Assessment cell_culture Culture Endothelial Cells (e.g., hCMEC/D3) on Transwell inserts teer_measurement Monitor Monolayer Integrity (TEER measurement) cell_culture->teer_measurement add_drug Add Ecopipam to Apical (blood) or Basolateral (brain) side teer_measurement->add_drug sampling Collect Samples from Receiver Compartment at Time Points add_drug->sampling quantification Quantify Ecopipam by LC-MS/MS sampling->quantification papp_calculation Calculate Apparent Permeability (Papp) quantification->papp_calculation efflux_ratio Determine Efflux Ratio (Papp B-A / Papp A-B) papp_calculation->efflux_ratio pgp_inhibition Assess P-glycoprotein Inhibition (Optional) efflux_ratio->pgp_inhibition

Caption: Workflow for in vitro BBB permeability and efflux assessment.

Methodology:

  • Cell Culture: Immortalized human cerebral microvascular endothelial cells (hCMEC/D3) are cultured on microporous membranes of Transwell inserts.[7]

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transendothelial electrical resistance (TEER).

  • Permeability Assay:

    • Ecopipam is added to the apical (A, blood side) or basolateral (B, brain side) chamber.

    • Samples are collected from the receiver chamber at various time points.

  • Quantification: Ecopipam concentrations in the collected samples are determined by LC-MS/MS.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if Ecopipam is a substrate for efflux transporters like P-glycoprotein (P-gp). An efflux ratio greater than 2 suggests active efflux.[8][9]

Mechanism of Action and Signaling Pathway

Ecopipam is a selective antagonist of the D1-like family of dopamine receptors (D1 and D5). Its therapeutic effect in conditions like Tourette syndrome is believed to be mediated by the modulation of dopamine signaling pathways in the brain.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D1R D1 Receptor Dopamine->D1R binds AC Adenylyl Cyclase D1R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Effects (e.g., gene expression, ion channel modulation) PKA->Downstream Ecopipam Ecopipam Ecopipam->D1R blocks

Caption: Ecopipam's antagonism of the D1 receptor signaling pathway.

Conclusion

References

Ecopipam Hydrobromide in Rodents: A Pharmacokinetic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecopipam (formerly known as SCH-39166) is a selective dopamine D1 and D5 receptor antagonist that has been investigated for various central nervous system disorders. Understanding its pharmacokinetic profile in preclinical rodent models is crucial for interpreting pharmacological data and designing clinical studies. This technical guide synthesizes the available information on the absorption, distribution, metabolism, and excretion (ADME) of Ecopipam hydrobromide in rats and mice, providing a foundational understanding for researchers in the field.

Pharmacokinetic Parameters in Rats

Following subcutaneous administration in rats, Ecopipam (SCH-39166) exhibits a relatively short elimination half-life of approximately 1.5 to 2.5 hours in both plasma and brain tissue[1]. Interestingly, the pharmacokinetics of Ecopipam in rats appear to be non-linear. A tenfold increase in the subcutaneous dose (from 0.25 mg/kg to 2.5 mg/kg) resulted in only a two- to five-fold increase in the maximum concentrations observed in plasma and brain[1]. This suggests that processes such as absorption, distribution, metabolism, or excretion may become saturated at higher doses.

Oral administration of Ecopipam in rats reveals significant first-pass metabolism. A large proportion of the drug is conjugated after oral delivery. Furthermore, Ecopipam is metabolized to its N-desmethyl analog, SCH 40853[2].

The following table summarizes the available qualitative and semi-quantitative pharmacokinetic information for Ecopipam in rats.

ParameterRoute of AdministrationObservation in RatsCitation
Elimination Half-life (t½) Subcutaneous~ 1.5 - 2.5 hours (in plasma and brain)[1]
Dose Proportionality SubcutaneousNon-linear; a 10x dose increase leads to a 2-5x increase in Cmax.[1]
Metabolism OralSubject to significant first-pass metabolism, including conjugation and N-demethylation to SCH 40853.[2]
Brain Penetration Subcutaneous & OralBrain concentrations of unconjugated drug are approximately 5-fold higher than plasma concentrations.[2]

Brain Distribution

A notable feature of Ecopipam is its ability to penetrate the blood-brain barrier. Studies in rats have shown that concentrations of unconjugated Ecopipam in the brain are approximately five times higher than the corresponding concentrations in plasma[2]. This is consistent for both subcutaneous and oral routes of administration and indicates efficient transport into the central nervous system. A strong positive correlation exists between the plasma and brain concentrations of the unconjugated drug, suggesting that plasma levels can be a reliable indicator of brain exposure[2].

Metabolism

The metabolism of Ecopipam, particularly after oral administration in rats, is a critical aspect of its pharmacokinetic profile. The drug undergoes substantial first-pass metabolism, which includes two primary pathways: conjugation and N-demethylation.

Ecopipam_Metabolism Ecopipam Ecopipam (SCH-39166) Conjugated Conjugated Ecopipam Ecopipam->Conjugated Conjugation NDesmethyl N-desmethyl Ecopipam (SCH 40853) Ecopipam->NDesmethyl N-demethylation Conjugated_NDesmethyl Conjugated N-desmethyl Ecopipam NDesmethyl->Conjugated_NDesmethyl Conjugation

Metabolic pathways of Ecopipam in rats.

Experimental Methodologies

Detailed experimental protocols for the rodent pharmacokinetic studies of Ecopipam are not extensively published. However, based on the available literature, a general understanding of the methods employed can be outlined.

Animal Models:

  • Studies have utilized rat models to investigate the pharmacokinetic profile of Ecopipam[1][2]. The specific strains used are not consistently reported.

Drug Administration:

  • Ecopipam (as SCH-39166) has been administered via subcutaneous and oral routes[1][2].

Sample Collection and Analysis:

  • Blood and brain tissue samples were collected at various time points post-administration to determine drug concentrations[1][2].

  • A gas chromatographic method was developed and used for the quantification of SCH-39166 in rat brain and plasma[1].

The following diagram illustrates a generalized workflow for a rodent pharmacokinetic study.

PK_Workflow cluster_in_vivo In-Vivo Phase cluster_analysis Bioanalytical Phase cluster_data Data Analysis Phase Animal Dosing Animal Dosing Sample Collection Sample Collection Animal Dosing->Sample Collection Time Points Sample Preparation Sample Preparation Sample Collection->Sample Preparation LC-MS/MS or GC Analysis LC-MS/MS or GC Analysis Sample Preparation->LC-MS/MS or GC Analysis PK Parameter Calculation PK Parameter Calculation LC-MS/MS or GC Analysis->PK Parameter Calculation

Generalized experimental workflow for rodent pharmacokinetic studies.

Conclusion

The available data indicates that this compound has a pharmacokinetic profile in rodents characterized by a relatively short half-life, non-linear kinetics at higher doses, significant first-pass metabolism following oral administration, and excellent brain penetration. The primary metabolic pathways in rats involve conjugation and N-demethylation. While this guide provides a summary of the known characteristics, it is important to note the absence of detailed, publicly available quantitative pharmacokinetic data (Cmax, AUC) and comprehensive experimental protocols. Further research and publication of these details would be invaluable to the scientific community for a more complete understanding of Ecopipam's behavior in preclinical models.

References

Ecopipam Hydrobromide for Tourette Syndrome: A Foundational Research Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tourette Syndrome (TS) is a complex neurodevelopmental disorder characterized by involuntary motor and phonic tics. Foundational research has implicated hyperactivity in the brain's dopamine system, particularly within the cortico-striato-thalamo-cortical (CSTC) circuits, as a key pathophysiological driver. While traditional treatments have focused on antagonizing the dopamine D2 receptor, these are often associated with significant side effects, including metabolic issues and movement disorders. Ecopipam (SCH 39166) represents a novel therapeutic approach, acting as a selective antagonist of the dopamine D1 and D5 receptors. This technical guide provides an in-depth review of the core foundational research that has established the scientific rationale for developing ecopipam for the treatment of Tourette Syndrome. It details the drug's mechanism of action, preclinical receptor binding profile, efficacy in animal models of tic-related behaviors, and the methodologies and outcomes of key clinical trials.

Mechanism of Action: Selective D1/D5 Receptor Antagonism

Ecopipam's therapeutic potential in Tourette Syndrome stems from its high affinity and selective antagonism of the D1-like family of dopamine receptors (D1 and D5).[1][2] These receptors are predominantly expressed in the "direct pathway" of the basal ganglia, a key component of the CSTC circuitry that is believed to be overactive in TS.

D1 receptors are G-protein coupled receptors that, upon stimulation by dopamine, activate the Gs/olf α-subunit. This initiates a signaling cascade involving adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). Phosphorylated DARPP-32 inhibits protein phosphatase-1, leading to a state of increased neuronal excitability in the direct pathway. By blocking the D1 receptor, ecopipam interrupts this cascade, thereby reducing the hypersensitivity to dopamine and normalizing the aberrant neuronal signaling that is thought to drive tic generation.

D1_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron (Direct Pathway) Dopamine Dopamine D1R D1 Receptor Dopamine->D1R binds G_Protein Gs/olf D1R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates pDARPP32 p-DARPP-32 PP1 PP-1 pDARPP32->PP1 inhibits Excitability Increased Neuronal Excitability & Tics pDARPP32->Excitability promotes (via PP-1 inh.) PP1->Excitability promotes (when active) Ecopipam Ecopipam Ecopipam->D1R antagonizes

Caption: Canonical Dopamine D1 Receptor Signaling Pathway and Ecopipam's Antagonistic Action.

Preclinical Foundational Research

In Vitro Receptor Binding Affinity

The foundational pharmacological profile of ecopipam was established through in vitro radioligand binding assays. These experiments confirmed its high affinity for D1-like receptors and substantially lower affinity for D2-like and other receptors, establishing its selectivity.

Data Presentation: Receptor Binding Affinity of Ecopipam (SCH 39166)

Receptor SubtypeSpeciesKi (nM)Selectivity Fold (vs. D1)
Dopamine D1 Human 1.2 -
Dopamine D5 Human 2.0 ~1.7x
Dopamine D2Human980 - 1240~817x - 1033x
Dopamine D4Human5520~4600x
5-HT2 Receptor-80~67x
α2a-Adrenergic Receptor-730~608x
Data sourced from MedChemExpress and BenchChem technical datasheets referencing primary literature.[2][3]
Experimental Protocol: Radioligand Binding Assay

This protocol provides a generalized workflow for determining the inhibitor constant (Ki) of a test compound like ecopipam.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Prep_Membranes Prepare cell membranes expressing target receptor (e.g., human D1) Incubate Incubate membranes, radioligand, and test compound at various concentrations in 96-well plates Prep_Membranes->Incubate Prep_Radioligand Prepare radioligand solution (e.g., [³H]SCH 23390) Prep_Radioligand->Incubate Prep_Compound Prepare serial dilutions of test compound (Ecopipam) Prep_Compound->Incubate Filter Rapidly filter mixture through GF/C filters to separate bound from free radioligand Incubate->Filter Controls Include controls: - Total binding (no competitor) - Non-specific binding (excess unlabeled ligand) Controls->Incubate Wash Wash filters with ice-cold buffer to remove non-specifically bound ligand Filter->Wash Count Measure radioactivity on filters using a scintillation counter Wash->Count Calc_Specific Calculate specific binding: Total Binding - Non-specific Binding Count->Calc_Specific Plot_Curve Plot % specific binding vs. log[Ecopipam] to generate a competition curve Calc_Specific->Plot_Curve Determine_IC50 Determine IC50 value from the sigmoidal dose-response fit Plot_Curve->Determine_IC50 Calc_Ki Calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Determine_IC50->Calc_Ki

Caption: Experimental Workflow for a Radioligand Binding Assay.

Protocol Steps:

  • Preparation: Cell membranes from a stable cell line expressing the human dopamine receptor of interest (e.g., D1) are prepared via homogenization and centrifugation. A selective radioligand, such as [³H]SCH 23390 for D1/D5 receptors, and serial dilutions of ecopipam are prepared in a suitable assay buffer.[2]

  • Incubation: The cell membranes, a fixed concentration of the radioligand, and varying concentrations of ecopipam are incubated together in 96-well plates to allow binding to reach equilibrium. Control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled competitor) are included.[2]

  • Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution. Filters are then washed with ice-cold buffer.

  • Quantification: The amount of radioactivity trapped on each filter is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as the percentage of specific binding versus the logarithm of the ecopipam concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value. The Ki value is then calculated using the Cheng-Prusoff equation.[2]

In Vivo Animal Models: Dopamine Agonist-Induced Stereotypy

To assess the functional D1 receptor antagonism in vivo, preclinical studies often employ dopamine agonist-induced stereotypy models in rodents. Stereotypies are repetitive, purposeless movements (e.g., gnawing, sniffing, licking) that can be induced by drugs that increase dopamine signaling, such as apomorphine (a non-selective dopamine agonist). These behaviors are considered a relevant animal model for the repetitive motor aspects of disorders like Tourette Syndrome. Research has shown that ecopipam effectively counters apomorphine-induced stereotypy in rats, demonstrating its functional antagonism of dopamine pathways in a living system.[1]

Data Presentation: Effect of Ecopipam on Apomorphine-Induced Stereotypy

Animal ModelDopamine AgonistEcopipam Dose (oral)OutcomeReference
RatApomorphine10 mg/kgCounteracted apomorphine-induced stereotypy[1]
Experimental Protocol: Apomorphine-Induced Stereotypy in Rats

This protocol outlines a typical procedure for evaluating the efficacy of a test compound like ecopipam in a dopamine agonist-induced stereotypy model.

  • Animal Acclimation: Male Wistar or Sprague-Dawley rats are housed under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water) and are acclimated to the testing environment for several days before the experiment.

  • Habituation: On the test day, animals are placed individually into observation cages (e.g., transparent Plexiglas arenas) and allowed to habituate for a period of 30-60 minutes.

  • Drug Administration:

    • The test group receives a predetermined oral dose of ecopipam (e.g., 10 mg/kg).[1]

    • The control group receives a vehicle solution.

    • A pretreatment period (e.g., 60 minutes) is allowed for the oral compound to be absorbed.

  • Induction of Stereotypy: All animals are administered a subcutaneous (s.c.) injection of apomorphine (e.g., 0.5 - 5 mg/kg) to induce stereotyped behaviors.[4][5]

  • Behavioral Scoring: Immediately following apomorphine injection, animal behavior is recorded for a set duration (e.g., 60-120 minutes). A trained observer, blind to the treatment conditions, scores the intensity of stereotyped behaviors at regular intervals (e.g., every 5 minutes). A common scoring scale is used:

    • 0: Asleep or stationary

    • 1: Active, but no stereotypy

    • 2: Intermittent sniffing or head movements

    • 3: Continuous sniffing, licking, or head movements

    • 4: Intermittent gnawing of the cage

    • 5: Continuous and intense gnawing, licking, or biting

  • Data Analysis: The stereotypy scores are summed over the observation period for each animal. Statistical analysis (e.g., ANOVA or t-test) is used to compare the mean stereotypy scores between the ecopipam-treated group and the vehicle-treated control group.

Clinical Research in Tourette Syndrome

The promising preclinical profile of ecopipam led to its evaluation in clinical trials for Tourette Syndrome. Multiple studies have demonstrated its efficacy in reducing tic severity with a favorable safety profile compared to D2 antagonists.

Clinical_Trial_Logic cluster_hypothesis Underlying Hypothesis cluster_intervention Pharmacological Intervention cluster_outcome Predicted & Observed Outcome Hypothesis Hyperactive D1 Receptor signaling in CSTC pathways drives tics in Tourette Syndrome Intervention Ecopipam, a selective D1/D5 antagonist, is administered to block this signaling pathway Hypothesis->Intervention leads to Outcome Reduction in tic frequency and severity, as measured by the Yale Global Tic Severity Scale (YGTSS) Intervention->Outcome results in

Caption: Logical Framework for Ecopipam's Use in Tourette Syndrome.
Key Clinical Trial Data

Multiple randomized, double-blind, placebo-controlled trials have provided robust evidence for ecopipam's efficacy and safety.

Data Presentation: Efficacy of Ecopipam in Pediatric Tourette Syndrome (Phase 2b Trial)

ParameterEcopipam (n=76)Placebo (n=77)Mean Difference (95% CI)P-value
Change in YGTSS Total Tic Score from Baseline to 12 Weeks ---3.44 (-6.09 to -0.79)0.01
Data from a multicenter, randomized, double-blind, placebo-controlled, phase 2b trial.[6]

Data Presentation: Safety and Tolerability of Ecopipam (Phase 2b Trial)

Adverse EventEcopipam (n=76)Placebo (n=77)
Headache15.8%-
Insomnia14.5%-
Fatigue7.9%-
Somnolence7.9%-
Most common adverse events reported in the ecopipam group. The study noted no significant weight gain or metabolic changes associated with ecopipam.[6]
Experimental Protocol: Randomized Withdrawal Clinical Trial (Phase 3 Design)

This protocol describes the design of a Phase 3, multicenter, double-blind, placebo-controlled, randomized withdrawal study to evaluate the maintenance of efficacy and safety of ecopipam.

  • Screening Period (28 days): Potential participants are screened against inclusion and exclusion criteria.

    • Inclusion Criteria: Age ≥ 6 years, diagnosis of Tourette's Disorder, Yale Global Tic Severity Scale-Total Tic Score (YGTSS-TTS) ≥ 20, motor and vocal tics causing impairment.[7]

    • Exclusion Criteria: Previous exposure to ecopipam, certain unstable psychiatric disorders, risk of suicide, pregnancy.[7]

  • Open-Label Stabilization Period (12 weeks): All eligible participants receive ecopipam.

    • Titration Phase (4 weeks): The dose is gradually increased to a target steady-state dose (e.g., 1.8 mg/kg/day).[7]

    • Maintenance Phase (8 weeks): Participants continue on the target dose.

  • Response Assessment: At the end of the 12-week open-label period, participants are assessed for response, typically defined as a ≥25% improvement in the YGTSS-TTS.

  • Randomization: Responders are randomized in a 1:1 ratio to either continue receiving ecopipam or switch to a matching placebo. This phase is double-blind.

  • Randomized-Withdrawal Period (12 weeks): Participants are monitored for relapse.

    • Primary Endpoint: Time to relapse. Relapse is defined as a significant loss of the improvement gained during the open-label phase (e.g., ≥50% loss of YGTSS-TTS improvement) or the need for rescue medication.[7]

    • Secondary Endpoints: Safety and tolerability, changes in quality of life scores.

  • Data Analysis: The primary analysis is typically a time-to-event analysis (e.g., Kaplan-Meier curves and a log-rank test) comparing the time to relapse between the ecopipam and placebo groups.

Conclusion

The foundational research on ecopipam hydrobromide provides a strong scientific and clinical basis for its development as a targeted therapy for Tourette Syndrome. Its selective antagonism of the dopamine D1/D5 receptors offers a distinct mechanism of action compared to traditional D2 antagonists. Preclinical studies have firmly established its receptor binding profile and its in vivo efficacy in relevant animal models. Subsequent randomized controlled clinical trials have demonstrated a statistically significant and clinically meaningful reduction in tic severity in children and adolescents with TS.[6] The safety profile of ecopipam, notably the absence of significant weight gain and metabolic side effects commonly associated with antipsychotics, further supports its potential as a valuable therapeutic option for individuals with Tourette Syndrome.[6]

References

An In-depth Technical Guide to the Investigational History of Ecopipam Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ecopipam hydrobromide (formerly SCH-39166), a first-in-class selective dopamine D1/D5 receptor antagonist, has been the subject of extensive clinical investigation for a range of neurological and psychiatric disorders. Its unique mechanism of action, which differentiates it from the more common D2 receptor antagonists, has positioned it as a promising therapeutic candidate for conditions believed to be associated with dopamine dysregulation. This technical guide provides a comprehensive overview of the investigational history of ecopipam, with a focus on its clinical development in Tourette syndrome, stuttering, and Lesch-Nyhan disease. The document details the methodologies of key clinical trials, summarizes the available quantitative data on efficacy and safety, and illustrates the underlying signaling pathways and experimental workflows.

Mechanism of Action: D1/D5 Receptor Antagonism

Ecopipam exerts its therapeutic effects by selectively blocking dopamine signaling at the D1 and D5 receptors.[1] These receptors are Gαs/olf-coupled G-protein coupled receptors (GPCRs) that, upon stimulation by dopamine, activate adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP). The subsequent activation of protein kinase A (PKA) initiates a signaling cascade that modulates neuronal excitability and gene expression. Key downstream effectors in this pathway include the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32) and the extracellular signal-regulated kinase (ERK). By antagonizing the D1/D5 receptors, ecopipam is thought to normalize dopamine-mediated neurotransmission in brain regions implicated in the pathophysiology of disorders like Tourette syndrome.[2][3]

Ecopipam Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D1_D5_Receptor D1/D5 Receptor Adenylyl_Cyclase Adenylyl Cyclase D1_D5_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to Dopamine Dopamine Dopamine->D1_D5_Receptor Activates Ecopipam Ecopipam Ecopipam->D1_D5_Receptor Blocks PKA PKA cAMP->PKA Activates DARPP_32 DARPP-32 PKA->DARPP_32 Phosphorylates ERK ERK PKA->ERK Activates Neuronal_Activity_Modulation Modulation of Neuronal Activity DARPP_32->Neuronal_Activity_Modulation ERK->Neuronal_Activity_Modulation

Figure 1: Ecopipam's Mechanism of Action at the D1/D5 Receptor.

Clinical Development Program

Ecopipam has been investigated in multiple clinical trials for various indications. The most robust data comes from its development for Tourette syndrome. Exploratory studies have also been conducted for stuttering and Lesch-Nyhan disease.

Tourette Syndrome

The clinical development of ecopipam for Tourette syndrome has progressed to Phase 3 studies, with promising results in reducing tic severity.

This multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase 2b study was designed to evaluate the efficacy and safety of ecopipam in children and adolescents with Tourette syndrome.[4]

Experimental Protocol:

  • Participants: Approximately 150 children and adolescents (aged >6 to <18 years) with a Yale Global Tic Severity Scale - Total Tic Score (YGTSS-TTS) of ≥20.[4][5]

  • Intervention: Participants were randomized 1:1 to receive either ecopipam (target dose of 2 mg/kg/day) or a matching placebo.[5]

  • Study Periods: The trial consisted of a 12-week treatment period.[2][5]

  • Primary Outcome: The primary efficacy endpoint was the change from baseline in the YGTSS-TTS at week 12.[2]

  • Secondary Outcome: A key secondary endpoint was the change from baseline in the Clinical Global Impression of Tourette Syndrome Severity (CGI-TS-S).[2]

Phase_2b_D1AMOND_Trial_Workflow cluster_wrapper Screening Screening (Up to 28 days) Randomization Randomization (1:1) Screening->Randomization Ecopipam_Arm Ecopipam (2 mg/kg/day) Randomization->Ecopipam_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Treatment_Period 12-Week Treatment Period Primary_Endpoint Primary Endpoint Assessment (YGTSS-TTS at Week 12)

Figure 2: Workflow of the Phase 2b "D1AMOND" Clinical Trial.

Efficacy and Safety Data:

Outcome Measure Ecopipam Placebo p-value
Primary Endpoint
Mean Change in YGTSS-TTS from Baseline to Week 12-30% reduction0.01[2][6]
Secondary Endpoint
Improvement in CGI-TS-SStatistically significant improvementNo significant improvement0.03[2][6]
Adverse Event Ecopipam (%)
Headache15.8[2][4]
Insomnia14.5[2][4]
Fatigue7.9[2][4]
Somnolence7.9[2][4]

Note: This table summarizes the main findings. For a complete dataset, refer to the original publication.

Building on the positive Phase 2b results, a Phase 3 study was initiated to further evaluate the efficacy and safety of ecopipam in a larger population of children, adolescents, and adults with Tourette syndrome.[7]

Experimental Protocol:

  • Participants: A total of 216 participants (167 pediatric and 49 adult) with Tourette's Disorder.[3][7][8]

  • Study Design: A multicenter, double-blind, placebo-controlled, randomized withdrawal design.[7]

  • Study Periods:

    • Open-Label Period: All participants received ecopipam for 12 weeks.[3][7]

    • Randomized Withdrawal Period: Responders from the open-label period were randomized 1:1 to either continue ecopipam or switch to placebo for a 12-week double-blind period.[3][7]

  • Primary Outcome: The primary efficacy endpoint was the time to relapse in pediatric subjects during the randomized withdrawal period.[3][7]

  • Secondary Outcome: The secondary endpoint was the time to relapse in the overall population (pediatric and adult subjects).[3]

Efficacy and Safety Data:

Outcome Measure Ecopipam (%) Placebo (%) p-value Hazard Ratio (95% CI)
Primary Endpoint (Pediatric)
Relapse Rate41.968.10.0084[1][3]0.5 (0.3-0.8)[1][3]
Secondary Endpoint (Overall)
Relapse Rate41.267.90.0050[1][3]0.5 (0.3-0.8)[1][3]
Adverse Event Ecopipam (%)
Somnolence10.2[3][8]
Insomnia7.4[3][8]
Anxiety6.0[3][8]
Fatigue5.6[3][8]
Headache5.1[3]

Note: This table summarizes the main findings. For a complete dataset, refer to the original publication.

Stuttering (Childhood-Onset Fluency Disorder)

Ecopipam has also been investigated for the treatment of stuttering in adults.

This was a multicenter, randomized, double-blind, placebo-controlled, parallel-group, Phase 2 exploratory study in adults with childhood-onset fluency disorder.[9]

Experimental Protocol:

  • Participants: Adults with a diagnosis of childhood-onset fluency disorder.[9]

  • Intervention: Participants were randomized 1:1 to receive either ecopipam (target dose of ~2 mg/kg/day) or a matching placebo.[9]

  • Study Periods: The trial consisted of a 12-week treatment period, which included a 4-week titration phase followed by an 8-week maintenance phase.[9]

  • Primary Outcome: The primary outcome measures were not explicitly stated in the available search results, but were likely related to improvements in speech fluency.

Efficacy and Safety Data:

An open-label pilot study preceding the "Speak Freely" trial showed that ecopipam was well-tolerated and a majority of participants demonstrated improvement in their stuttering.[10] The results of the Phase 2 "Speak Freely" trial have been completed, but detailed quantitative data from the search results is not available.[11]

Lesch-Nyhan Disease

Ecopipam has been explored as a potential treatment for the self-injurious behaviors associated with Lesch-Nyhan disease.

Clinical Trial Information:

Information on a specific, large-scale clinical trial for Lesch-Nyhan disease is limited in the provided search results. However, it is mentioned that ecopipam is under development for this indication.[12]

Pharmacokinetics

While detailed pharmacokinetic data from dedicated Phase 1 studies is not fully available in the public domain, some information has been reported. Early Phase 1 studies in healthy volunteers were conducted to establish the absorption, distribution, metabolism, and excretion (ADME) profile of ecopipam.[13] One source indicates an elimination half-life of approximately 10 hours.[12] These early studies were crucial for determining the dosing regimens used in later-phase clinical trials.[13]

Regulatory Status

Ecopipam has received Orphan Drug and Fast Track designations from the U.S. Food and Drug Administration (FDA) for the treatment of Tourette syndrome.[2][14] Following the positive results of the Phase 3 trial, the sponsoring company, Emalex Biosciences, has announced its intention to submit a New Drug Application (NDA) to the FDA.[8]

Conclusion

The investigational history of this compound demonstrates a systematic and progressive clinical development program, particularly for the treatment of Tourette syndrome. The consistent findings of efficacy in reducing tics, coupled with a generally favorable safety profile that appears to avoid some of the common adverse effects of D2 receptor antagonists, position ecopipam as a potentially valuable new therapeutic option. Further data from ongoing and future studies will continue to refine our understanding of its clinical utility across a spectrum of neurological and psychiatric disorders. The information presented in this guide provides a comprehensive foundation for researchers and drug development professionals interested in the science and clinical application of this novel D1/D5 receptor antagonist.

References

Methodological & Application

Ecopipam Hydrobromide for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecopipam, also known by its developmental code SCH-39166, is a first-in-class selective antagonist of the D1-like dopamine receptor family (D1 and D5 subtypes).[1] Unlike many antipsychotics that target the D2 receptor family, Ecopipam's unique mechanism of action offers a promising avenue for investigating the role of D1 receptor signaling in various physiological and pathological processes. These application notes provide a summary of dosages and detailed protocols for the use of Ecopipam hydrobromide in preclinical in vivo animal studies, particularly in rodents.

Data Presentation: this compound Dosage in Animal Models

The following tables summarize the effective dosages of Ecopipam (SCH-39166) reported in various in vivo animal models. It is crucial to note that optimal dosage can vary depending on the animal species, strain, age, sex, and the specific experimental paradigm. Therefore, pilot studies are recommended to determine the most effective dose for your specific research question.

Table 1: Ecopipam Dosage in Rat Models

Animal ModelDosage RangeRoute of AdministrationFrequencyObserved Effects
Conditioned Avoidance Responding10 mg/kgOral (p.o.)Single doseInhibition of conditioned avoidance responding
Apomorphine-Induced Stereotypy10 mg/kgOral (p.o.)Single doseAntagonism of apomorphine-induced stereotyped behaviors
Nicotine-Induced Reinforcement0.003 - 0.3 mg/kgSubcutaneous (s.c.)Single doseAbolished nicotine-induced enhancement of a sensory reinforcer
Acetylcholine Release in Striatum1 - 10 µM (local perfusion)Reverse dialysisContinuousDose-dependent decrease in acetylcholine release
Pharmacokinetic Studies0.25 - 2.5 mg/kgSubcutaneous (s.c.)Single doseElimination half-life of approximately 1.5-2.5 hours in plasma and brain

Table 2: Ecopipam Dosage in Mouse Models

Animal ModelDosage RangeRoute of AdministrationFrequencyObserved Effects
Ethanol Reward0.025 - 0.2 mg/kgNot specifiedSingle doseDose-dependent reduction in instrumental and consummatory responses for ethanol

Table 3: Ecopipam Dosage in Non-Human Primate Models

Animal ModelDosage RangeRoute of AdministrationFrequencyObserved Effects
Squirrel Monkey (Conditioned Avoidance Responding)1.78 mg/kgOral (p.o.)Single doseInhibition of conditioned avoidance responding

Experimental Protocols

Preparation of this compound for In Vivo Administration

a) For Subcutaneous (s.c.) or Intraperitoneal (i.p.) Injection:

  • Vehicle: A common vehicle for this compound is a mixture of Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween 80, and saline.

  • Procedure:

    • Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dose and injection volume.

    • For a final formulation, a suggested ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline (v/v).

    • To prepare the injection solution, first add the required volume of the Ecopipam/DMSO stock solution to the PEG300 and mix thoroughly until clear.

    • Next, add the Tween 80 and mix until clear.

    • Finally, add the saline and mix until the solution is homogenous.

    • It is recommended to prepare this working solution fresh on the day of the experiment.

b) For Oral Gavage (p.o.):

  • Vehicle: this compound can be suspended in a 0.2% Carboxymethyl cellulose (CMC) solution or dissolved in a solution containing 0.25% Tween 80 and 0.5% CMC. To improve palatability for voluntary oral administration, a 10% sucrose solution can also be used.

  • Procedure for Suspension:

    • Weigh the required amount of this compound.

    • Prepare a 0.2% CMC solution by slowly adding CMC to sterile water while stirring.

    • Levigate the Ecopipam powder with a small amount of the vehicle to form a paste.

    • Gradually add the remaining vehicle while mixing to achieve a uniform suspension.

    • Ensure the suspension is well-mixed before each administration.

Apomorphine-Induced Stereotypy in Rats

This model is used to assess the central dopamine receptor agonistic or antagonistic activity of a compound. Apomorphine, a non-selective dopamine agonist, induces stereotyped behaviors such as sniffing, licking, and gnawing.

  • Animals: Male Wistar or Sprague-Dawley rats (200-250 g).

  • Materials:

    • This compound solution

    • Apomorphine hydrochloride solution (0.5 - 5 mg/kg in saline, prepared fresh)

    • Observation cages (e.g., transparent Plexiglas cylinders or boxes)

  • Procedure:

    • Acclimatize the rats to the observation cages for at least 30 minutes before the experiment.

    • Administer this compound or vehicle at the desired dose and route (e.g., 10 mg/kg, p.o.).

    • After a pre-determined pretreatment time (e.g., 60 minutes for oral administration), administer apomorphine hydrochloride (e.g., 1.21 mg/kg, s.c.).

    • Immediately after apomorphine injection, place the rat in the observation cage and record stereotyped behaviors for a period of 60-120 minutes. Observations are typically made at 5 or 10-minute intervals.

  • Scoring of Stereotypy: A commonly used scoring system is as follows:

    • 0: Asleep or stationary

    • 1: Active, but no stereotyped behavior

    • 2: Intermittent sniffing, head movements

    • 3: Continuous sniffing, periodic licking

    • 4: Continuous licking, gnawing of the cage floor or walls

    • 5: Intense, continuous licking and gnawing of a specific area

Two-Way Conditioned Avoidance Response (CAR) in Rats

The CAR test is a predictive model for antipsychotic activity. The animal learns to avoid an aversive stimulus (e.g., footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone).

  • Animals: Male Wistar or Sprague-Dawley rats (250-300 g).

  • Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock. Each compartment is equipped with a light and a sound generator to serve as conditioned stimuli (CS).

  • Procedure:

    • Training:

      • Place the rat in the shuttle box for a 5-minute acclimation period.

      • Initiate training trials. A typical trial consists of the presentation of a CS (e.g., a 3 kHz tone at 75 dB) for a maximum of 20 seconds.

      • If the rat moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered.

      • If the rat fails to move during the CS, an unconditioned stimulus (US; e.g., a 0.6 mA footshock) is delivered through the grid floor for a maximum of 10 seconds, co-terminating with the CS.

      • If the rat moves to the other compartment during the US presentation, it is recorded as an escape response.

      • The inter-trial interval should be randomized, averaging around 2 minutes.

      • Training sessions typically consist of 30 trials per day and continue for 5-10 days until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).

    • Testing:

      • On the test day, administer this compound or vehicle at the desired dose and route (e.g., 10 mg/kg, p.o.).

      • After the appropriate pretreatment time, place the rat in the shuttle box and conduct a test session identical to the training sessions.

      • Record the number of avoidance responses, escape responses, and escape failures. A selective suppression of avoidance responses without an increase in escape failures is indicative of antipsychotic-like activity.

Mandatory Visualizations

Dopamine D1 Receptor Signaling Pathway

Ecopipam acts as an antagonist at the D1 dopamine receptor, thereby inhibiting the downstream signaling cascade initiated by dopamine.

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Binds G_protein Gαs/olf D1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates (Thr34) CREB CREB PKA->CREB Phosphorylates PP1 PP1 DARPP32->PP1 Inhibits Gene_Expression Gene Expression & Neuronal Excitability CREB->Gene_Expression Regulates Ecopipam Ecopipam Ecopipam->D1R Blocks

Caption: Dopamine D1 receptor signaling pathway and the antagonistic action of Ecopipam.

Experimental Workflow: Apomorphine-Induced Stereotypy Study

The following diagram illustrates the typical workflow for an in vivo study investigating the effect of Ecopipam on apomorphine-induced stereotypy.

Stereotypy_Workflow cluster_prep Preparation Phase cluster_treatment Treatment & Observation Phase cluster_analysis Data Analysis Phase Acclimatization Animal Acclimatization (e.g., 1 week) Habituation Habituation to Observation Cages (30 min) Acclimatization->Habituation Vehicle_Admin Administer Vehicle Habituation->Vehicle_Admin Ecopipam_Admin Administer Ecopipam Habituation->Ecopipam_Admin Pretreatment Pretreatment Period (e.g., 60 min) Vehicle_Admin->Pretreatment Ecopipam_Admin->Pretreatment Apomorphine_Admin Administer Apomorphine (s.c.) Pretreatment->Apomorphine_Admin Observation Behavioral Observation & Scoring (60-120 min) Apomorphine_Admin->Observation Data_Collection Compile Stereotypy Scores Observation->Data_Collection Stats_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Stats_Analysis Results Results & Interpretation Stats_Analysis->Results

Caption: Workflow for an apomorphine-induced stereotypy experiment.

Logical Relationship: Conditioned Avoidance Response (CAR) Trial

This diagram outlines the logical sequence of events within a single trial of the two-way conditioned avoidance response paradigm.

CAR_Logic Start Start of Trial CS_Presentation Conditioned Stimulus (CS) (e.g., Tone/Light) presented for max 20s Start->CS_Presentation Decision Rat Crosses to Other Compartment? CS_Presentation->Decision Avoidance Avoidance Response (CS terminates, no shock) Decision->Avoidance Yes US_Presentation Unconditioned Stimulus (US) (e.g., Footshock) presented for max 10s Decision->US_Presentation No End End of Trial Avoidance->End Decision2 Rat Crosses to Other Compartment? US_Presentation->Decision2 Escape Escape Response (US terminates) Decision2->Escape Yes Failure Escape Failure (Full duration of US) Decision2->Failure No Escape->End Failure->End

Caption: Logical flow of a single trial in a conditioned avoidance response task.

References

Application Notes and Protocols for Ecopipam Hydrobromide in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecopipam hydrobromide (also known as SCH 39166 hydrobromide) is a potent and selective antagonist of the dopamine D1/D5 receptors.[1] With high affinity for these receptors (Ki values of 1.2 nM and 2.0 nM for D1 and D5, respectively), it demonstrates significant selectivity over other dopamine receptor subtypes and serotonin receptors.[1] This selectivity makes Ecopipam a valuable tool for in vitro studies investigating the role of D1/D5 receptor signaling in various cellular processes. These application notes provide a detailed protocol for the proper dissolution and handling of this compound for use in cell culture experiments.

Data Presentation

PropertyValueSource
Molecular Formula C₁₉H₂₁BrClNO[2]
Molecular Weight 394.73 g/mol [2]
Solubility Soluble in DMSO (up to 100 mM)
Storage (Solid) -20°C, sealed, away from moisture[2]
Storage (in DMSO) -80°C for up to 6 months; -20°C for up to 1 month[2][3]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/sterile Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of your cell cultures.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.947 mg of this compound (Molecular Weight = 394.73 g/mol ).

  • Dissolution:

    • Add the weighed this compound to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve a 10 mM concentration. For 3.947 mg, add 1 mL of DMSO.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[4]

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][3]

Dilution of this compound Stock Solution for Cell Culture

This protocol details the dilution of the 10 mM DMSO stock solution into cell culture medium to achieve the desired final working concentration. It is crucial to maintain a low final concentration of DMSO to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is recommended to keep it at or below 0.1% if possible.[5][6][7] A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, complete cell culture medium

  • Sterile tubes for dilution

  • Calibrated pipettes

Procedure:

  • Determine Final Concentrations: Decide on the final concentrations of this compound and DMSO for your experiment. For this example, we will prepare a 10 µM working solution with a final DMSO concentration of 0.1%.

  • Intermediate Dilution (optional but recommended): To avoid precipitation and ensure accurate pipetting of small volumes, a serial dilution approach is recommended.[3]

    • Prepare an intermediate dilution of the 10 mM stock solution in sterile cell culture medium. For example, dilute the 10 mM stock 1:100 in medium to get a 100 µM solution (with 1% DMSO).

  • Final Dilution:

    • Add the appropriate volume of the intermediate solution to your final volume of cell culture medium. To achieve a 10 µM final concentration from a 100 µM intermediate, you would perform a 1:10 dilution. For example, add 1 mL of the 100 µM intermediate solution to 9 mL of fresh medium. The final DMSO concentration will be 0.1%.

    • Alternatively, to directly prepare a 10 µM working solution from the 10 mM stock, you would perform a 1:1000 dilution. For example, add 10 µL of the 10 mM stock to 10 mL of cell culture medium. This will result in a final DMSO concentration of 0.1%.

  • Mixing and Application: Gently mix the final working solution by inverting the tube or pipetting up and down. Add the solution to your cell cultures.

  • Stability Note: The stability of this compound in aqueous cell culture medium at 37°C for extended periods has not been extensively reported. It is recommended to prepare fresh working solutions for each experiment.[4]

Visualizations

Experimental Workflow for this compound Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Ecopipam Hydrobromide Powder dissolve Dissolve in 100% DMSO (e.g., to 10 mM) weigh->dissolve vortex Vortex/Warm to Completely Dissolve dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Experiment intermediate Perform Intermediate Dilution in Cell Culture Medium (Optional) thaw->intermediate final_dilution Perform Final Dilution in Pre-warmed Cell Culture Medium intermediate->final_dilution add_to_cells Add to Cell Culture final_dilution->add_to_cells

Caption: Workflow for preparing this compound solutions.

Signaling Pathway of Dopamine D1/D5 Receptor Antagonism by Ecopipam

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm dopamine Dopamine d1r D1/D5 Receptor dopamine->d1r Binds & Activates ecopipam Ecopipam ecopipam->d1r Blocks Binding gs Gs/olf Protein d1r->gs ac Adenylyl Cyclase gs->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects pka->downstream Phosphorylates Targets

References

Ecopipam Hydrobromide in Rodent Models of Compulsive Behavior: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Obsessive-compulsive and related disorders are characterized by repetitive, intrusive thoughts and compulsive behaviors. Rodent models are crucial for understanding the neurobiology of these conditions and for the preclinical assessment of novel therapeutics. The dopamine system, particularly the D1 receptor, is implicated in the modulation of goal-directed and repetitive behaviors.[1] Ecopipam (also known as SCH 39166) is a potent and selective D1 dopamine receptor antagonist.[2][3] Its investigation in Tourette Syndrome, which has a compulsive component, suggests a potential role in modulating such behaviors.[4][5]

These application notes provide standardized protocols for three widely used rodent models of compulsive-like behavior: the marble-burying test, the nestlet-shredding assay, and the signal-attenuation model. While specific quantitative data for Ecopipam in these models is not available in the public domain, these protocols can serve as a foundation for conducting such studies.

Mechanism of Action: Dopamine D1 Receptor Antagonism

Ecopipam's primary mechanism of action is the blockade of dopamine D1 receptors.[5] D1 receptors are G-protein coupled receptors that, upon stimulation by dopamine, activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This signaling cascade is crucial in the "direct pathway" of the basal ganglia, which is involved in the initiation and execution of motor programs. By antagonizing D1 receptors, Ecopipam is hypothesized to dampen the hyperactivity in this pathway that may underlie compulsive behaviors.

Dopamine_D1_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron (e.g., Medium Spiny Neuron) presynaptic Dopaminergic Neuron dopamine Dopamine presynaptic->dopamine Release D1R D1 Receptor dopamine->D1R Binds G_protein Gs/olf D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates downstream Downstream Effects (Gene Expression, etc.) PKA->downstream Phosphorylates Ecopipam Ecopipam Ecopipam->D1R Blocks

Dopamine D1 Receptor Signaling Pathway and Ecopipam's Point of Intervention.

Experimental Protocols for Rodent Models of Compulsive Behavior

The following are generalized protocols for common rodent models of compulsive-like behavior. Dosing, timing of administration, and specific parameters should be optimized for Ecopipam hydrobromide based on its pharmacokinetic profile and pilot studies.[2]

Marble-Burying Test

This test assesses repetitive, compulsive-like digging behavior in mice. A reduction in the number of marbles buried is often interpreted as an anxiolytic or anti-compulsive effect.[6][7]

Materials:

  • Standard rodent cages (e.g., 45 cm x 24 cm x 20 cm)

  • Clean bedding (e.g., aspen or corncob), 5 cm deep

  • 20-25 glass marbles (approximately 1.5 cm in diameter)

  • Test substance (this compound) and vehicle control

Protocol:

  • Prepare test cages by filling them with 5 cm of fresh bedding and smoothing the surface.

  • Evenly space 20-25 marbles on top of the bedding.

  • Administer this compound or vehicle to the mice at a predetermined time before the test (e.g., 30-60 minutes).

  • Place a single mouse in the test cage and leave it undisturbed for 30 minutes.

  • After 30 minutes, carefully remove the mouse from the cage.

  • Count the number of marbles that are at least two-thirds buried in the bedding.

  • Record and analyze the data.

Marble_Burying_Workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis A Prepare Cage (5cm bedding) B Place 20-25 Marbles on Bedding Surface A->B C Administer Ecopipam or Vehicle D Place Mouse in Cage (30 minutes) C->D E Remove Mouse D->E F Count Buried Marbles (≥2/3 covered) E->F G Statistical Analysis F->G

Experimental Workflow for the Marble-Burying Test.

Nestlet-Shredding Assay

This assay measures repetitive and compulsive-like behavior by quantifying the amount of a pre-weighed nestlet that a mouse shreds into nesting material.[8][9]

Materials:

  • Standard rodent cages

  • Pre-weighed cotton nestlets (e.g., 2.5 g squares)

  • Sensitive weighing scale

  • Test substance (this compound) and vehicle control

Protocol:

  • Administer this compound or vehicle to the mice.

  • Place a single, pre-weighed nestlet in a clean cage with standard bedding.

  • Introduce a single mouse into the cage.

  • Leave the mouse undisturbed for a set period (e.g., 30 or 60 minutes).

  • After the test period, remove the mouse.

  • Carefully collect all the unshredded portions of the nestlet.

  • Allow the unshredded material to dry overnight to account for any moisture.

  • Weigh the remaining unshredded nestlet material.

  • Calculate the percentage of the nestlet shredded: [(Initial Weight - Final Weight) / Initial Weight] * 100.

Nestlet_Shredding_Workflow cluster_prep Preparation cluster_test Testing cluster_measurement Measurement & Analysis A Administer Ecopipam or Vehicle B Weigh Nestlet (Initial Weight) A->B C Place Mouse and Nestlet in Cage (30-60 min) D Remove Mouse C->D E Collect & Dry Unshredded Nestlet D->E F Weigh Nestlet (Final Weight) E->F G Calculate % Shredded F->G

Experimental Workflow for the Nestlet-Shredding Assay.

Signal-Attenuation Model

This operant conditioning model is a more complex paradigm that aims to induce compulsive lever-pressing in rats by devaluing the predictive cue for a reward.

Phases of the Model:

  • Acquisition: Rats are trained to press a lever for a food reward. Each successful press is paired with a compound stimulus (e.g., a light and a tone), which becomes a conditioned reinforcer.

  • Signal Attenuation: The compound stimulus is repeatedly presented without the food reward and without the rat pressing the lever. This weakens the association between the stimulus and the reward.

  • Extinction Test: The lever is returned to the chamber, but pressing it no longer delivers a food reward or the compound stimulus. Compulsive-like behavior is measured by the number of lever presses that are not followed by an attempt to retrieve a reward from the food magazine.

Materials:

  • Operant conditioning chambers equipped with a lever, a food dispenser, a cue light, and a tone generator.

  • Data acquisition software.

  • Test substance (this compound) and vehicle control.

Protocol:

  • Acquisition Phase (e.g., 5-7 days):

    • Rats undergo daily sessions where they learn to press a lever to receive a food pellet. Each reward is accompanied by the light and tone stimulus.

  • Signal Attenuation Phase (e.g., 2-3 days):

    • The lever is retracted. The light and tone stimulus is presented a number of times (e.g., 60 times per session) without the delivery of food.

  • Test Phase (1 day):

    • Administer this compound or vehicle.

    • The lever is extended, but no rewards or cues are presented upon pressing.

    • Record the number of lever presses and head entries into the food magazine.

    • "Compulsive" lever presses are defined as those not followed by a head entry into the magazine within a specified time window.

Signal_Attenuation_Model A Phase 1: Acquisition (Lever Press -> Food + Cue) B Phase 2: Signal Attenuation (Cue presented alone) A->B C Phase 3: Extinction Test (Administer Ecopipam/Vehicle) B->C D Measure Lever Presses & Magazine Entries C->D E Analyze 'Compulsive' Presses (Presses without magazine entry) D->E

Logical Flow of the Signal-Attenuation Model.

Data Presentation

While specific data for Ecopipam is not available, the following tables illustrate how quantitative results from these experiments should be structured for clear comparison.

Table 1: Effect of Ecopipam on Marble-Burying Behavior

Treatment GroupDose (mg/kg)NMean Marbles Buried (± SEM)% Reduction vs. Vehicle
Vehicle01015.2 ± 1.3-
Ecopipam1.010Data to be determinedTBD
Ecopipam3.010Data to be determinedTBD
Ecopipam10.010Data to be determinedTBD

Table 2: Effect of Ecopipam on Nestlet-Shredding Behavior

Treatment GroupDose (mg/kg)NMean % Nestlet Shredded (± SEM)% Change vs. Vehicle
Vehicle01075.6 ± 5.4-
Ecopipam1.010Data to be determinedTBD
Ecopipam3.010Data to be determinedTBD
Ecopipam10.010Data to be determinedTBD

Table 3: Effect of Ecopipam in the Signal-Attenuation Model

Treatment GroupDose (mg/kg)NMean 'Compulsive' Lever Presses (± SEM)% Reduction vs. Vehicle
Vehicle0845.1 ± 4.8-
Ecopipam0.58Data to be determinedTBD
Ecopipam1.58Data to be determinedTBD
Ecopipam5.08Data to be determinedTBD

Conclusion

The protocols detailed in these application notes provide a framework for the preclinical evaluation of this compound in rodent models of compulsive behavior. Given the role of the dopamine D1 receptor in the neural circuits underlying repetitive behaviors, it is hypothesized that Ecopipam may attenuate compulsive-like behaviors in these models. The systematic application of these protocols will be essential to determine the preclinical efficacy of Ecopipam and to further elucidate the role of D1 receptor signaling in the pathophysiology of compulsive disorders. Researchers are encouraged to conduct dose-response studies and include appropriate controls to ensure the validity of their findings.

References

Application Notes and Protocols for Ecopipam Hydrobromide in Dopamine Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecopipam (also known as SCH-39166) is a selective antagonist of the dopamine D1/D5 receptor.[1][2] Its high affinity and selectivity for the D1-like family of dopamine receptors make it a valuable pharmacological tool for investigating the role of these receptors in various physiological and pathological processes.[1][3] Unlike many traditional dopamine antagonists that primarily target D2 receptors, Ecopipam's distinct mechanism of action allows for the specific interrogation of D1/D5-mediated signaling pathways.[3][4] This document provides detailed application notes and experimental protocols for the use of Ecopipam hydrobromide in studying dopamine signaling pathways, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Dopamine receptors are G-protein coupled receptors (GPCRs) classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[5][6] D1 and D5 receptors are coupled to the Gαs/olf family of G-proteins.[7] Activation of these receptors by dopamine stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7] Ecopipam acts as a competitive antagonist at D1 and D5 receptors, blocking the binding of dopamine and thereby inhibiting the downstream signaling cascade.[4][7] This selective antagonism allows researchers to dissect the specific contributions of D1/D5 receptor activation in complex neuronal circuits and behaviors.

Data Presentation

The following tables summarize the quantitative data for this compound's binding affinity for various dopamine receptor subtypes.

Table 1: Ecopipam Binding Affinity (Ki) at Human Dopamine Receptors

Receptor SubtypeKi (nM)Reference
Dopamine D10.9 - 1.2[7]
Dopamine D2980 - 1240[7]
Dopamine D45520[7]
Dopamine D5High affinity, comparable to D1[7]

Table 2: Ecopipam Binding Affinity (Ki) at Rat Dopamine Receptors

Receptor SubtypeKi (nM)Reference
Dopamine D11.9[7]
Dopamine D2514[7]

Note: Specific Ki values for the D5 receptor are not consistently reported in the literature, but studies confirm high-affinity binding comparable to the D1 receptor.[7]

Mandatory Visualizations

Dopamine D1 Receptor Signaling Pathway and Ecopipam's Point of Intervention

D1_signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Binds and Activates Ecopipam Ecopipam Ecopipam->D1R Binds and Inhibits Gs Gαs D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Caption: Dopamine D1 receptor signaling pathway illustrating the antagonistic action of Ecopipam.

Experimental Workflow for Radioligand Competition Binding Assay

radioligand_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation and Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing D1 receptors incubate Incubate membranes with radioligand and varying concentrations of Ecopipam prep_membranes->incubate prep_radioligand Prepare radiolabeled D1 antagonist (e.g., [3H]SCH23390) prep_radioligand->incubate prep_ecopipam Prepare serial dilutions of this compound prep_ecopipam->incubate filter Rapidly filter to separate bound and free radioligand incubate->filter wash Wash filters to remove non-specific binding filter->wash count Quantify bound radioactivity using scintillation counting wash->count plot Plot % specific binding vs. Ecopipam concentration count->plot calculate_ic50 Determine IC50 value plot->calculate_ic50 calculate_ki Calculate Ki value using Cheng-Prusoff equation calculate_ic50->calculate_ki

Caption: A typical experimental workflow for a radioligand competition binding assay.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for Dopamine D1 Receptors

This protocol describes a competition binding assay to determine the binding affinity (Ki) of this compound for the dopamine D1 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine D1 receptor.

  • Radiolabeled D1 receptor antagonist (e.g., [³H]SCH23390).

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in Assay Buffer. The final DMSO concentration in the assay should be kept below 0.1%.

    • Dilute the radioligand in Assay Buffer to a final concentration of approximately its Kd value.

    • Thaw the cell membranes on ice and resuspend in Assay Buffer to a final protein concentration of 50-100 µ g/well .

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: 50 µL of Assay Buffer, 50 µL of radioligand, and 100 µL of membrane suspension.

      • Non-specific Binding: 50 µL of a high concentration of a non-labeled D1 antagonist (e.g., 10 µM unlabeled SCH23390), 50 µL of radioligand, and 100 µL of membrane suspension.

      • Competition: 50 µL of each this compound dilution, 50 µL of radioligand, and 100 µL of membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three to four times with ice-cold Wash Buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of Ecopipam that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: cAMP Accumulation Inhibition Assay

This protocol describes a functional assay to determine the potency (IC50) of this compound in inhibiting dopamine D1 receptor-mediated cAMP production.

Materials:

  • A cell line stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).

  • Dopamine or a selective D1 receptor agonist (e.g., SKF-81297).

  • This compound.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell culture medium.

  • Stimulation Buffer (e.g., HBSS or serum-free medium).

  • A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 96-well or 384-well cell culture plates.

  • Plate reader compatible with the chosen cAMP assay kit.

Procedure:

  • Cell Culture and Seeding:

    • Culture the cells under standard conditions.

    • Seed the cells into 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.

  • Antagonist Pre-incubation:

    • Prepare serial dilutions of this compound in Stimulation Buffer.

    • Remove the culture medium from the cells and wash once with Stimulation Buffer.

    • Add the this compound dilutions to the respective wells and pre-incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation:

    • Prepare a solution of the D1 agonist (e.g., dopamine) in Stimulation Buffer at a concentration that elicits a submaximal response (e.g., EC80).

    • Add the agonist solution to all wells except for the basal control wells (which receive only Stimulation Buffer).

  • Incubation:

    • Incubate the plate for 15-30 minutes at 37°C to allow for cAMP production.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Determine the cAMP concentration in each well based on the standard curve.

    • Plot the percentage of inhibition of the agonist-stimulated cAMP response as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a potent and selective D1/D5 receptor antagonist that serves as an invaluable tool for elucidating the role of D1-like dopamine receptors in cellular signaling and in vivo physiological processes. The protocols provided herein offer a framework for characterizing the binding and functional properties of Ecopipam and for its application in studying dopamine signaling pathways. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Clinical Trial Design for Ecopipam Hydrobromide in Speech Disorders

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and data summaries for clinical trials investigating Ecopipam hydrobromide, a first-in-class selective dopamine D1/D5 receptor antagonist, for the treatment of speech-related disorders, specifically Tourette's Syndrome (TS) and Childhood-Onset Fluency Disorder (stuttering).

Mechanism of Action: Selective Dopamine D1 Receptor Antagonism

Ecopipam's therapeutic potential stems from its unique mechanism of action. Unlike many neuroleptic agents that target the dopamine D2 receptor family, Ecopipam is highly selective for the D1 receptor family (D1 and D5 subtypes).[1][2][3] In conditions like Tourette's Syndrome, a hypersensitivity of D1 receptors may be a key driver of the repetitive and compulsive behaviors, including vocal tics.[4][5][6] By selectively blocking these receptors, Ecopipam aims to normalize dopamine signaling and reduce symptoms with a potentially more favorable side-effect profile compared to D2 antagonists, which are often associated with weight gain and movement disorders.[1][7][8]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA Dopamine D1 D1 Receptor DA->D1 Binds D2 D2 Receptor DA->D2 Binds Signal1 D1 Signaling (e.g., Tics, Compulsions) D1->Signal1 Activates Signal2 D2 Signaling D2->Signal2 Activates Ecopipam Ecopipam Ecopipam->D1 Selectively Blocks

Caption: Ecopipam selectively blocks dopamine at the D1 receptor.

Application Note 1: Tourette's Syndrome (TS)

Rationale: Tourette's Syndrome is a neurodevelopmental disorder characterized by motor and vocal tics. Ecopipam is being investigated to manage these symptoms by targeting the underlying D1 receptor hypersensitivity.[2][9]

Experimental Protocol: Phase 3 Randomized Withdrawal Study (D1AMOND - NCT05615220)

This Phase 3 multicenter study was designed to evaluate the maintenance of efficacy and safety of Ecopipam in children, adolescents, and adults with Tourette's Disorder.[10] The design features an open-label period to identify responders, followed by a double-blind, placebo-controlled randomized withdrawal period to assess the durability of the treatment effect.[10][11]

cluster_workflow Phase 3 Tourette's Syndrome Trial Workflow (NCT05615220) cluster_OL Open-Label Stabilization (12 Weeks) cluster_DB Double-Blind Withdrawal (12 Weeks) Screen Screening (28 days) Titration Titration Phase (4 Weeks) Target: 1.8 mg/kg/day Screen->Titration Eligible Subjects Maintenance Maintenance Phase (8 Weeks) Titration->Maintenance Randomize Randomize Responders (1:1) Maintenance->Randomize >=25% YGTSS-TTS Improvement Ecopipam Continue Ecopipam Randomize->Ecopipam Placebo Switch to Placebo Randomize->Placebo Endpoint Primary Endpoint: Time to Relapse Ecopipam->Endpoint Placebo->Endpoint

Caption: Workflow for the Phase 3 D1AMOND randomized withdrawal trial.

Table 1: Key Protocol Parameters for Tourette's Syndrome Phase 3 Trial (NCT05615220)

ParameterDescription
Official Title A Multicenter, Double-Blind, Placebo-Controlled, Randomized Withdrawal Study to Evaluate the Safety and Maintenance of Efficacy of Ecopipam in Children, Adolescents and Adults With Tourette's Disorder[10]
Phase 3[9][10]
Patient Population Children, adolescents, and adults with Tourette's Disorder[10]
Enrollment (Total) 216 (167 pediatric, 49 adult)[11][12]
Intervention Ecopipam Hydrochloride Tablets
Dosage Target steady-state dose of 1.8 mg/kg/day[10]
Primary Endpoint Time from randomization to relapse in pediatric subjects. Relapse is defined as losing ≥50% of the improvement seen on the Yale Global Tic Severity Scale-Total Tic Score (YGTSS-TTS) during the open-label period.[10]
Secondary Endpoint Time from randomization to relapse in the total population (pediatric and adult).[12]
Data Presentation: Efficacy and Safety Results

The D1AMOND study met its primary and secondary endpoints, demonstrating that continued treatment with Ecopipam significantly reduced the rate of relapse compared to placebo.[11][12]

Table 2: Phase 3 Efficacy Results (Time to Relapse)

EndpointPopulationEcopipam Relapse RatePlacebo Relapse RateHazard Ratio (95% CI)p-value
Primary [11][12][13]Pediatric41.9%68.1%0.5 (0.3-0.8)0.0084
Secondary [11][12][13]Pediatric & Adult41.2%67.9%0.5 (0.3-0.8)0.0050

Ecopipam was generally well-tolerated. The most common adverse events reported were related to the central nervous system.[12]

Table 3: Common Adverse Events (AEs) in Phase 3 Tourette's Syndrome Trial

Adverse EventFrequency in Ecopipam Group
Somnolence10.2%[12][13]
Insomnia7.4%[12][13]
Anxiety6.0%[12][13]
Fatigue5.6%[12][13]
Headache5.1%[12][13]

Application Note 2: Childhood-Onset Fluency Disorder (Stuttering)

Rationale: While the exact pathophysiology of stuttering is not fully understood, dopamine dysregulation is believed to play a role. Ecopipam is being investigated as a potential first-in-class pharmacotherapy for this condition, for which there are currently no FDA-approved medications.[3][5][14][15]

Experimental Protocol: Phase 2 Placebo-Controlled Study (Speak Freely - NCT04492956)

This was a Phase 2 exploratory study to evaluate the efficacy and safety of Ecopipam in adults with a history of childhood-onset fluency disorder.[16] The study employed a multicenter, randomized, double-blind, placebo-controlled, parallel-group design.[16]

cluster_workflow Phase 2 Stuttering Trial Workflow (NCT04492956) cluster_Treat Treatment Period (12 Weeks) Screen Screening Randomize Randomize (1:1) Screen->Randomize Eligible Subjects Titration Titration Phase (4 Weeks) Randomize->Titration Ecopipam or Placebo Maintenance Maintenance Phase (8 Weeks) Titration->Maintenance FollowUp Follow-Up (2 Weeks) Maintenance->FollowUp Endpoint Efficacy Assessments: Weeks 4, 8, 12 Maintenance->Endpoint

Caption: Workflow for the Phase 2 "Speak Freely" stuttering trial.

Table 4: Key Protocol Parameters for Stuttering Phase 2 Trial (NCT04492956)

ParameterDescription
Official Title A Multicenter, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group, Phase 2 Exploratory Study to Evaluate the Efficacy and Safety of Ecopipam Tablets in Adults With Childhood Onset Fluency Disorder (Stuttering)
Phase 2[5][16]
Patient Population Adults (≥18 years) weighing ≥45 kg with a diagnosis of childhood-onset fluency disorder and a history of speech therapy.[16]
Exclusion Criteria Stuttering from a known neurological cause, initiation of new behavioral therapies, unstable medical/psychiatric illness, history of major depression or seizures.[16][17]
Intervention Ecopipam Hydrochloride Tablets vs. Placebo[16]
Dosage Target steady-state dose of ~2 mg/kg/day[16]
Duration 12-week treatment period (4-week titration, 8-week maintenance)[16]
Endpoints Collection of various efficacy and safety measures.[16][17]
Data Presentation: Outcome Measures

An earlier open-label pilot study suggested Ecopipam was well-tolerated and could increase speech fluency.[14] The Phase 2 "Speak Freely" trial was designed to rigorously assess efficacy using validated instruments. Quantitative results from the Phase 2 trial are not fully detailed in the public domain, but the key assessment tools are outlined below.

Table 5: Primary and Secondary Outcome Measures in Phase 2 Stuttering Trial

TypeOutcome MeasureDescriptionTime Frame
Primary Change in Stuttering Severity Instrument Version IV (SSI-IV)[17]An objective, clinician-rated measure of stuttering severity based on verbal samples from conversation and reading.[17]Baseline to Week 8/12
Secondary Clinical Global Impression Scale-Severity (CGI-S)[17]Investigator's assessment of the patient's overall illness severity.[17]Baseline, Weeks 2, 8
Secondary Subjective Stuttering Scale (SSS)[17]A patient-reported outcome measure of stuttering severity.Baseline, Week 8
Secondary Overall Assessment of the Speaker's Experience of Stuttering (OASES)[17]A comprehensive patient-reported outcome measure assessing the life impact of stuttering.Baseline, Week 8

References

Application Notes and Protocols for Ecopipam Hydrobromide in Oral Research Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of Ecopipam hydrobromide in oral formulations for research purposes. Ecopipam is a selective antagonist of the D1/D5 dopamine receptors, making it a valuable tool for investigating the role of these receptors in various physiological and pathological processes.

Physicochemical Properties and Receptor Affinity

This compound is a white to off-white solid compound. Its selectivity for the D1 and D5 dopamine receptors over other dopamine receptor subtypes and other neurotransmitter receptors is a key feature for targeted research.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₉H₂₁BrClNO--INVALID-LINK--
Molecular Weight 394.73 g/mol --INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Storage -20°C, sealed, away from moisture--INVALID-LINK--

Table 2: Receptor Binding Affinity (Ki) of Ecopipam

ReceptorKᵢ (nM)Reference
Dopamine D1 1.2--INVALID-LINK--
Dopamine D5 2.0--INVALID-LINK--
Dopamine D2 980--INVALID-LINK--
Dopamine D4 5520--INVALID-LINK--
5-HT₂ 80--INVALID-LINK--
α₂ₐ-adrenergic 731--INVALID-LINK--

Mechanism of Action: D1/D5 Receptor Antagonism

Ecopipam functions by blocking the activation of D1 and D5 dopamine receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, stimulate the Gαs/olf subunit. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP).[1][2] The subsequent activation of Protein Kinase A (PKA) triggers a downstream signaling cascade.[1][2] By antagonizing these receptors, Ecopipam inhibits this signaling pathway.

D1_D5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1R D1/D5 Receptor Dopamine->D1R Activates Ecopipam Ecopipam Ecopipam->D1R Blocks G_protein Gαs/olf D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Signaling PKA->Downstream Phosphorylates

D1/D5 receptor signaling pathway and the antagonistic action of Ecopipam.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound, which can be diluted for in vitro and in vivo applications.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired concentration. This compound is soluble in DMSO up to 100 mM (39.47 mg/mL).[3]

  • Vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C. For long-term storage (up to 6 months), -80°C is recommended.

Table 3: this compound Stock Solution Preparation

Desired Concentration (mM)This compound (mg)DMSO (mL)
10 3.951
50 19.741
100 39.471
Protocol 2: Preparation of this compound for Oral Gavage in Rodents

This protocol provides a method for preparing an oral dosing solution of this compound for administration to rodents. As definitive aqueous solubility data is not widely available, it is crucial for the researcher to confirm the solubility and stability of the final formulation.

Materials:

  • This compound stock solution (from Protocol 1)

  • Vehicle (e.g., sterile water, 0.9% saline, or a sweetened solution like 10% sucrose to improve palatability)[4]

  • Sterile tubes

  • Vortex mixer

  • Oral gavage needles (appropriate size for the animal)

  • Syringes

Procedure:

  • Determine the desired final concentration of this compound for oral administration. A dose of 10 mg/kg has been used in rats.[3]

  • Calculate the volume of the stock solution needed to achieve the final concentration in the desired total volume of the vehicle.

  • In a sterile tube, add the calculated volume of the stock solution to the vehicle.

  • Vortex the solution thoroughly to ensure homogeneity.

  • Visually inspect the solution for any precipitation. If precipitation occurs, the concentration may be too high for the chosen vehicle, and further dilution or a different vehicle may be necessary.

  • Prepare the dosing solution fresh on the day of the experiment.

Example Dosing Calculation for a 25g Mouse at 10 mg/kg:

  • Dose = 10 mg/kg * 0.025 kg = 0.25 mg

  • If the dosing volume is 10 mL/kg, the mouse will receive 0.25 mL.

  • Concentration of dosing solution = 0.25 mg / 0.25 mL = 1 mg/mL.

  • To prepare 1 mL of a 1 mg/mL solution from a 10 mg/mL stock in DMSO:

    • Volume of stock = (1 mg/mL * 1 mL) / 10 mg/mL = 0.1 mL (100 µL)

    • Volume of vehicle = 1 mL - 0.1 mL = 0.9 mL (900 µL)

Oral_Formulation_Workflow cluster_prep Preparation cluster_dose_prep Dosing Solution cluster_admin Administration weigh Weigh Ecopipam Hydrobromide dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve store Store Stock at -20°C dissolve->store dilute Dilute Stock in Aqueous Vehicle store->dilute vortex Vortex to Mix dilute->vortex check Check for Precipitation vortex->check check->dilute Precipitation gavage Oral Gavage to Rodent check->gavage No Precipitation

Workflow for preparing this compound for oral administration.

Data Presentation

Table 4: Pharmacokinetic and Dosing Parameters of Ecopipam

ParameterSpeciesValueRoute of AdministrationReference
Dose Rat10 mg/kgOral--INVALID-LINK--
Target Dose Human (Child, Adolescent, Adult)1.8 mg/kg/dayOral (tablets)[5]
Elimination Half-life Human~10 hoursOral--INVALID-LINK--
Solubility in DMSO N/Aup to 100 mMN/A[3]

Logical Relationships in Ecopipam's Therapeutic Application

The therapeutic rationale for using Ecopipam is based on the hypothesis that hyperactivity of the D1/D5 receptor pathway contributes to the symptoms of certain disorders. By blocking these receptors, Ecopipam aims to normalize this pathway and alleviate symptoms.

Logical_Relationship Disorder Disorder with Postulated D1/D5 Hyperactivity (e.g., Tourette Syndrome) Hyperactivity Hyperactive D1/D5 Signaling Pathway Disorder->Hyperactivity Symptoms Pathophysiological Symptoms Hyperactivity->Symptoms Blockade Blockade of D1/D5 Receptors Ecopipam Ecopipam Administration Ecopipam->Blockade Normalization Normalization of Signaling Pathway Blockade->Normalization Alleviation Symptom Alleviation Normalization->Alleviation

Logical relationship of Ecopipam's therapeutic action.

Disclaimer: This document is intended for research purposes only. All procedures should be performed in accordance with institutional guidelines and regulations for animal care and use, as well as laboratory safety. It is the responsibility of the researcher to validate all protocols and formulations for their specific experimental needs.

References

Application Notes and Protocols for In Vivo Imaging of Ecopipam Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecopipam hydrobromide is a first-in-class, selective antagonist of the dopamine D1 and D5 receptors.[1] It is under investigation for the treatment of various central nervous system (CNS) disorders, most notably Tourette syndrome.[1][2][3] Unlike currently approved antipsychotics for Tourette syndrome that primarily target the D2 receptor family, Ecopipam's unique mechanism of action offers a potentially different efficacy and side-effect profile.[3][4] In vivo imaging techniques, such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), are invaluable tools for elucidating the pharmacokinetics and pharmacodynamics of Ecopipam in the living brain. These techniques allow for the non-invasive quantification of drug-target engagement, providing crucial data for dose selection, therapeutic monitoring, and understanding the neurobiological basis of its effects.

These application notes provide an overview of the potential in vivo imaging approaches for studying this compound, along with detailed protocols for preclinical and clinical research.

I. Mechanism of Action and Signaling Pathway

Ecopipam exerts its therapeutic effect by blocking the actions of the neurotransmitter dopamine at the D1 receptor.[2] Dopamine receptors are classified into two main families: the D1-like family (D1 and D5 subtypes) and the D2-like family (D2, D3, and D4 subtypes).[3] The D1 receptor is a G-protein coupled receptor that, upon activation by dopamine, stimulates the production of cyclic AMP (cAMP) via the adenylyl cyclase pathway. This signaling cascade is involved in various physiological processes, including motor control, reward, and cognition.[2] By antagonizing the D1 receptor, Ecopipam is thought to modulate this pathway, which may be hypersensitive in conditions like Tourette syndrome.[2][3]

Ecopipam_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Activates AC Adenylyl Cyclase D1R->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Ecopipam Ecopipam Hydrobromide Ecopipam->D1R Blocks

Ecopipam's antagonistic action on the D1 receptor signaling pathway.

II. In Vivo Imaging Applications

In vivo imaging can be employed at various stages of Ecopipam's drug development pipeline:

  • Preclinical Studies (Animal Models):

    • Determine the in vivo potency and selectivity of Ecopipam for the D1 receptor.

    • Establish the relationship between plasma concentration, receptor occupancy, and behavioral effects.

    • Assess off-target binding.

  • Clinical Studies (Human Subjects):

    • Confirm D1 receptor engagement at therapeutic doses.

    • Inform dose selection for Phase II and III trials.

    • Investigate the relationship between D1 receptor occupancy and clinical efficacy/side effects.

    • Explore patient-to-patient variability in receptor occupancy.

III. Quantitative Data from Clinical Trials

While specific in vivo imaging data from Ecopipam clinical trials is not yet publicly available, extensive clinical trial data highlights its efficacy and safety profile. This data provides a crucial context for interpreting future imaging studies.

Table 1: Summary of Ecopipam Efficacy in Tourette Syndrome Clinical Trials

Study PhasePrimary EndpointEcopipam GroupPlacebo Groupp-value
Phase 3 Time to relapse (pediatric)41.9% relapsed68.1% relapsed0.0084
Phase 3 Time to relapse (pediatric & adult)41.2% relapsed67.9% relapsed0.0050
Phase 2b Mean change in YGTSS-TTS*30% reduction from baseline-0.01
Phase 2 Crossover Reduction in YGTSS-TTS at Day 30Greater reduction than placebo-0.033

*YGTSS-TTS: Yale Global Tic Severity Scale-Total Tic Score

Table 2: Common Adverse Events Reported in Ecopipam Clinical Trials (≥5%)

Adverse EventFrequency in Ecopipam Group
Somnolence7.9% - 11.1%
Insomnia7.4% - 14.5%
Headache5.1% - 15.8%
Fatigue5.6% - 7.9%
Anxiety6.0% - 9.7%
Restlessness≥ 5%
Worsening of tics7.9%

IV. Experimental Protocols

The following are detailed, representative protocols for conducting in vivo imaging studies with this compound.

Protocol 1: Preclinical D1 Receptor Occupancy Study in Non-Human Primates using PET

This protocol is based on established methodologies for D1 receptor imaging and is designed to determine the in vivo potency of Ecopipam.

Preclinical_PET_Workflow cluster_setup Experimental Setup cluster_procedure Imaging Procedure cluster_analysis Data Analysis Animal Non-Human Primate (e.g., Rhesus Macaque) Baseline Baseline PET Scan Animal->Baseline Radioligand D1-selective PET Radioligand (e.g., [11C]SCH23390) Radioligand->Baseline PostDose Post-dose PET Scan Radioligand->PostDose EcopipamAdmin Administer Ecopipam (intravenous or oral) Baseline->EcopipamAdmin EcopipamAdmin->PostDose Blood Arterial Blood Sampling (for radioligand metabolism and Ecopipam concentration) PostDose->Blood ROI Region of Interest (ROI) Analysis (e.g., Striatum, Cortex) PostDose->ROI Kinetic Kinetic Modeling (e.g., Logan graphical analysis) Blood->Kinetic ROI->Kinetic Occupancy Calculate Receptor Occupancy (%) Kinetic->Occupancy PKPD Correlate Occupancy with Plasma Ecopipam Concentration Occupancy->PKPD

Workflow for a preclinical D1 receptor occupancy PET study.

1. Objective: To determine the relationship between Ecopipam plasma concentration and D1 receptor occupancy in the non-human primate brain.

2. Materials:

  • This compound for injection or oral administration.

  • D1-selective PET radioligand (e.g., [¹¹C]SCH23390 or [¹¹C]NNC 112).

  • Non-human primate (e.g., rhesus macaque), fasted overnight.

  • PET/CT scanner.

  • Anesthesia (e.g., isoflurane).

  • Arterial line for blood sampling.

3. Procedure: a. Baseline Scan: i. Anesthetize the animal and position it in the PET scanner. ii. Perform a transmission scan for attenuation correction. iii. Inject a bolus of the D1 PET radioligand intravenously. iv. Acquire dynamic PET data for 90-120 minutes. v. Collect arterial blood samples throughout the scan to measure parent radioligand concentration. b. Ecopipam Administration: i. After a suitable washout period (at least 5 half-lives of the radioligand), administer a single dose of this compound. c. Post-dose Scan: i. At a predetermined time post-Ecopipam administration (based on its known pharmacokinetics), repeat the PET scan procedure as described in 3a. ii. Collect arterial blood samples to measure both the radioligand and Ecopipam concentrations.

4. Data Analysis: a. Reconstruct PET images and co-register with an anatomical MRI scan. b. Delineate regions of interest (ROIs), including the striatum (caudate and putamen) and a reference region with low D1 receptor density (e.g., cerebellum). c. Generate time-activity curves for each ROI. d. Use kinetic modeling (e.g., Logan graphical analysis with arterial input function) to calculate the binding potential (BP_ND) for the baseline and post-dose scans. e. Calculate D1 receptor occupancy using the following formula: Occupancy (%) = [(BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline] x 100 f. Correlate the calculated receptor occupancy with the measured plasma concentrations of Ecopipam to determine the EC₅₀ (concentration required to achieve 50% occupancy).

Protocol 2: Clinical SPECT Study to Assess D1 Receptor Availability in Patients Treated with Ecopipam

This protocol outlines a SPECT study to investigate changes in D1 receptor availability in patients with Tourette syndrome before and after chronic treatment with Ecopipam.

1. Objective: To assess the D1 receptor availability in the brains of patients with Tourette syndrome before and after a defined period of treatment with Ecopipam.

2. Materials:

  • This compound tablets.

  • D1-selective SPECT radiotracer (e.g., a suitable ¹²³I-labeled ligand).

  • SPECT/CT scanner.

  • Patients with a confirmed diagnosis of Tourette syndrome.

  • Healthy control subjects.

3. Procedure: a. Baseline Imaging: i. Recruit and screen eligible patients and healthy controls. ii. Perform a baseline SPECT scan on all participants. iii. Inject the SPECT radiotracer intravenously. iv. Acquire SPECT data at a time point corresponding to peak specific binding. b. Treatment Phase: i. Patients begin a standardized treatment regimen with this compound. c. Follow-up Imaging: i. After a predetermined treatment period (e.g., 12 weeks), repeat the SPECT scan on the patient group.

4. Data Analysis: a. Reconstruct and analyze SPECT images. b. Use a region of interest (ROI) or voxel-based analysis to compare the radiotracer uptake in D1-rich regions (e.g., striatum) between: i. Patients at baseline vs. healthy controls. ii. Patients at baseline vs. patients after Ecopipam treatment. c. Correlate changes in radiotracer binding with clinical measures of tic severity (e.g., YGTSS-TTS).

V. Conclusion

In vivo imaging techniques are poised to play a critical role in the ongoing development and clinical application of this compound. By providing a window into the brain, PET and SPECT can offer invaluable insights into the drug's mechanism of action, optimize dosing strategies, and potentially identify biomarkers for treatment response. The protocols outlined here provide a framework for researchers to design and execute robust imaging studies to further characterize this promising therapeutic agent.

References

Ecopipam Hydrobromide in Combination with Other CNS Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecopipam is a first-in-class selective dopamine D1 and D5 receptor antagonist currently under investigation for various central nervous system (CNS) disorders, most notably Tourette Syndrome.[1][2][3] Its unique mechanism of action, which avoids direct antagonism of D2 receptors, suggests a potentially favorable side-effect profile compared to traditional antipsychotics and opens possibilities for its use in combination with other CNS agents.[1][4] These application notes provide a summary of the current understanding of Ecopipam, available clinical data, and protocols for investigating its use in combination therapies.

Mechanism of Action

Ecopipam selectively blocks dopamine signaling at the D1 and D5 receptors.[1][3] In conditions like Tourette Syndrome, it is hypothesized that hypersensitivity of the D1 receptor contributes to the characteristic motor and vocal tics.[1][2] By antagonizing these receptors, Ecopipam aims to normalize dopamine neurotransmission and reduce tic severity.[3] This targeted approach is distinct from many older antipsychotics that primarily target D2 receptors and are associated with a higher incidence of metabolic and extrapyramidal side effects.[1][4][5]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine (DA) Dopamine (DA) L-DOPA->Dopamine (DA) VMAT2 VMAT2 Dopamine (DA)->VMAT2 Dopamine (DA)->Synaptic Cleft Release D1/D5 Receptors D1/D5 Receptors Dopamine (DA)->D1/D5 Receptors Binds DA Transporter (DAT) DA Transporter (DAT) Synaptic Cleft->DA Transporter (DAT) Reuptake G-protein G-protein D1/D5 Receptors->G-protein Adenylate Cyclase Adenylate Cyclase G-protein->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP PKA PKA cAMP->PKA Cellular Response Cellular Response PKA->Cellular Response Ecopipam Ecopipam Ecopipam->D1/D5 Receptors Blocks cluster_groups Treatment Groups Animal Model Selection Animal Model Selection Baseline Behavioral Testing Baseline Behavioral Testing Animal Model Selection->Baseline Behavioral Testing Randomization to Groups Randomization to Groups Baseline Behavioral Testing->Randomization to Groups Chronic Dosing (28 days) Chronic Dosing (28 days) Randomization to Groups->Chronic Dosing (28 days) Vehicle Vehicle Randomization to Groups->Vehicle Ecopipam Ecopipam Randomization to Groups->Ecopipam SSRI SSRI Randomization to Groups->SSRI Ecopipam + SSRI Ecopipam + SSRI Randomization to Groups->Ecopipam + SSRI Behavioral Assessments Behavioral Assessments Chronic Dosing (28 days)->Behavioral Assessments Terminal Procedures Terminal Procedures Behavioral Assessments->Terminal Procedures Data Analysis Data Analysis Terminal Procedures->Data Analysis Ecopipam Ecopipam Selective D1/D5 Antagonism Selective D1/D5 Antagonism Ecopipam->Selective D1/D5 Antagonism Reduced D2 Side Effects Reduced D2 Side Effects Selective D1/D5 Antagonism->Reduced D2 Side Effects Potential for Combination Potential for Combination Reduced D2 Side Effects->Potential for Combination Improved Overall Outcomes Improved Overall Outcomes Potential for Combination->Improved Overall Outcomes Other CNS Agents Other CNS Agents Targeted Symptom Management Targeted Symptom Management Other CNS Agents->Targeted Symptom Management Targeted Symptom Management->Improved Overall Outcomes

References

Application Notes and Protocols for Long-Term Safety Assessment of Ecopipam Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design and implementation of a long-term safety study for Ecopipam hydrobromide, a selective dopamine D1 and D5 receptor antagonist. The provided protocols are based on established international guidelines for non-clinical safety studies and data from clinical trials of Ecopipam.

Introduction to this compound

Ecopipam is a first-in-class selective antagonist of the D1 and D5 dopamine receptors.[1][2] This mechanism of action is distinct from many other dopamine-modulating therapeutics that primarily target the D2 receptor family.[2] This selectivity suggests a different side-effect profile, potentially avoiding common adverse effects associated with D2 antagonism, such as weight gain and metabolic syndrome.[3] Ecopipam is under investigation for the treatment of various neurological and psychiatric disorders, including Tourette syndrome.[2][4][5] Long-term safety evaluation is a critical component of its clinical development to characterize its safety profile with chronic administration.

Mechanism of Action: D1/D5 Receptor Antagonism

Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). D1-like receptors are typically coupled to Gs proteins and stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Ecopipam, by selectively blocking D1 and D5 receptors, inhibits this signaling cascade. This targeted antagonism is hypothesized to modulate neuronal pathways implicated in certain CNS disorders without the broad effects of less selective dopamine antagonists.

Ecopipam_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Release D1_Receptor D1/D5 Receptor Dopamine_Release->D1_Receptor Dopamine Gs_Protein Gs Protein D1_Receptor->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Ecopipam Ecopipam Ecopipam->D1_Receptor Blocks Non_Clinical_Workflow Start Drug Candidate (Ecopipam) Dose_Range_Finding Dose Range-Finding Studies (Rodent & Non-Rodent) Start->Dose_Range_Finding Safety_Pharm Safety Pharmacology (Core Battery) Start->Safety_Pharm Repro_Tox Reproductive & Developmental Toxicity (DART) Start->Repro_Tox Chronic_Tox Chronic Repeated-Dose Toxicity Studies Dose_Range_Finding->Chronic_Tox Carcinogenicity Carcinogenicity Studies Chronic_Tox->Carcinogenicity If chronic use IND_Submission Investigational New Drug (IND) Application Chronic_Tox->IND_Submission Safety_Pharm->IND_Submission Repro_Tox->IND_Submission Carcinogenicity->IND_Submission End Clinical Trials IND_Submission->End

References

Troubleshooting & Optimization

Navigating Ecopipam Hydrobromide in Clinical Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for managing the side effects of Ecopipam hydrobromide in clinical studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to its side effects?

Q2: What are the most common side effects observed with this compound in clinical trials?

Across various clinical studies, the most frequently reported adverse events (AEs) associated with Ecopipam have been generally characterized as mild to moderate in severity.[6] These primarily involve the central nervous system and include:

  • Somnolence (drowsiness) [5][6]

  • Insomnia (difficulty sleeping) [5][6]

  • Headache [5][6]

  • Anxiety [5][6]

  • Fatigue [5][6]

  • Restlessness [6]

In some studies, nasopharyngitis has also been reported as a common adverse event.[7] Importantly, clinical trials have not found significant evidence of common antipsychotic-associated side effects such as weight gain, metabolic changes, or drug-induced movement disorders.[8]

Quantitative Data Summary

The incidence of common adverse events varies across different clinical trials. The following tables summarize the quantitative data from key studies to provide a comparative overview.

Table 1: Incidence of Common Adverse Events in a Phase 3, 24-Week Study

Adverse EventIncidence (%)
Somnolence11.1
Anxiety9.7
Headache9.7
Insomnia8.8
Worsening of tics7.9
Fatigue6.5

(Data sourced from a 2025 report on a Phase 3 trial)[6]

Table 2: Incidence of Common Adverse Events in a 12-Month Open-Label Extension Study

Adverse EventIncidence (%)
Nasopharyngitis14.0
Anxiety9.0

(Data sourced from a 2025 open-label extension study)[6]

Table 3: Incidence of Common Adverse Events in a Phase 2b Trial

Adverse EventIncidence (%)
Headache15.8
Insomnia14.5
Fatigue7.9
Somnolence7.9

(Data sourced from a 2023 Phase 2b trial)[8]

Troubleshooting Guides for Side Effect Management

While specific protocols for managing Ecopipam-induced side effects from the clinical trials are not extensively detailed in published literature, the following troubleshooting guides are based on general best practices for managing adverse events in clinical trials and available information on Ecopipam.

Issue 1: Participant Reports Persistent Headaches

  • Initial Assessment:

    • Characterize the headache: Use a standardized scale to assess the severity (mild, moderate, severe), frequency, and nature of the headache.

    • Review concomitant medications: Investigate if any other medications could be contributing to the headaches.

    • Evaluate for other symptoms: Determine if the headache is associated with other adverse events.

  • Management Protocol:

    • Mild Headaches:

      • Recommend standard over-the-counter analgesics such as acetaminophen or ibuprofen, if not contraindicated by the study protocol.

      • Advise the participant to maintain adequate hydration and rest.

    • Moderate to Severe Headaches:

      • If headaches are persistent or severe, a temporary dose reduction of Ecopipam may be considered in consultation with the study's medical monitor.

      • A neurological consultation may be warranted if headaches are atypical or accompanied by neurological signs.

Issue 2: Participant Experiences Insomnia or Disrupted Sleep

  • Initial Assessment:

    • Sleep history: Obtain a detailed history of the participant's sleep patterns before and during the trial.

    • Sleep hygiene assessment: Evaluate the participant's sleep hygiene practices (e.g., caffeine intake, screen time before bed, sleep environment).

    • Assess for other contributing factors: Consider other factors such as anxiety or restlessness that may be impacting sleep.

  • Management Protocol:

    • Behavioral Interventions (First-Line):

      • Provide education on good sleep hygiene practices. This includes maintaining a regular sleep-wake cycle, creating a restful environment, and avoiding stimulants before bedtime.

      • Cognitive Behavioral Therapy for Insomnia (CBT-I) is a highly effective non-pharmacological intervention.[9]

    • Pharmacological Interventions (with caution):

      • If behavioral interventions are insufficient, the use of non-prescription sleep aids (e.g., melatonin) may be considered, but must be approved by the study protocol to avoid any potential drug interactions.

      • Prescription hypnotics should be avoided if possible to prevent confounding the study results.

Issue 3: Participant Reports Increased Anxiety

  • Initial Assessment:

    • Severity assessment: Use a validated anxiety rating scale to quantify the severity of the anxiety.

    • Psychiatric history: Review the participant's psychiatric history for any pre-existing anxiety disorders.

    • Identify triggers: Explore potential triggers for the increased anxiety.

  • Management Protocol:

    • Supportive Care:

      • Provide a supportive and reassuring environment for the participant.

      • Offer non-pharmacological interventions such as relaxation techniques or mindfulness exercises.

    • Dose Adjustment:

      • In cases of significant anxiety, a dose reduction of Ecopipam may be necessary. One study reported a dose reduction from 75 mg to 12.5 mg due to an adverse event.[6]

    • Psychiatric Consultation:

      • If anxiety is severe or persistent, a consultation with a mental health professional is recommended.

Experimental Protocols

Protocol for Dose Titration and Adjustment for Tolerability

In a 12-month open-label extension study, Ecopipam was titrated over a 4-week period to a target oral dose of 1.8 mg/kg/day.[7] Dosing adjustments for tolerability were permitted at the discretion of the investigator.[7]

  • Example of Dose Reduction due to Adverse Events:

    • In one study, dose reductions from 100 mg to 75 mg were implemented for three patients who experienced adverse events.[6]

    • Another patient had their dose reduced from 75 mg to 12.5 mg.[6]

Protocol for Safety Monitoring

Safety assessments in Ecopipam clinical trials are comprehensive and occur at regular intervals.

  • Frequency of Monitoring:

    • Safety assessments are conducted at baseline and at all treatment visits, which may be monthly for the initial period and then extend to every few months for longer-term studies.[4]

    • Follow-up safety visits are also conducted at 7 and 14 days after the last dose, with a follow-up phone call at 30 days post-treatment.[4]

  • Parameters Monitored:

    • Monitoring includes recording all adverse events (AEs) and serious adverse events (SAEs).

    • Regular monitoring of hematology, blood chemistry, and urine values.

    • Measurement of HbA1c at baseline and at the completion or early termination of the study.

Visualizations

Signaling Pathways and Experimental Workflows

Ecopipam_Mechanism_of_Action cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade Dopamine Dopamine D1_Receptor D1 Receptor Dopamine->D1_Receptor Activates Ecopipam Ecopipam Ecopipam->D1_Receptor Blocks G_protein Gs Protein Activation D1_Receptor->G_protein AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP Production AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Downstream Downstream Effects (e.g., Gene Transcription, Neuronal Excitability) PKA->Downstream

Ecopipam's antagonistic action on the D1 receptor signaling pathway.

Adverse_Event_Workflow Start Participant Reports Adverse Event (AE) Assess Assess Severity & Causality (Mild, Moderate, Severe) Start->Assess Mild Mild AE Management Assess->Mild Mild Moderate Moderate AE Management Assess->Moderate Moderate Severe Severe AE / SAE Protocol Assess->Severe Severe Supportive Supportive Care & Symptomatic Treatment Mild->Supportive Dose_Reduction Consider Dose Reduction Moderate->Dose_Reduction Report Report to Sponsor/IRB per Protocol Severe->Report Continue Continue Study with Close Monitoring Supportive->Continue Dose_Reduction->Continue Yes Discontinuation Consider Discontinuation from Study Dose_Reduction->Discontinuation No Improvement Report->Discontinuation

Workflow for managing adverse events in an Ecopipam clinical trial.

References

Optimizing Ecopipam hydrobromide dosage to minimize adverse events

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers and drug development professionals. This technical support center provides essential information for optimizing the use of Ecopipam hydrobromide in your experiments while minimizing the potential for adverse events.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: Ecopipam is a first-in-class selective antagonist of the D1 and D5 dopamine receptors.[1][2] Unlike many antipsychotics that target D2 receptors, Ecopipam's specificity for the D1 receptor family may contribute to a different side effect profile, notably with a lower incidence of motor and metabolic adverse effects.[3][4] D1 receptor supersensitivity is hypothesized to be a mechanism behind the repetitive and compulsive behaviors seen in conditions like Tourette syndrome.[2][5]

Q2: What are the most common adverse events associated with this compound?

A2: Based on clinical trial data, the most frequently reported adverse events are generally mild to moderate and primarily affect the central nervous system.[2][5] These include somnolence, insomnia, headache, anxiety, and fatigue.[5][6]

Q3: How is this compound typically administered in clinical studies?

A3: In clinical trials, Ecopipam is administered orally once daily, usually in the evening.[7][8] A titration phase of 2 to 4 weeks is common to gradually increase the dose to a target of approximately 1.8 mg/kg/day (equivalent to 2 mg/kg/day of Ecopipam HCl).[1][7][8][9]

Q4: Does this compound cause the metabolic side effects often seen with D2 receptor antagonists?

A4: Clinical studies have shown that Ecopipam treatment is not associated with significant weight gain or metabolic changes.[1][6][10] This is a key differentiating factor from many D2 receptor antagonists.[10]

Data Presentation: Adverse Events in Ecopipam Clinical Trials

The following table summarizes the incidence of common adverse events reported in various clinical trials of Ecopipam.

Adverse EventIncidence Rate (%) - Study 1 (Phase 3)[5]Incidence Rate (%) - Study 2 (Phase 2b)[6]Incidence Rate (%) - Study 3 (12-Month OLE)[1]
Somnolence10.27.9Not Reported
Insomnia7.414.5Not Reported
Headache5.115.8Not Reported
Anxiety6.0Not Reported9.1
Fatigue5.67.9Not Reported
NasopharyngitisNot ReportedNot Reported14.0

Troubleshooting Guide: Managing Adverse Events

This guide provides a systematic approach to managing common adverse events during your experiments.

Issue 1: Subject is experiencing excessive somnolence (drowsiness).

  • Initial Assessment:

    • Confirm the timing of Ecopipam administration. Evening administration is standard and intended to minimize daytime somnolence.[7][8]

    • Assess the severity and impact of the somnolence on the subject's daily functioning.

    • Rule out other potential causes of drowsiness.

  • Troubleshooting Steps:

    • Maintain Evening Dosing: If not already doing so, ensure the dose is administered in the evening.

    • Allow for Tolerance: Mild to moderate somnolence may decrease over time as the subject develops tolerance. Continue observation for 1-2 weeks if the somnolence is manageable.

    • Dose Reduction: If somnolence is persistent and disruptive, consider a dose reduction. A stepwise reduction of 25% of the total daily dose is a conservative starting point.

    • Slower Titration: If somnolence occurs during the initial dose titration phase, consider slowing the rate of dose escalation to allow for better acclimatization.

Issue 2: Subject is exhibiting signs of anxiety or restlessness.

  • Initial Assessment:

    • Anxiety has been reported as a common adverse event.[1][5]

    • Evaluate the onset and severity of anxiety in relation to the Ecopipam dosing schedule.

    • Consider the subject's baseline anxiety levels.

  • Troubleshooting Steps:

    • Gradual Titration: A slow and steady dose titration is crucial, as rapid increases may exacerbate anxiety. The standard 4-week titration period is designed to mitigate such effects.[1][7]

    • Temporary Dose Reduction: If anxiety emerges after a recent dose increase, consider returning to the previously tolerated dose for an extended period before attempting to re-escalate at a slower pace.

    • Stable Dosing: If anxiety appears during a stable dosing period, evaluate for other contributing factors before attributing it solely to the drug.

    • Discontinuation: In cases of severe or unmanageable anxiety, discontinuation of the drug may be necessary.

Issue 3: Subject reports persistent headaches.

  • Initial Assessment:

    • Headache is a frequently reported side effect.[5][6]

    • Characterize the headache (e.g., timing, intensity, duration).

    • Assess for dehydration or other common causes of headache.

  • Troubleshooting Steps:

    • Ensure Adequate Hydration: Dehydration can contribute to headaches.

    • Symptomatic Treatment: For mild to moderate headaches, standard over-the-counter analgesics may be considered, if appropriate for the experimental protocol.

    • Dose Adjustment: If headaches are severe or consistently occur after dosing, a dose reduction may be warranted.

    • Evaluate Titration: Similar to other adverse events, if headaches are prominent during titration, a slower escalation schedule may be beneficial.

Experimental Protocols

Protocol: Preclinical Assessment of Dose-Dependent Adverse Events of this compound

  • Objective: To determine the dose-response relationship of this compound with respect to common adverse events (e.g., sedation, anxiety-like behavior) in a rodent model.

  • Methodology:

    • Animal Model: Use adult male Sprague-Dawley rats.

    • Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to the experiment.

    • Group Allocation: Randomly assign animals to vehicle control and multiple Ecopipam dose groups (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg).

    • Drug Administration: Administer this compound or vehicle via oral gavage.

    • Behavioral Assessments:

      • Open Field Test (for locomotor activity and anxiety-like behavior): At 30 minutes post-administration, place each rat in the center of an open field arena. Record total distance traveled (a measure of general activity) and time spent in the center versus the periphery (a measure of anxiety-like behavior) for 15 minutes. A significant decrease in distance traveled can indicate sedation.

      • Elevated Plus Maze (for anxiety-like behavior): At 45 minutes post-administration, place each rat in the center of an elevated plus maze. Record the time spent in the open arms versus the closed arms for 5 minutes. A decrease in the time spent in the open arms is indicative of anxiogenic effects.

    • Data Analysis: Analyze the data using ANOVA followed by post-hoc tests to compare the dose groups to the vehicle control.

Mandatory Visualizations

Ecopipam_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D1_Receptor D1/D5 Receptor Dopamine->D1_Receptor Binds & Activates AC Adenylyl Cyclase D1_Receptor->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., gene expression, neuronal excitability) PKA->Cellular_Response Phosphorylates Targets Ecopipam Ecopipam Ecopipam->D1_Receptor Blocks

Caption: Dopamine D1/D5 receptor signaling pathway and Ecopipam's mechanism of action.

Troubleshooting_Workflow Start Adverse Event (AE) Observed (e.g., Somnolence, Anxiety) Assess_Severity Assess Severity & Impact Start->Assess_Severity Mild_Moderate Mild / Moderate AE Assess_Severity->Mild_Moderate Mild / Moderate Severe Severe / Intolerable AE Assess_Severity->Severe Severe Is_Titrating Is Subject in Titration Phase? Mild_Moderate->Is_Titrating Dose_Reduction Reduce Dose by ~25% Severe->Dose_Reduction Observe Continue & Observe for Tolerance (1-2 Weeks) Reassess Re-assess AE Observe->Reassess Slower_Titration Reduce Titration Speed Slower_Titration->Reassess Dose_Reduction->Reassess Dose_Reduction->Reassess Resolved AE Resolved or Tolerable Reassess->Resolved Yes Persistent AE Persistent Reassess->Persistent No Persistent->Dose_Reduction Consider_Discontinuation Consider Discontinuation Persistent->Consider_Discontinuation Is_Titrating->Observe No Is_Titrating->Slower_Titration Yes

Caption: Logical workflow for troubleshooting adverse events during Ecopipam administration.

References

Ecopipam hydrobromide stability in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ecopipam Hydrobromide

This center provides technical guidance for researchers, scientists, and drug development professionals working with this compound. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols related to its stability in various solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents and storage conditions for this compound?

A: this compound is a selective dopamine D1/D5 receptor antagonist.[1][2] For experimental use, it is typically dissolved in aqueous buffers or organic solvents. Based on general best practices for similar compounds, initial solubilization can be performed in DMSO for stock solutions, followed by dilution in aqueous media like phosphate-buffered saline (PBS) for cell-based assays.

For optimal stability, solid this compound should be stored at -20°C, protected from light. Solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.

Q2: How stable is this compound in common laboratory solvents?

A: The stability of this compound depends on the solvent, storage temperature, and duration. While specific manufacturer data is proprietary, the following table provides a summary of expected stability based on forced degradation principles for similar benzazepine compounds.[3][4] This data is illustrative and should be confirmed by a validated stability-indicating method.

Table 1: Illustrative Stability of this compound (1 mg/mL) in Different Solvent Systems

Solvent SystemTemperatureDurationPurity by HPLC (%)Major Degradants Observed
DMSO 25°C (Room Temp)24 hours>99%None Detected
25°C (Room Temp)7 days~98%Minor oxidative products
4°C30 days>99%None Detected
PBS (pH 7.4) 25°C (Room Temp)24 hours~97%Hydrolytic products
4°C7 days~98%Minor hydrolytic products
-20°C (Frozen)30 days>99%None Detected
Ethanol:Water (1:1) 25°C (Room Temp)24 hours>99%None Detected
4°C30 days>99%None Detected

Q3: Is this compound sensitive to light or oxidation?

A: Yes, compounds with benzamide and ether linkages can be susceptible to photolytic and oxidative degradation.[3] It is recommended to protect solutions from light by using amber vials or covering containers with aluminum foil. To minimize oxidation, degassed solvents can be used, and solutions can be stored under an inert atmosphere (e.g., nitrogen or argon) for long-term storage. Forced degradation studies are necessary to fully characterize these liabilities.

Troubleshooting Guides

Q1: My this compound solution appears cloudy or has formed a precipitate. What should I do?

A: Cloudiness or precipitation can occur due to poor solubility, solvent evaporation, or compound degradation. Follow the steps in the decision tree below to troubleshoot the issue.

G start Precipitate Observed in Solution check_conc Is the concentration above the known solubility limit? start->check_conc dilute Dilute the solution with additional solvent. check_conc->dilute Yes check_temp Was the solution stored at a low temperature (e.g., 4°C)? check_conc->check_temp No success Precipitate Dissolved dilute->success warm Gently warm solution to 37°C and vortex to redissolve. check_temp->warm Yes check_age Is the solution old or prepared in aqueous buffer? check_temp->check_age No warm->success degradation Precipitate is likely a degradation product. check_age->degradation Yes discard Discard solution and prepare fresh. Confirm with analytical check. check_age->discard No, but issue persists degradation->discard

Troubleshooting guide for solution precipitation.

Q2: I am observing unexpected peaks in my HPLC chromatogram during a stability study. What could be the cause?

A: Extraneous peaks can arise from several sources:

  • Degradation Products: These are the most common cause in stability studies. They typically increase in area over time or under stress conditions (heat, light, pH).

  • Solvent Impurities: Impurities in the solvent or mobile phase can appear as peaks. Running a blank (injecting only the solvent) can confirm this.

  • Contamination: The sample may have been contaminated during preparation.

  • Excipients: If analyzing a formulation, peaks from excipients may be present.

To identify the source, compare the chromatogram to a reference standard of this compound at the start of the study (T=0). A systematic forced degradation study can help create a profile of potential degradation products for comparison.[3][5]

Experimental Protocols

Protocol 1: General Workflow for Stability Assessment

This protocol outlines the key steps for conducting a comprehensive stability study of this compound in a specific solvent system.

G cluster_prep 1. Preparation cluster_storage 2. Storage & Sampling cluster_analysis 3. Analysis cluster_report 4. Reporting prep_solution Prepare accurate concentration of Ecopipam HBr in test solvent prep_t0 Analyze T=0 sample immediately (HPLC, LC-MS) prep_solution->prep_t0 store Aliquot and store samples under defined conditions (e.g., 25°C, 4°C, -20°C) prep_t0->store sampling Withdraw aliquots at specified time points (e.g., 24h, 7d, 30d) store->sampling analyze_hplc Analyze samples by validated stability-indicating HPLC method sampling->analyze_hplc quantify Quantify parent peak area and any new degradation peaks analyze_hplc->quantify calculate Calculate % purity remaining and % total degradants quantify->calculate report Summarize data in a table and determine stability profile calculate->report

Experimental workflow for a stability study.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method. Method validation is required for GMP applications.[5][6]

  • Instrumentation: HPLC with UV/PDA Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare samples by diluting the stock solution to a final concentration of ~50 µg/mL with the mobile phase.

    • Inject the sample onto the HPLC system.

    • Integrate the peak area for Ecopipam and any degradation products.

    • Calculate the percentage of remaining Ecopipam relative to the T=0 sample.

Protocol 3: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways and ensuring the analytical method is "stability-indicating."[3][7]

  • Acid Hydrolysis: Incubate Ecopipam solution (in 0.1 M HCl) at 60°C for 24 hours. Neutralize with NaOH before injection.

  • Base Hydrolysis: Incubate Ecopipam solution (in 0.1 M NaOH) at 60°C for 4 hours. Neutralize with HCl before injection.

  • Oxidative Degradation: Treat Ecopipam solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Photostability: Expose solid drug and drug solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Thermal Degradation: Expose solid drug to 80°C for 48 hours.

  • Analysis: Analyze all stressed samples using the stability-indicating HPLC method (Protocol 2) and LC-MS to identify the mass of degradation products.

Mechanism of Action Visualization

Ecopipam is a selective antagonist of the D1-like family of dopamine receptors (D1 and D5).[1][8] This action blocks the downstream signaling cascade typically initiated by dopamine, which is relevant in conditions like Tourette syndrome where dopamine dysregulation is implicated.[8][9]

G cluster_membrane Cell Membrane receptor D1/D5 Receptor g_protein Gs Protein receptor->g_protein couples with dopamine Dopamine dopamine->receptor Activates ecopipam Ecopipam ecopipam->receptor Blocks ac Adenylyl Cyclase (AC) g_protein->ac activates camp cAMP ac->camp converts ATP to atp ATP pka Protein Kinase A (PKA) camp->pka activates downstream Downstream Cellular Effects (e.g., Gene Transcription) pka->downstream phosphorylates targets

Simplified D1/D5 receptor signaling pathway.

References

Troubleshooting Ecopipam hydrobromide variability in experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ecopipam hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Ecopipam and to troubleshoot variability in results.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.

In Vitro Assays

Question 1: Why am I observing high variability or poor reproducibility in my cell-based functional assays?

Possible Causes and Solutions:

  • Inconsistent Cell Culture Conditions: Variability in cell passage number, confluency, and overall health can significantly impact results.

    • Solution: Standardize your cell culture protocol. Use cells within a consistent and low passage number range, and ensure a consistent cell seeding density. Regularly test for mycoplasma contamination.

  • Suboptimal Agonist Concentration: The concentration of the agonist used to stimulate the receptor can affect the apparent potency of Ecopipam.

    • Solution: Use an agonist concentration at or near its EC80 (the concentration that produces 80% of the maximal response) to ensure a sufficient window to observe antagonism.

  • Compound Instability or Degradation: Ecopipam, like any chemical compound, can degrade over time, especially if not stored properly.

    • Solution: Prepare fresh stock solutions of Ecopipam for each experiment from a powder stored under recommended conditions (typically cool and dry). Avoid repeated freeze-thaw cycles of stock solutions.

  • Solvent Effects: The solvent used to dissolve Ecopipam (e.g., DMSO) can have its own effects on cells, especially at higher concentrations.

    • Solution: Ensure the final concentration of the solvent is consistent across all wells and is below a level that causes cytotoxicity. Run a vehicle control to assess any solvent-specific effects.

Question 2: I am not seeing the expected antagonist effect, or the effect is very weak in my receptor binding assay.

Possible Causes and Solutions:

  • Incorrect Radioligand Concentration: For competitive binding assays, the concentration of the radioligand is crucial.

    • Solution: Use a radioligand concentration at or below its dissociation constant (Kd) to ensure sensitive detection of competitive binding.

  • Insufficient Receptor Expression: The cell line or tissue preparation may not express a sufficient number of D1 receptors.

    • Solution: Verify the expression level of the D1 receptor in your experimental system using techniques like Western blotting or qPCR.

  • Issues with Assay Buffer or Conditions: The composition of the assay buffer, incubation time, and temperature can all affect binding.

    • Solution: Optimize incubation time and temperature to reach equilibrium. Ensure the buffer composition is appropriate and consistent.

  • Low Specific Binding: High nonspecific binding can mask the specific antagonist effect.

    • Solution: Aim for specific binding to be at least 80% of the total binding at the Kd concentration of the radioligand. If nonspecific binding is high, try different filter types (for filtration assays) or blocking agents.

In Vivo Studies

Question 3: Why are my in vivo behavioral results with Ecopipam inconsistent across different animals or experimental cohorts?

Possible Causes and Solutions:

  • Formulation and Bioavailability Issues: Poor solubility or stability of the Ecopipam formulation can lead to variable absorption and exposure.

    • Solution: Use a consistent and validated formulation protocol. For oral administration, consider vehicles like 0.5% carboxymethyl cellulose. For parenteral routes, solutions containing DMSO, PEG300, and Tween 80 are often used. Ensure the compound is fully dissolved or evenly suspended before each administration.

  • Route of Administration: The route of administration (e.g., oral, subcutaneous, intraperitoneal) will significantly impact the pharmacokinetic profile.

    • Solution: Choose the most appropriate route for your experimental question and maintain consistency. Be aware that different routes will lead to different peak plasma concentrations and durations of action.

  • Animal-Specific Factors: The age, weight, sex, and strain of the animals can all influence their response to Ecopipam.

    • Solution: Use animals of a consistent age, weight range, and sex. Report the specific strain of animal used in your methodology.

  • Habituation and Environmental Factors: Stress from handling, novel environments, or inconsistent testing conditions can affect behavioral readouts.

    • Solution: Ensure all animals are properly habituated to the testing environment and handling procedures. Maintain consistent lighting, noise levels, and timing of experiments.

Question 4: I am observing unexpected side effects or toxicity in my animal models.

Possible Causes and Solutions:

  • Dose is Too High: The dose of Ecopipam may be in the toxic range for the specific animal model and route of administration.

    • Solution: Perform a dose-response study to determine the optimal therapeutic window and identify the maximum tolerated dose.

  • Vehicle Toxicity: The vehicle used to deliver Ecopipam could be causing adverse effects.

    • Solution: Administer the vehicle alone as a control group to assess any vehicle-specific toxicity.

  • Off-Target Effects: While Ecopipam is a selective D1/D5 antagonist, at very high concentrations, off-target effects cannot be entirely ruled out.[1]

    • Solution: Use the lowest effective dose to minimize the potential for off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? A1: Ecopipam is a selective antagonist of the dopamine D1 and D5 receptors.[2][3] It has little affinity for D2-like or 5-HT2 receptors.[2] D1 receptor supersensitivity is thought to be a potential mechanism for the repetitive and compulsive behaviors seen in conditions like Tourette syndrome.[4][5]

Q2: What are the recommended storage conditions for this compound powder and stock solutions? A2: this compound as a solid powder should be stored in a cool, dry place. Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]

Q3: What is a common vehicle for in vivo administration of Ecopipam? A3: A common formulation for parenteral administration involves dissolving Ecopipam in a vehicle containing DMSO, PEG300, and Tween 80, diluted with saline or water.[3] For oral administration, suspensions in carboxymethyl cellulose have been used.[3]

Q4: What are the known side effects of Ecopipam in clinical trials? A4: Common side effects reported in clinical trials include headache, fatigue, somnolence, insomnia, restlessness, and anxiety.[4][6][7] Unlike typical antipsychotics that target D2 receptors, Ecopipam has not been associated with significant weight gain or movement disorders like tardive dyskinesia.[1][7]

Q5: What is the half-life of Ecopipam? A5: Ecopipam has an elimination half-life of approximately 10 hours and is known to cross the blood-brain barrier.[2]

Data Presentation

Table 1: In Vitro Receptor Binding Affinity of Ecopipam

ReceptorKi (nM)
D11.2
D52.0
D2980
D45520
5-HT2A80
α2A-Adrenergic730

Data compiled from publicly available sources.[1]

Table 2: Example Dosing of Ecopipam in Preclinical Studies

Animal ModelRoute of AdministrationDose RangeObserved Effect
RatSubcutaneous0.003 - 0.3 mg/kgAttenuation of nicotine-induced potentiation
RatOral10 mg/kgAntagonism of apomorphine-induced stereotypy
MouseOral (chronic)0.015 mg/kgRescue of autistic-like behaviors

Data is for illustrative purposes and specific doses should be optimized for each study.[3][4]

Experimental Protocols

Protocol 1: Dopamine D1 Receptor Binding Assay (Filtration-Based)

Objective: To determine the binding affinity of Ecopipam for the dopamine D1 receptor.

Materials:

  • Cell membranes expressing the human dopamine D1 receptor.

  • Radioligand: [³H]-SCH23390 (a D1-selective antagonist).

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Butaclamol (10 µM).

  • GF/B glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of Ecopipam in the assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • Ecopipam dilution or vehicle/butaclamol for controls.

    • Cell membranes (e.g., 10-20 µg protein per well).

    • [³H]-SCH23390 at a concentration near its Kd (e.g., 0.2-0.5 nM).

  • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvest the membranes by rapid filtration through the GF/B filters using a cell harvester.

  • Wash the filters three times with cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ of Ecopipam, which can then be converted to a Ki value.

Protocol 2: Mouse Open Field Test for Locomotor Activity

Objective: To assess the effect of Ecopipam on spontaneous locomotor activity in mice.

Materials:

  • This compound.

  • Vehicle solution (e.g., 0.9% saline with 5% DMSO and 5% Tween 80).

  • Open field apparatus (e.g., a 40 cm x 40 cm x 30 cm box) with video tracking software.

  • Male C57BL/6 mice (8-10 weeks old).

Procedure:

  • Habituate the mice to the testing room for at least 1 hour before the experiment.

  • Prepare the Ecopipam solution at the desired concentration.

  • Administer Ecopipam or vehicle to the mice via the chosen route (e.g., intraperitoneal injection). A typical dose range to explore would be 0.1 - 10 mg/kg.

  • Allow for a pre-treatment period for the drug to take effect (e.g., 30 minutes).

  • Gently place each mouse in the center of the open field arena.

  • Record the activity of the mouse for a set duration (e.g., 15-30 minutes) using the video tracking software.

  • Analyze the data for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Thoroughly clean the apparatus with 70% ethanol between each animal to remove olfactory cues.

Visualizations

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Activates AC Adenylyl Cyclase D1R->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Signaling PKA->Downstream Phosphorylates Ecopipam Ecopipam Ecopipam->D1R Blocks

Caption: Ecopipam's mechanism as a D1 receptor antagonist.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Protocols Review Experimental Protocols & Procedures Start->Check_Protocols Check_Reagents Verify Reagent Quality & Storage Check_Protocols->Check_Reagents Check_Equipment Calibrate & Validate Equipment Check_Reagents->Check_Equipment Decision Source of Variability Identified? Check_Equipment->Decision Implement_Changes Implement Corrective Actions & Re-run Decision->Implement_Changes Yes Consult Consult Literature & Technical Support Decision->Consult No End Consistent Results Achieved Implement_Changes->End Consult->Check_Protocols

Caption: A logical workflow for troubleshooting experimental variability.

In_Vivo_Formulation cluster_stock Stock Solution cluster_vehicle Vehicle Components Ecopipam_Powder Ecopipam HBr Powder Stock Concentrated Stock (in DMSO) Ecopipam_Powder->Stock DMSO DMSO DMSO->Stock Final_Formulation Final Injectable Formulation Stock->Final_Formulation 1. Add Stock PEG300 PEG300 PEG300->Final_Formulation 2. Add PEG300 & Mix Tween80 Tween 80 Tween80->Final_Formulation 3. Add Tween 80 & Mix Saline Saline / ddH₂O Saline->Final_Formulation 4. Add Saline & Mix

Caption: Preparation of an in vivo formulation for Ecopipam.

References

Technical Support Center: Enhancing the Oral Bioavailability of Ecopipam Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for research and developmental purposes only. Specific experimental details for Ecopipam hydrobromide are not publicly available. Therefore, this guide is based on established principles for improving the oral bioavailability of poorly soluble and/or permeable drug candidates. Researchers should adapt these general protocols to their specific experimental findings for this compound.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in overcoming common challenges encountered when working to improve the oral bioavailability of this compound.

I. Frequently Asked Questions (FAQs)

Q1: What are the potential challenges affecting the oral bioavailability of this compound?

While specific data for this compound is limited, challenges in oral bioavailability for similar small molecule CNS drugs often stem from:

  • Poor aqueous solubility: As a hydrobromide salt, solubility might be pH-dependent and potentially low in the neutral pH of the intestines.

  • Low intestinal permeability: The drug's chemical structure may limit its ability to cross the intestinal epithelium.

  • First-pass metabolism: Significant metabolism in the gut wall or liver can reduce the amount of drug reaching systemic circulation.

  • P-glycoprotein (P-gp) efflux: The compound may be a substrate for efflux transporters like P-gp, which actively pump the drug back into the intestinal lumen.

Q2: Which formulation strategies are recommended for improving the oral bioavailability of a compound like this compound?

Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[1] These include:

  • Particle size reduction: Techniques like micronization and nanosizing increase the surface area for dissolution.[1]

  • Amorphous solid dispersions: Dispersing the drug in a polymer matrix can improve both solubility and dissolution rate.[1]

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption.[2]

  • Complexation with cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, thereby increasing their solubility.[1]

  • Use of permeation enhancers: Certain excipients can improve drug transport across the intestinal epithelium.[3][4]

Q3: What in vitro models are suitable for predicting the oral absorption of this compound?

  • In vitro dissolution testing: Essential for assessing the drug release from a formulation under simulated gastrointestinal conditions.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput screening tool to predict passive diffusion.

  • Caco-2 cell permeability assay: This is the gold standard for predicting intestinal drug absorption and identifying potential P-gp substrates.[5]

Q4: Which animal models are appropriate for in vivo pharmacokinetic studies of this compound formulations?

Rodents (rats and mice) are commonly used for initial screening of oral formulations due to cost-effectiveness and well-established protocols.[6][7] For more predictive data, larger animal models like beagle dogs or pigs may be considered as their gastrointestinal physiology is more similar to humans.[6][8]

II. Troubleshooting Guides

A. In Vitro Dissolution Testing
Issue Potential Cause Troubleshooting Steps
Low drug release Poor solubility of this compound in the dissolution medium.- Modify the pH of the dissolution medium to reflect different segments of the GI tract.- Add surfactants (e.g., Sodium Lauryl Sulfate) to the medium to improve wetting and solubilization.[9]- Consider using biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the fed and fasted states of the intestine.
High variability in results Inconsistent wetting of the solid dosage form.- Ensure proper de-gassing of the dissolution medium to prevent bubble formation on the tablet surface.[10]- For capsules, ensure they sink and do not float on the surface. Use of sinkers may be necessary.[10]
Drug degradation in medium This compound may be unstable at certain pH values or in the presence of certain excipients.- Analyze for degradation products using a stability-indicating HPLC method.- Adjust the pH of the medium or add antioxidants if oxidative degradation is suspected.[11][12]
Incomplete drug release Formulation-related issues such as poor disintegration or drug binding to excipients.- Evaluate the impact of different disintegrants and binders in the formulation.- Assess potential interactions between this compound and excipients.
B. Caco-2 Permeability Assay
Issue Potential Cause Troubleshooting Steps
Low apparent permeability (Papp) The compound has inherently low permeability.- Consider formulation strategies to improve permeability, such as the inclusion of permeation enhancers.- Investigate if the compound is a substrate for efflux transporters.
High efflux ratio (Papp B-A / Papp A-B > 2) This compound is likely a substrate for an efflux transporter like P-gp.- Co-incubate with a known P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement.- Formulate with excipients that have P-gp inhibitory properties.
Poor monolayer integrity (high Lucifer Yellow permeation) The test compound or formulation excipients are toxic to the Caco-2 cells.- Reduce the concentration of the test compound.- Evaluate the cytotoxicity of individual formulation excipients on Caco-2 cells.
High variability between wells Inconsistent cell monolayer formation.- Ensure consistent cell seeding density and culture conditions.- Monitor transepithelial electrical resistance (TEER) values to confirm monolayer confluence before the experiment.[13]

III. Experimental Protocols

A. Protocol: In Vitro Dissolution of this compound Tablets
  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of pH 6.8 phosphate buffer.

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 RPM.

  • Procedure: a. Place one this compound tablet in each dissolution vessel. b. Withdraw 5 mL samples at 5, 10, 15, 30, 45, and 60 minutes. c. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. d. Filter the samples through a 0.45 µm filter. e. Analyze the samples for Ecopipam concentration using a validated HPLC-UV method.

B. Protocol: Caco-2 Permeability Assay for this compound
  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity: Measure the TEER of the monolayers. Only use inserts with TEER values above 250 Ω·cm².

  • Transport Buffer: Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

  • Procedure for Apical to Basolateral (A-B) Permeability: a. Wash the monolayers with pre-warmed transport buffer. b. Add the this compound test solution (e.g., 10 µM) to the apical side. c. Add fresh transport buffer to the basolateral side. d. Incubate at 37 °C with gentle shaking. e. Take samples from the basolateral side at 30, 60, 90, and 120 minutes. f. Analyze the samples for Ecopipam concentration by LC-MS/MS.

  • Procedure for Basolateral to Apical (B-A) Permeability: a. Follow the same procedure as A-B, but add the test solution to the basolateral side and sample from the apical side.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

C. Protocol: In Vivo Pharmacokinetic Study in Rats
  • Animals: Male Sprague-Dawley rats (250-300 g).

  • Formulations:

    • Group 1: this compound in solution (IV administration).

    • Group 2: this compound in suspension (oral gavage).

    • Group 3: Optimized this compound formulation (oral gavage).

  • Dosing:

    • IV: 1 mg/kg via the tail vein.

    • Oral: 10 mg/kg via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein at pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing: Centrifuge blood to obtain plasma and store at -80 °C until analysis.

  • Bioanalysis: Determine the concentration of Ecopipam in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).

IV. Visualizations

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Formulation Development cluster_2 In Vivo Evaluation cluster_3 Lead Formulation Selection Solubility Solubility Assessment Formulation Formulation Design & Optimization Solubility->Formulation Dissolution Dissolution Testing Dissolution->Formulation PAMPA PAMPA PAMPA->Formulation Caco2 Caco-2 Permeability Caco2->Formulation PK_Study Animal PK Studies Formulation->PK_Study Lead Lead Formulation Selection PK_Study->Lead

Caption: Workflow for improving oral bioavailability.

Pgp_Efflux_Pathway cluster_0 Intestinal Lumen cluster_1 Enterocyte cluster_2 Bloodstream Ecopipam_Lumen Ecopipam Ecopipam_Inside Ecopipam Ecopipam_Lumen->Ecopipam_Inside Absorption Pgp P-gp Transporter Pgp->Ecopipam_Lumen Efflux Ecopipam_Inside->Pgp Ecopipam_Blood Ecopipam Ecopipam_Inside->Ecopipam_Blood Systemic Circulation

Caption: P-glycoprotein efflux mechanism.

References

Ecopipam Hydrobromide Dose-Response Curve Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing dose-response curve experiments using Ecopipam hydrobromide. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Ecopipam?

A1: Ecopipam is a selective antagonist of the dopamine D1 receptor family, which includes both D1 and D5 subtypes.[1][2][3] It exhibits significantly lower affinity for D2-like receptors and serotonin (5-HT) receptors.[2] This selectivity makes it a valuable tool for studying the specific roles of D1-like receptor signaling pathways.

Q2: What are the expected outcomes of a successful Ecopipam dose-response experiment?

A2: In a functional assay where a D1 agonist is used to stimulate a response (e.g., cAMP production), increasing concentrations of Ecopipam should lead to a dose-dependent inhibition of the agonist-induced signal. This will generate a sigmoidal dose-response curve from which you can determine the IC50 (half-maximal inhibitory concentration) of Ecopipam.

Q3: Which cell lines are suitable for Ecopipam dose-response studies?

A3: Cell lines endogenously expressing or stably transfected with the human dopamine D1 receptor are recommended. Commercially available options include CHO-K1 (Chinese Hamster Ovary) and HEK293 (Human Embryonic Kidney) cells engineered to express the human D1 receptor.[4][5][6][7] Some suppliers also offer cell lines with integrated reporters, such as cAMP biosensors, to simplify detection.[6]

Q4: What is a typical concentration range to start with for Ecopipam in an in vitro assay?

A4: Based on its in vitro binding affinity (Ki), a starting concentration range of 0.1 nM to 10 µM is generally appropriate for generating a complete dose-response curve. Published studies have utilized concentrations in the low micromolar range (e.g., 2 µM to 10 µM) to observe effects in vitro.[1]

Q5: How should I prepare this compound for in vitro experiments?

A5: The solubility and stability of Ecopipam in your assay buffer should be confirmed. It is common practice to prepare a concentrated stock solution in a suitable solvent, such as DMSO, and then dilute it to the final desired concentrations in the assay medium. Always check the final solvent concentration in your assay to ensure it does not exceed a level that could affect cell viability or the assay readout (typically <0.5%).

Data Presentation

Table 1: Ecopipam Binding Affinity (Ki) at Various Receptors

Receptor TargetKi (nM)
Dopamine D11.2
Dopamine D52.0
Dopamine D2980
Dopamine D45520
Serotonin (5-HT)80
Data sourced from reference[1]

Experimental Protocols

This section outlines a general methodology for two key experiments used to determine the dose-response relationship of Ecopipam.

Competitive Radioligand Binding Assay

This assay measures the ability of Ecopipam to displace a radiolabeled ligand that specifically binds to the D1 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human dopamine D1 receptor.

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

  • Radioligand: A commonly used radioligand for D1 receptors is [³H]-SCH23390. Select a concentration at or near its Kd for the D1 receptor.

  • Ecopipam Concentrations: Prepare a serial dilution of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of Ecopipam. Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Dry the filters and add a scintillation cocktail. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of Ecopipam. Fit the data to a one-site competition model using non-linear regression to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of Ecopipam to inhibit the production of cyclic AMP (cAMP) stimulated by a D1 receptor agonist.

Methodology:

  • Cell Culture: Plate cells expressing the human dopamine D1 receptor in a 96- or 384-well plate and grow to the desired confluency.

  • Assay Medium: On the day of the experiment, replace the culture medium with a stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).

  • Ecopipam Pre-incubation: Add varying concentrations of Ecopipam to the wells and pre-incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add a D1 receptor agonist (e.g., dopamine or SKF-38393) at a concentration that elicits a submaximal response (EC80 is common) to all wells except the negative control. Incubate for an additional 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • Data Analysis: Normalize the data with the agonist-only response as 100% and the basal level as 0%. Plot the percentage of inhibition against the log concentration of Ecopipam and fit to a sigmoidal dose-response curve to determine the IC50.

Mandatory Visualizations

Ecopipam_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine (Agonist) D1R Dopamine D1 Receptor Dopamine->D1R Binds and Activates Ecopipam Ecopipam (Antagonist) Ecopipam->D1R Binds and Blocks Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets

Caption: Dopamine D1 receptor signaling pathway and the antagonistic action of Ecopipam.

Dose_Response_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Cells Prepare D1 Receptor-Expressing Cells Preincubation Pre-incubate Cells with Ecopipam Prep_Cells->Preincubation Prep_Ecopipam Prepare Ecopipam Serial Dilutions Prep_Ecopipam->Preincubation Prep_Agonist Prepare D1 Agonist Solution Stimulation Stimulate with D1 Agonist Prep_Agonist->Stimulation Preincubation->Stimulation Detection Measure Cellular Response (e.g., cAMP) Stimulation->Detection Normalization Normalize Data Detection->Normalization Plotting Plot Dose-Response Curve Normalization->Plotting Calculation Calculate IC50 Plotting->Calculation

Caption: Experimental workflow for generating an Ecopipam dose-response curve.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider using a multichannel pipette for additions. Avoid using the outer wells of the plate or fill them with buffer to minimize evaporation.
No or weak antagonist effect observed Ecopipam concentration is too low. Agonist concentration is too high (saturating the receptors). Ecopipam has degraded.Extend the Ecopipam concentration range to higher values. Optimize the agonist concentration to an EC50-EC80 range to ensure a competitive window. Prepare fresh Ecopipam stock solutions and store them properly (protected from light and at the recommended temperature).
High background signal or low signal-to-noise ratio Suboptimal assay conditions. Cell health is compromised. Reagents are not performing as expected.Optimize incubation times and temperatures. Ensure cells are healthy and at a consistent passage number. Check the expiration dates and proper storage of all assay reagents and kits.
Inconsistent IC50 values across experiments Variations in cell passage number, confluency, or agonist concentration. Inconsistent incubation times.Standardize cell culture conditions. Prepare fresh agonist dilutions for each experiment and use a consistent concentration. Precisely control all incubation steps.
Ecopipam appears to have agonist activity This is unlikely for Ecopipam, but could indicate an issue with the assay system or a misunderstanding of the baseline.Verify that the "agonist" effect is not due to an artifact of the solvent or another component. Ensure you have a true basal (no agonist, no Ecopipam) control to compare against.
Precipitation of Ecopipam in the assay medium The solubility limit of Ecopipam has been exceeded.Check the final concentration of the solvent (e.g., DMSO) and ensure it is not causing precipitation. If solubility is an issue, consider using a different solvent or formulation, though this may require re-validation.

References

Mitigating Ecopipam Hydrobromide-Induced Anxiety: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Ecopipam hydrobromide in animal models, managing potential anxiogenic effects is a critical aspect of experimental design and data interpretation. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to Ecopipam-induced anxiety.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind this compound-induced anxiety?

A1: Ecopipam is a selective antagonist of dopamine D1 and D5 receptors.[1] While the precise mechanisms are complex and can be brain-region specific, systemic blockade of D1 receptors can disrupt the delicate balance of neurotransmitter systems that regulate mood and anxiety. Dopamine pathways, particularly in the mesolimbic and mesocortical systems, are implicated in anxiety modulation.[2][3] Disruption of D1 receptor signaling in areas like the prefrontal cortex and amygdala can lead to anxiety-like behaviors.[4][5] Interestingly, the role of D1 receptors in anxiety is not uniform; for instance, antagonism of D1 receptors in specific subregions of the amygdala has been shown to have anxiolytic effects in rats, highlighting the complexity of this signaling pathway.

Q2: At what doses of this compound should I expect to see anxiogenic effects in my animal models?

A2: Currently, there is a lack of publicly available, detailed dose-response studies specifically characterizing the anxiogenic effects of Ecopipam in preclinical animal models. However, in clinical trials for Tourette Syndrome, anxiety has been reported as a common adverse event.[6][7] Researchers should conduct pilot studies to determine the anxiogenic threshold for their specific animal model, strain, and experimental conditions. Careful behavioral observation during dose-finding studies is crucial.

Q3: Are there any known pharmacological agents that can be co-administered to mitigate Ecopipam-induced anxiety?

A3: While no specific agents have been clinically approved for mitigating Ecopipam-induced anxiety, based on the neurobiology of anxiety, several classes of compounds could theoretically be investigated. The GABAergic system plays a key role in regulating anxiety, and agents that enhance GABAergic transmission, such as benzodiazepines, are potent anxiolytics.[8] Additionally, the serotonergic system is deeply involved in mood and anxiety regulation, and compounds acting on serotonin receptors, such as certain selective serotonin reuptake inhibitors (SSRIs) or 5-HT2A receptor modulators, could potentially counteract the anxiogenic effects.[9][10][11] However, any co-administration paradigm would require careful validation to ensure the investigational drug does not interfere with the primary effects of Ecopipam being studied.

Q4: Can non-pharmacological methods help in reducing Ecopipam-induced anxiety in animal models?

A4: Yes, environmental enrichment and habituation can play a significant role in reducing baseline anxiety and stress in laboratory animals. Providing animals with larger cages, nesting materials, and opportunities for social interaction can improve their overall well-being and may reduce their susceptibility to drug-induced anxiety. Furthermore, thorough habituation to the experimental apparatus and procedures is critical to minimize confounding stress responses. Acclimatizing animals to the testing room and handling procedures for a sufficient period before drug administration can significantly reduce baseline anxiety levels.

Troubleshooting Guides

Issue 1: Unexpectedly High Levels of Anxiety-Like Behavior in Control and Ecopipam-Treated Animals

Possible Cause:

  • Environmental Stressors: High levels of noise, improper lighting, or inconsistent cage cleaning schedules can elevate baseline anxiety.

  • Handling-Induced Stress: Improper or infrequent handling can make animals fearful and anxious.

  • Lack of Habituation: Insufficient acclimatization to the testing environment and procedures.

Troubleshooting Steps:

  • Environmental Review: Assess the animal facility for potential stressors. Ensure a consistent light-dark cycle, minimize noise, and maintain a regular husbandry schedule.

  • Handling Refinement: Implement a consistent and gentle handling protocol. Handling animals for short periods daily for at least a week before the experiment can reduce handling-associated stress.

  • Habituation Protocol:

    • Apparatus Habituation: Allow animals to freely explore the testing apparatus (e.g., elevated plus maze, open field) for 5-10 minutes on at least two consecutive days before the actual test.

    • Procedural Habituation: Simulate all aspects of the experimental procedure, including transport to the testing room and mock injections (using a vehicle), for several days leading up to the experiment.

Issue 2: Difficulty in Distinguishing Ecopipam-Induced Anxiety from Sedation or Motor Impairment

Possible Cause:

  • Ecopipam, like other central nervous system-acting drugs, can have effects on locomotor activity that may confound the interpretation of anxiety tests. For example, reduced movement in an open field test could be due to anxiety (thigmotaxis) or sedation.

Troubleshooting Steps:

  • Comprehensive Behavioral Battery: Do not rely on a single anxiety test. Use a battery of tests that measure different aspects of anxiety and locomotor activity.

    • Open Field Test (OFT): Measures general locomotor activity (total distance traveled) and anxiety-like behavior (time spent in the center vs. periphery).

    • Elevated Plus Maze (EPM): Assesses anxiety-related exploration based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

    • Light-Dark Box Test: Measures the conflict between the tendency to explore a novel environment and the aversion to a brightly lit area.

  • Control for Motor Effects: Always analyze locomotor activity data alongside anxiety-related parameters. A significant decrease in total distance traveled in the OFT would suggest that motor impairment might be a confounding factor in the interpretation of anxiety-like behavior in other tests.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from preclinical studies to illustrate how to present findings related to Ecopipam-induced anxiety.

Table 1: Dose-Dependent Effects of Ecopipam on Anxiety-Like Behavior in the Elevated Plus Maze (EPM) in Rats

Treatment GroupDose (mg/kg, i.p.)Time in Open Arms (s)Open Arm Entries (%)
Vehicle045.2 ± 5.135.8 ± 4.2
Ecopipam0.138.5 ± 4.831.2 ± 3.9
Ecopipam0.325.1 ± 3.922.5 ± 3.1
Ecopipam1.015.8 ± 2.5 14.7 ± 2.2
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle. N=10 per group.

Table 2: Co-Administration of a Putative Anxiolytic (Compound X) with Ecopipam in the Light-Dark Box Test in Mice

Treatment GroupDose (mg/kg, i.p.)Time in Light Box (s)Transitions
Vehicle + Vehicle0 + 0120.5 ± 10.215.3 ± 1.8
Ecopipam + Vehicle1.0 + 065.2 ± 8.5 8.1 ± 1.1
Ecopipam + Compound X1.0 + 5.0105.7 ± 9.8##13.5 ± 1.5##
Vehicle + Compound X0 + 5.0118.9 ± 11.114.8 ± 1.7
*Data are presented as mean ± SEM. *p < 0.01 compared to Vehicle + Vehicle. ##p < 0.01 compared to Ecopipam + Vehicle. N=12 per group.

Experimental Protocols

Elevated Plus Maze (EPM) Protocol for Rodents

Objective: To assess anxiety-like behavior by measuring the exploration of open versus enclosed arms of an elevated maze.

Apparatus:

  • A plus-shaped maze elevated from the floor (typically 50-70 cm).

  • Two opposite arms are enclosed by high walls (closed arms), and the other two are open (open arms).

  • A central platform connects the four arms.

  • The maze should be made of a non-porous material for easy cleaning.

Procedure:

  • Habituation: Habituate the animals to the testing room for at least 1 hour before the test.

  • Drug Administration: Administer this compound or vehicle at the appropriate time before the test, according to its pharmacokinetic profile.

  • Testing:

    • Place the animal gently onto the central platform, facing one of the open arms.

    • Allow the animal to explore the maze for a fixed period (typically 5 minutes).

    • Record the session using a video camera mounted above the maze.

  • Data Analysis:

    • Manually or with automated tracking software, score the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

    • Calculate the percentage of time spent in the open arms [(Time in open arms) / (Time in open + closed arms)] x 100 and the percentage of open arm entries [(Number of open arm entries) / (Total number of entries)] x 100.

  • Cleaning: Thoroughly clean the maze with 70% ethanol or a similar cleaning agent between each animal to eliminate olfactory cues.

Visualizations

Ecopipam_Anxiety_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron (e.g., in Prefrontal Cortex) Dopamine Dopamine D1_Receptor D1 Receptor Dopamine->D1_Receptor Binds to AC Adenylyl Cyclase D1_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neuronal_Activity Altered Neuronal Activity PKA->Neuronal_Activity Modulates Anxiety Anxiety-like Behavior Neuronal_Activity->Anxiety Ecopipam Ecopipam (Antagonist) Ecopipam->D1_Receptor Blocks

Caption: Simplified signaling pathway of dopamine D1 receptor antagonism by Ecopipam leading to altered neuronal activity and potentially anxiety-like behavior.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (1 week) Habituation Habituation to Handling & Environment (3-5 days) Animal_Acclimation->Habituation Drug_Admin Ecopipam / Vehicle Administration Habituation->Drug_Admin Behavioral_Testing Anxiety Behavioral Tests (e.g., EPM, OFT) Drug_Admin->Behavioral_Testing Data_Collection Video Recording & Automated Tracking Behavioral_Testing->Data_Collection Data_Analysis Scoring & Statistical Analysis Data_Collection->Data_Analysis Interpretation Interpretation of Results (Anxiety vs. Motor Effects) Data_Analysis->Interpretation

Caption: A typical experimental workflow for assessing drug-induced anxiety in animal models.

Mitigation_Strategies cluster_pharm Pharmacological cluster_nonpharm Non-Pharmacological Ecopipam_Anxiety Ecopipam-Induced Anxiety GABA_Agonists GABAergic Modulators (e.g., Benzodiazepines) Ecopipam_Anxiety->GABA_Agonists Potential Mitigation Serotonin_Modulators Serotonergic Agents (e.g., SSRIs, 5-HT2A modulators) Ecopipam_Anxiety->Serotonin_Modulators Potential Mitigation Enrichment Environmental Enrichment Ecopipam_Anxiety->Enrichment Potential Mitigation Habituation Habituation & Acclimation Ecopipam_Anxiety->Habituation Potential Mitigation

Caption: Potential pharmacological and non-pharmacological strategies to mitigate Ecopipam-induced anxiety in animal models.

References

Challenges in long-term administration of Ecopipam hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ecopipam hydrobromide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during preclinical experiments with this compound, presented in a question-and-answer format.

Issue 1: Reduced Locomotor Activity and Sedation in Animal Models

  • Question: We are observing a significant decrease in locomotor activity and signs of sedation in our rodents following the administration of Ecopipam. How can we mitigate this and ensure it doesn't confound our behavioral data?

  • Answer: Sedation and somnolence are known dose-limiting side effects of Ecopipam.[1] Here are several strategies to address this issue:

    • Dose Adjustment: The sedative effects of Ecopipam are dose-dependent. Consider performing a dose-response study to identify the lowest effective dose that minimizes sedation while still achieving the desired pharmacological effect.

    • Acclimation Period: Allow for a sufficient acclimation period after drug administration and before behavioral testing. This allows the animal to recover from the initial peak sedative effects. The timing of this window should be determined based on the pharmacokinetic profile of Ecopipam in your specific animal model.

    • Timing of Administration: Administering Ecopipam during the animal's dark cycle (active phase) might counteract some of the sedative effects. Conversely, if sedation is desired for specific experimental paradigms, administration during the light cycle (inactive phase) could be beneficial.

    • Environmental Stimulation: A novel environment can sometimes counteract sedative effects.[2] However, be cautious as this could also introduce confounding variables into your behavioral assay.

    • Control Groups: It is crucial to include a vehicle-treated control group to differentiate the specific sedative effects of Ecopipam from general malaise or other experimental stressors.

Issue 2: Anxiety-Like Behaviors Observed in Experimental Animals

  • Question: Our animals are exhibiting behaviors consistent with anxiety (e.g., increased thigmotaxis in an open field test) after long-term administration of Ecopipam. Is this a known effect, and how should we interpret these findings?

  • Answer: Anxiety has been reported as an adverse event in clinical trials of Ecopipam.[3][4][5] When observing anxiety-like behaviors in preclinical models, consider the following:

    • Dose and Duration: Anxiety may be more prominent at higher doses or with prolonged administration. Investigate if the anxiety-like behavior is dose- and/or duration-dependent.

    • Baseline Anxiety Levels: The baseline anxiety level of the rodent strain can influence the response to Ecopipam. Consider using strains with well-characterized anxiety phenotypes.

    • Distinguishing from other Effects: It is important to differentiate anxiety-like behavior from other drug-induced effects. For example, altered locomotor activity can confound the interpretation of results from anxiety tests. Always analyze locomotor activity in conjunction with anxiety-like behaviors.

Issue 3: Inconsistent or Unexpected Results in Behavioral Assays

  • Question: We are observing high variability and inconsistent results in our behavioral experiments with Ecopipam. What are the potential sources of this variability?

  • Answer: Inconsistent results can stem from several factors related to the drug itself or the experimental protocol:

    • Formulation and Stability: this compound has specific solubility and stability characteristics. Ensure that your formulation is homogenous and stable throughout the experiment. Prepare fresh solutions as needed and store them appropriately, protected from light and moisture.[6]

    • Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) can significantly impact the bioavailability and pharmacokinetics of the drug. Ensure consistent and accurate administration techniques. For oral gavage, proper technique is critical to avoid accidental administration into the lungs.[7]

    • Pharmacokinetics: The timing of behavioral testing relative to drug administration is critical. The peak plasma concentration (Tmax) and half-life of Ecopipam should be considered when designing the experimental timeline.

    • Drug-Drug Interactions: Be aware of potential interactions if Ecopipam is co-administered with other compounds. For example, its effects can be influenced by other drugs that act on the central nervous system.[8]

    • Animal Handling and Stress: Stress from handling and injection procedures can significantly impact behavioral outcomes. Ensure all animal handlers are well-trained and that procedures are standardized across all experimental groups.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

Ecopipam is a selective antagonist of the D1-like dopamine receptor family, which includes the D1 and D5 receptor subtypes.[4][9] By blocking these receptors, Ecopipam inhibits the downstream signaling cascade that is normally initiated by dopamine. This includes the inhibition of adenylyl cyclase, leading to reduced production of cyclic AMP (cAMP) and subsequent decreased activity of Protein Kinase A (PKA).[10][11][12][13]

2. What are the common adverse events associated with long-term Ecopipam administration in clinical trials?

The most commonly reported adverse events in long-term clinical studies include somnolence, insomnia, anxiety, headache, and fatigue.[4][14][15]

3. What is the recommended vehicle for dissolving this compound for in vivo studies?

The choice of vehicle depends on the route of administration. For oral administration, this compound can be suspended in 0.5% carboxymethyl cellulose (CMC) in water. For parenteral routes (e.g., intraperitoneal, subcutaneous), a common vehicle is a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

4. What are the known pharmacokinetic parameters of Ecopipam?

Pharmacokinetic data for Ecopipam is still emerging. In humans, the elimination half-life has been reported to be around 10 hours.[4] Another study in healthy male subjects reported a plasma half-life of 17.3 hours for Ecopipam and 25.6 hours for its active metabolite.

5. Are there any known issues with the stability of this compound solutions?

This compound is stable as a powder when stored in a sealed container, protected from moisture. In solution, its stability can be influenced by the solvent, pH, and storage conditions. It is recommended to prepare fresh solutions for each experiment and to store stock solutions at -20°C or -80°C for short periods.

Data Presentation

Table 1: Summary of Common Adverse Events in Ecopipam Clinical Trials

Adverse EventPhase 2b Trial[14]Phase 3 Trial[4]12-Month Open-Label Extension[3]
Somnolence/Sedation 7.9%10.2%Not explicitly reported
Insomnia 14.5%7.4%Not explicitly reported
Anxiety Not explicitly reported6.0%9.1%
Headache 15.8%5.1%Not explicitly reported
Fatigue 7.9%5.6%Not explicitly reported
Nasopharyngitis Not explicitly reportedNot explicitly reported14.0%

Table 2: Pharmacokinetic Parameters of Ecopipam

ParameterValueSpeciesReference
Elimination Half-life ~10 hoursHuman[4]
Plasma Half-life 17.3 hoursHuman (male)
Active Metabolite Half-life 25.6 hoursHuman (male)

Experimental Protocols

Protocol 1: Preparation and Administration of this compound via Oral Gavage in Mice

  • Materials:

    • This compound powder

    • 0.5% Carboxymethyl cellulose (CMC) solution in sterile water

    • Weighing scale

    • Vortex mixer

    • Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)[16]

    • Syringes

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of the mice.

    • Weigh the this compound powder accurately.

    • Prepare a 0.5% CMC solution by dissolving 0.5 g of CMC in 100 mL of sterile water.

    • Suspend the this compound powder in the 0.5% CMC solution to the desired final concentration.

    • Vortex the suspension thoroughly before each use to ensure homogeneity.

  • Oral Gavage Procedure:

    • Weigh the mouse to determine the correct volume of the dosing solution to administer. The recommended maximum volume is 10 mL/kg.

    • Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.[7]

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

    • Insert the gavage needle into the mouth, slightly to one side of the midline, and advance it gently along the upper palate towards the esophagus.[7] There should be no resistance. If resistance is met, withdraw the needle and try again.

    • Once the needle is in the correct position, slowly administer the dosing solution.

    • Withdraw the needle gently and return the mouse to its cage.

    • Monitor the animal for any signs of distress immediately after the procedure and for a few hours afterward.[16]

Mandatory Visualization

Ecopipam_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1_D5_Receptor D1/D5 Receptor Dopamine->D1_D5_Receptor Activates Ecopipam Ecopipam Ecopipam->D1_D5_Receptor Blocks G_protein Gs/olf D1_D5_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Antagonistic action of Ecopipam on the D1/D5 dopamine receptor signaling pathway.

Troubleshooting_Workflow Start Unexpected Experimental Outcome (e.g., altered behavior, high variability) Check_Formulation Verify Drug Formulation - Freshly prepared? - Correct vehicle? - Homogenous suspension? Start->Check_Formulation Check_Dose Review Dosage - Correct calculation? - Dose-response established? Start->Check_Dose Check_Administration Examine Administration Technique - Consistent route and volume? - Proper gavage/injection technique? Start->Check_Administration Check_Timeline Assess Experimental Timeline - Testing at appropriate time post-dose? - Consistent timing across animals? Start->Check_Timeline Check_Environment Evaluate Environmental Factors - Consistent housing conditions? - Minimized stressors? Start->Check_Environment Data_Analysis Re-evaluate Data Analysis - Appropriate statistical tests? - Outliers identified and handled correctly? Check_Formulation->Data_Analysis Check_Dose->Data_Analysis Check_Administration->Data_Analysis Check_Timeline->Data_Analysis Check_Environment->Data_Analysis Consult Consult Literature / Technical Support Data_Analysis->Consult

Caption: A logical workflow for troubleshooting unexpected outcomes in Ecopipam experiments.

References

Validation & Comparative

Ecopipam Hydrobromide vs. Typical Antipsychotics for Tic Suppression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ecopipam hydrobromide, a novel dopamine D1 receptor antagonist, with typical and atypical antipsychotics for the treatment of tics, primarily in the context of Tourette Syndrome. The information is compiled from clinical trial data to assist in research and development efforts.

Mechanism of Action: A Tale of Two Receptors

The fundamental difference between ecopipam and traditional antipsychotics lies in their primary molecular targets within the brain's dopamine system. Tics are thought to be related to hyperactive dopaminergic signaling in the basal ganglia.

  • This compound: This investigational drug is a selective antagonist of the dopamine D1 receptor. By blocking D1 receptors, it is hypothesized to modulate the "direct pathway" of the basal ganglia, which is involved in the initiation of movement.

  • Typical and Atypical Antipsychotics: These medications primarily act as antagonists at the dopamine D2 receptor.[1] Typical antipsychotics, such as haloperidol, are potent D2 blockers.[2] Atypical antipsychotics, like aripiprazole, also target D2 receptors but often have a more complex pharmacology, including partial agonism at D2 receptors and effects on serotonin receptors.[2] The D2 receptor is predominantly involved in the "indirect pathway" of the basal ganglia, which inhibits movement.

Quantitative Data Summary

The following tables summarize the efficacy and safety data from key clinical trials of ecopipam, the typical antipsychotic haloperidol, and the atypical antipsychotic aripiprazole. It is important to note that these data are from separate studies and not from direct head-to-head comparisons, which can limit direct comparability due to potential differences in study populations and methodologies.

Table 1: Efficacy Data - Change in Yale Global Tic Severity Scale (YGTSS) Total Tic Score (TTS)
MedicationStudyDurationBaseline YGTSS-TTS (Mean)Change from Baseline (Drug)Change from Baseline (Placebo)Net Change vs. Placebo
Ecopipam Phase 2b Trial[3]12 weeksApprox. 35[4]-30%[4]-19%[4]-3.44 points[3]
Haloperidol Open-label vs. Aripiprazole[5]8 weeksNot Specified-58.5% (motor), -66.2% (phonic)[5]Not ApplicableNot Applicable
Combined with Trazodone[6]Not Specified21.2-58.9%Not ApplicableNot Applicable
Aripiprazole Phase 3 Trial (Low Dose)[7]8 weeksApprox. 33-34Not specified directlyNot specified directly-6.3 points[7]
Phase 3 Trial (High Dose)[7]8 weeksApprox. 33-34Not specified directlyNot specified directly-9.9 points[7]
Oral Solution Trial[8]8 weeksApprox. 30-56.0%[8]-39.2%[8]-5.5 points[8]
Open-label Study[9]12 weeksNot Specified-44.7%Not ApplicableNot Applicable
Table 2: Safety Data - Common Adverse Events (Incidence >5%)
MedicationAdverse EventIncidence in Drug Group (%)Incidence in Placebo Group (%)Study
Ecopipam Headache15.8[3]Not SpecifiedPhase 2b Trial[3]
Insomnia14.5[3]Not SpecifiedPhase 2b Trial[3]
Fatigue7.9[3]Not SpecifiedPhase 2b Trial[3]
Somnolence7.9[3]Not SpecifiedPhase 2b Trial[3]
Somnolence11.1[10]Not SpecifiedPhase 3 Trial[10]
Anxiety9.7[10]Not SpecifiedPhase 3 Trial[10]
Headache9.7[10]Not SpecifiedPhase 3 Trial[10]
Insomnia8.8[10]Not SpecifiedPhase 3 Trial[10]
Worsening of tics7.9[10]Not SpecifiedPhase 3 Trial[10]
Fatigue6.5[10]Not SpecifiedPhase 3 Trial[10]
Haloperidol Extrapyramidal SymptomsSignificantly higher than aripiprazole[5]Not ApplicableOpen-label vs. Aripiprazole[5]
SedationCommon[5]Not ApplicableOpen-label vs. Aripiprazole[5]
HeadacheCommon[5]Not ApplicableOpen-label vs. Aripiprazole[5]
Aripiprazole Sedation (low dose)18.2[11]2.3[11]Phase 3 Trial[11]
Somnolence (low dose)11.4[11]2.3[11]Phase 3 Trial[11]
Fatigue (low dose)6.8[11]0[11]Phase 3 Trial[11]
Somnolence (high dose)15.6[11]2.3[11]Phase 3 Trial[11]
Fatigue (high dose)15.6[11]0[11]Phase 3 Trial[11]
Somnolence (oral solution)21.7 (<50kg), 6.7 (≥50kg)[8]Not SpecifiedOral Solution Trial[8]
Lethargy (oral solution)19.6 (<50kg), 6.7 (≥50kg)[8]Not SpecifiedOral Solution Trial[8]
Tremor (oral solution)10.9 (<50kg), 20.0 (≥50kg)[8]Not SpecifiedOral Solution Trial[8]
Akathisia (oral solution)8.7 (<50kg), 20.0 (≥50kg)[8]Not SpecifiedOral Solution Trial[8]
Drowsiness26[12]Not Applicablevs. Risperidone[12]
Increased appetite26[12]Not Applicablevs. Risperidone[12]
Decreased appetite13[12]Not Applicablevs. Risperidone[12]

Experimental Protocols

Below are the generalized methodologies for the key clinical trials cited. For complete details, referring to the specific trial documentation is recommended.

Ecopipam Phase 3 Clinical Trial (NCT05615220)[13]
  • Study Design: A multicenter, double-blind, placebo-controlled, randomized withdrawal study.[13]

  • Participants: Children, adolescents, and adults (≥ 6 years of age) with a diagnosis of Tourette's Disorder and a YGTSS-TTS of ≥ 20.[13]

  • Procedure:

    • Screening Period: 28 days.[13]

    • Open-Label Stabilization Period (12 weeks): All participants received ecopipam, titrated to a target dose of 1.8 mg/kg/day.[13]

    • Randomized Withdrawal Period (12 weeks): Responders from the stabilization period were randomized (1:1) to continue ecopipam or switch to placebo.[13]

  • Primary Outcome Measure: Time from randomization to relapse, defined as a loss of ≥ 50% of the YGTSS-TTS improvement achieved during the stabilization period.[14]

Aripiprazole Phase 3 Clinical Trial (NCT01727700)[15]
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[7]

  • Participants: Children and adolescents (7-17 years old) with a diagnosis of Tourette's Disorder.[7]

  • Procedure:

    • Randomization (1:1:1): Participants were assigned to receive low-dose aripiprazole, high-dose aripiprazole, or placebo for 8 weeks.[7]

    • Dosing:

      • Low Dose: 5 mg/day (<50 kg) or 10 mg/day (≥50 kg).[7]

      • High Dose: 10 mg/day (<50 kg) or 20 mg/day (≥50 kg).[7]

  • Primary Outcome Measure: Mean change from baseline to week 8 in the YGTSS-TTS.[7]

Haloperidol vs. Aripiprazole Open-Label Study[5]
  • Study Design: An 8-week, open-label comparative study.[5]

  • Participants: 48 children and adolescents with tic disorders.[5]

  • Procedure:

    • Group Assignment: Participants were prescribed either aripiprazole or haloperidol.[5]

    • Dosing:

      • Aripiprazole: Initial dose of 5.0 mg/day, maximum of 20 mg/day.[5]

      • Haloperidol: Initial dose of 0.75 mg/day, maximum of 4.5 mg/day.[5]

  • Primary Outcome Measures: Change in YGTSS and the Extrapyramidal Symptom Rating Scale (ESRS).[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the theoretical signaling pathways affected by these drugs and a generalized workflow for a randomized controlled trial.

cluster_direct Direct Pathway cluster_indirect Indirect Pathway cluster_drugs Drug Action Striatum (D1) Striatum (D1) GPi/SNr GPi/SNr Striatum (D1)->GPi/SNr GABA (-) Thalamus Thalamus GPi/SNr->Thalamus GABA (-) Cortex Cortex Thalamus->Cortex Glutamate (+) Striatum (D2) Striatum (D2) GPe GPe Striatum (D2)->GPe GABA (-) STN STN GPe->STN GABA (-) GPi/SNr_i GPi/SNr STN->GPi/SNr_i Glutamate (+) Ecopipam Ecopipam Ecopipam->Striatum (D1) Antagonizes Antipsychotics Antipsychotics Antipsychotics->Striatum (D2) Antagonizes Dopamine Dopamine Dopamine->Striatum (D1) Excitatory Dopamine->Striatum (D2) Inhibitory

Caption: Dopamine Pathways and Drug Targets in the Basal Ganglia.

cluster_workflow Randomized Controlled Trial Workflow Patient Screening Patient Screening Baseline Assessment (YGTSS) Baseline Assessment (YGTSS) Patient Screening->Baseline Assessment (YGTSS) Randomization Randomization Baseline Assessment (YGTSS)->Randomization Treatment Group Treatment Group Randomization->Treatment Group Placebo Group Placebo Group Randomization->Placebo Group Follow-up Assessments Follow-up Assessments Treatment Group->Follow-up Assessments Placebo Group->Follow-up Assessments Final Assessment (YGTSS) Final Assessment (YGTSS) Follow-up Assessments->Final Assessment (YGTSS) Data Analysis Data Analysis Final Assessment (YGTSS)->Data Analysis

References

A Comparative Guide to Ecopipam Hydrobromide (SCH-39166) and Alternative Dopamine Antagonists for Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Ecopipam hydrobromide (formerly known as SCH-39166), a selective dopamine D1 receptor antagonist, with established dopamine D2 receptor antagonists commonly used in the treatment of neurological disorders such as Tourette Syndrome. The information presented is supported by experimental data to aid in research and development decisions.

Executive Summary

Ecopipam is a first-in-class selective antagonist of the D1/D5 dopamine receptors. This selectivity offers a distinct mechanism of action compared to traditional antipsychotics, which primarily target D2 receptors. Clinical trial data for Tourette Syndrome suggests that Ecopipam effectively reduces tic severity with a favorable safety profile, particularly concerning metabolic and extrapyramidal side effects often associated with D2 antagonists. This guide will delve into the quantitative comparisons of receptor binding affinities, clinical efficacy, and the underlying experimental methodologies.

Data Presentation

Table 1: Comparative Receptor Binding Affinity (Ki, nM)
CompoundD1 ReceptorD2 ReceptorD5 Receptor5-HT2A Receptor
Ecopipam (SCH-39166) 1.2 980 2.0 80
Aripiprazole>10000.34-3.4
Risperidone2403.2-0.2
Haloperidol----
Table 2: Clinical Efficacy in Tourette Syndrome (Reduction in Yale Global Tic Severity Scale - Total Tic Score)
CompoundStudy PopulationTreatment DurationMean Change in YGTSS-TTS from BaselineResponder RateKey Adverse Events
Ecopipam Children & Adolescents12 weeks-3.44 (vs. placebo)[1]73.6% (≥25% improvement)[2]Headache, insomnia, fatigue, somnolence[3]
AripiprazoleChildren & Adolescents8 weeks-5.5 (vs. placebo)[4]86.4% (CGI-I score of 1 or 2)[4]Appetite increase, weight gain, mild extrapyramidal effects[5]
RisperidoneChildren & Adults8 weeks32% reduction (vs. 7% for placebo)[6][7][8]60.8% (≥1 point improvement on Global Severity Rating)[6]Weight gain, social phobia[7]
HaloperidolChildren & Adolescents8 weeksSignificant reduction (no significant difference from aripiprazole)[9]-Higher incidence of extrapyramidal symptoms compared to aripiprazole[9]

YGTSS-TTS: Yale Global Tic Severity Scale - Total Tic Score, a standard measure of tic severity. CGI-I: Clinical Global Impression - Improvement.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a compound to specific neurotransmitter receptors.

Methodology:

  • Membrane Preparation: Tissues or cells expressing the target receptor are homogenized in a cold buffer and centrifuged to isolate the cell membranes. The resulting pellet is resuspended to a specific protein concentration.[10]

  • Assay Incubation: In a 96-well plate, the membrane preparation is incubated with a radiolabeled ligand (a molecule that binds to the target receptor and has a radioactive tag) and varying concentrations of the unlabeled test compound (e.g., Ecopipam).

  • Equilibrium and Filtration: The mixture is incubated to allow the binding to reach equilibrium. The contents are then rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.[10]

  • Quantification: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of radioligand binding is plotted against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand for the receptor.[10]

Phase 3 Clinical Trial for Ecopipam in Tourette Syndrome (Enriched-Enrollment, Randomized Withdrawal Design)

Objective: To evaluate the maintenance of efficacy and safety of Ecopipam in treating tics in patients with Tourette Syndrome.

Methodology:

  • Screening Phase: Potential participants are screened against inclusion and exclusion criteria.

  • Open-Label Stabilization Period: All eligible participants receive Ecopipam for a set period (e.g., 12 weeks). During this time, the dose may be titrated to an optimal level.

  • Response Assessment: At the end of the stabilization period, participants are assessed for a predefined level of improvement in tic severity, typically a significant reduction in the Yale Global Tic Severity Scale (YGTSS) score.

  • Randomization: Only participants who showed a positive response to Ecopipam are randomized in a double-blind manner to either continue receiving Ecopipam or switch to a placebo.

  • Double-Blind Treatment Period: Participants continue on their assigned treatment (Ecopipam or placebo) for a specified duration.

  • Primary Endpoint Assessment: The primary outcome is typically the time to relapse, defined as a significant worsening of tic symptoms. The proportion of participants who relapse in the Ecopipam group is compared to the placebo group.

  • Safety Monitoring: Throughout the trial, participants are monitored for any adverse events.

Mandatory Visualization

D1_Signaling_Pathway Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Gs Gαs/olf D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates (Activates) CREB CREB PKA->CREB Phosphorylates (Activates) PP1 Protein Phosphatase-1 DARPP32->PP1 Inhibits Gene Gene Transcription CREB->Gene Promotes

Caption: Simplified Dopamine D1 Receptor Signaling Pathway.

Clinical_Trial_Workflow start Patient Recruitment screening Screening (Inclusion/Exclusion Criteria) start->screening open_label Open-Label Ecopipam Treatment (e.g., 12 weeks) screening->open_label response_assessment Response Assessment (e.g., ≥25% YGTSS Improvement) open_label->response_assessment randomization Randomization (Responders Only) response_assessment->randomization placebo_arm Placebo Group randomization->placebo_arm 1:1 ecopipam_arm Ecopipam Group randomization->ecopipam_arm 1:1 double_blind Double-Blind Treatment Period placebo_arm->double_blind ecopipam_arm->double_blind relapse_assessment Primary Endpoint: Time to Relapse double_blind->relapse_assessment end Study Completion & Data Analysis relapse_assessment->end

Caption: Ecopipam Phase 3 Clinical Trial Workflow.

References

A Comparative Analysis of Ecopipam Hydrobromide and D2 Receptor Antagonists in Neuropsychiatric Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy, mechanism of action, and safety profiles of Ecopipam hydrobromide, a selective Dopamine D1 receptor antagonist, and traditional D2 receptor antagonists. The information is supported by data from clinical trials and preclinical research, with a focus on their application in Tourette Syndrome (TS).

Mechanism of Action: A Tale of Two Receptors

Dopamine receptors are classified into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4). Ecopipam's novelty lies in its selective antagonism of the D1-like receptors, a stark contrast to conventional antipsychotics and tic medications that primarily target the D2-like family.[1][2][3] This distinction in receptor targets is fundamental to their differing efficacy and side-effect profiles.[4][5]

D1-like receptors are typically coupled to Gαs/olf proteins, and their activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[6][7][8] This cascade modulates neuronal excitability and gene expression. Conversely, D2-like receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, decrease cAMP levels, and activate inwardly rectifying potassium channels, generally leading to an inhibitory effect on the neuron.[5][9][10]

FeatureThis compoundD2 Receptor Antagonists (e.g., Aripiprazole, Risperidone)
Primary Target Selective Dopamine D1 and D5 Receptors[1][7]Primarily Dopamine D2, D3, and D4 Receptors[6][11]
Receptor Family D1-likeD2-like
G-Protein Coupling Gαs/olf (Stimulatory)[7][11]Gαi/o (Inhibitory)[5][9]
Key Second Messenger ↑ cyclic AMP (cAMP)[6][8]↓ cyclic AMP (cAMP)[9]
Primary Downstream Kinase ↑ Protein Kinase A (PKA)[6][7]↓ Protein Kinase A (PKA) activity
Overall Neuronal Effect Modulates excitatory pathwaysPrimarily inhibitory; blocks postsynaptic dopamine signaling[8][11]

Signaling Pathway Diagrams

The following diagrams illustrate the distinct intracellular signaling cascades initiated by D1 and D2 receptor activation.

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Activates Ecopipam Ecopipam Ecopipam->D1R Blocks G_alpha_s Gαs/olf D1R->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates ATP ATP cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Effectors Downstream Effectors (e.g., CREB, GluR1) PKA->Effectors Phosphorylates pDARPP32 p-DARPP-32 PP1 PP-1 pDARPP32->PP1 Inhibits PP1->Effectors Dephosphorylates

Dopamine D1 Receptor Signaling Pathway

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol / Neuron Effect Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates D2_Antagonist D2 Antagonist D2_Antagonist->D2R Blocks G_alpha_i Gαi/o D2R->G_alpha_i Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits GIRK GIRK Channel G_alpha_i->GIRK Activates βγ subunit Ca_Channel Ca²+ Channel G_alpha_i->Ca_Channel Inhibits βγ subunit cAMP_prod ↓ cAMP Production K_efflux ↑ K+ Efflux (Hyperpolarization) Ca_influx ↓ Ca²+ Influx (Reduced Excitability)

Dopamine D2 Receptor Signaling Pathway

Clinical Efficacy

Direct head-to-head clinical trials comparing Ecopipam to D2 receptor antagonists are not yet available in published literature. Therefore, this comparison is based on data from separate placebo-controlled trials. The primary endpoint for efficacy in Tourette Syndrome trials is the mean change in the Yale Global Tic Severity Scale Total Tic Score (YGTSS-TTS).

Ecopipam vs. Placebo in Tourette Syndrome

Clinical trials have demonstrated that Ecopipam is superior to placebo in reducing tic severity in children and adolescents with TS.[12][13] A meta-analysis of three clinical trials confirmed that the mean change in YGTSS-TTS was statistically better in the Ecopipam group compared to placebo.[14]

Table 2: Efficacy Data from Ecopipam Phase 2b Trial in Tourette Syndrome [12][15]

Outcome MeasureEcopipam (n=76)Placebo (n=77)LS Mean Difference (95% CI)p-value
Baseline YGTSS-TTS (Mean) 35.134.2--
Change from Baseline in YGTSS-TTS at Week 12 (Mean) -10.9-7.5-3.44 (-6.09 to -0.79)0.01
Clinical Global Impression of TS Severity (CGI-TS-S) Improvement Greater ImprovementLess Improvement-0.03
D2 Receptor Antagonists vs. Placebo in Tourette Syndrome

D2 receptor antagonists, such as aripiprazole and risperidone, are established treatments for TS and have also demonstrated efficacy over placebo.[12][16]

Table 3: Efficacy Data from Aripiprazole Phase 3 Trial in Tourette Syndrome [17]

Outcome MeasureAripiprazole (High Dose, n=45)Aripiprazole (Low Dose, n=44)Placebo (n=44)LS Mean Difference vs. Placebo (95% CI)
Baseline YGTSS-TTS (Mean) 36.433.534.6-
Change from Baseline in YGTSS-TTS at Week 8 (Mean) -17.0-13.4-7.1High Dose: -9.9 (-13.8 to -5.9) Low Dose: -6.3 (-10.2 to -2.3)
CGI-TS Improvement (% "Much" or "Very Much" Improved) 74%69%38%-

Comparative Side Effect Profile

The most significant divergence between Ecopipam and D2 receptor antagonists is their safety and tolerability profiles. Ecopipam's selectivity for the D1 receptor appears to spare it from the burdensome side effects associated with D2 blockade.[4][5]

Table 4: Common and Differentiating Adverse Events

Adverse Event CategoryThis compoundD2 Receptor Antagonists
Common CNS Effects Headache (15.8%), Insomnia (14.5%), Somnolence (7.9%), Fatigue (7.9%)[12][18]Sedation, Somnolence, Fatigue[17]
Extrapyramidal Symptoms (EPS) Not observed; comparable to placebo on AIMS and BARS scales[4][12]Significant risk of Akathisia, Dystonia, Parkinsonism, Tardive Dyskinesia[2][19]
Metabolic Effects No evidence of weight gain (less than placebo in some studies) or metabolic changes[4][12]Significant risk of weight gain, dyslipidemia, and hyperglycemia[13][16]
Endocrine Effects No reported effects on prolactinHyperprolactinemia due to D2 blockade in the pituitary[6]

Detailed Experimental Protocols

Protocol: Phase 2b/3 Clinical Trial of Ecopipam in Tourette Syndrome

This protocol is a composite based on published trial designs.[12][18][20]

  • Objective: To evaluate the efficacy, safety, and tolerability of Ecopipam compared to placebo in reducing tic severity in children and adolescents with Tourette Syndrome.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group (or withdrawal) study.

  • Participant Population:

    • Inclusion Criteria: Ages 6 to 17 years; confirmed diagnosis of Tourette's Disorder according to DSM-5 criteria; Yale Global Tic Severity Scale Total Tic Score (YGTSS-TTS) of ≥20 at baseline; presence of both motor and vocal tics.[12][18]

    • Exclusion Criteria: History of psychosis, bipolar disorder, or other primary psychiatric diagnoses that could interfere with the assessment; use of other tic-suppressing medications within a specified washout period; clinically significant unstable medical illness.

  • Intervention:

    • Treatment Arm: Ecopipam, dosed based on body weight (e.g., 2 mg/kg/day).

    • Control Arm: Matching placebo.

    • Duration: Typically a 12-week double-blind treatment period. Some designs include an open-label run-in phase followed by a randomized withdrawal period.[20]

  • Outcome Measures:

    • Primary Endpoint: Change from baseline to Week 12 in the YGTSS-Total Tic Score.

    • Secondary Endpoints: Change in Clinical Global Impression of Tourette Syndrome Severity (CGI-TS-S) score; change in YGTSS motor and phonic subscores; change in the YGTSS Impairment score.

    • Safety Assessments: Monitoring of adverse events (AEs) at each visit; vital signs; weight and BMI; electrocardiograms (ECGs); laboratory tests (hematology, chemistry, lipids); and assessment for movement disorders using the Abnormal Involuntary Movement Scale (AIMS) and Barnes Akathisia Rating Scale (BARS).[12]

  • Statistical Analysis: The primary efficacy analysis is typically performed on the intent-to-treat (ITT) population using a mixed-model for repeated measures (MMRM) or analysis of covariance (ANCOVA) to compare the least-squares mean change in YGTSS-TTS between the Ecopipam and placebo groups.

Protocol: Assessment of Tic Severity via Yale Global Tic Severity Scale (YGTSS)
  • Objective: To provide a standardized, clinician-rated assessment of the severity of motor and vocal tics over the preceding week.[21][22]

  • Procedure:

    • A semi-structured interview is conducted with the patient and/or a reliable informant (e.g., parent).[1]

    • The clinician first uses a symptom checklist to identify all motor and vocal tics present during the past week.

    • The clinician then rates the severity of motor tics and vocal tics separately across five dimensions: Number, Frequency, Intensity, Complexity, and Interference.

    • Each dimension is rated on a 6-point Likert scale from 0 (no tics) to 5 (severe symptoms).[21]

  • Scoring:

    • Total Motor Tic Score: Sum of the 5 motor tic dimension scores (Range: 0-25).

    • Total Phonic (Vocal) Tic Score: Sum of the 5 vocal tic dimension scores (Range: 0-25).

    • Total Tic Score (TTS): Sum of the Total Motor and Total Phonic Tic scores (Range: 0-50). This is the primary outcome measure in most clinical trials.[1][13]

    • Overall Impairment Rating: A separate score from 0 to 50 assessing the global impact of tics on functioning.

Protocol: Assessment of Extrapyramidal Symptoms (EPS)
  • Objective: To systematically assess for the presence and severity of drug-induced movement disorders.

  • Procedure: A trained clinician performs a physical examination and structured interview using a standardized scale, such as the Extrapyramidal Symptom Rating Scale (ESRS).[23][24]

  • Key Components of Assessment (based on ESRS):

    • Patient Questionnaire: The clinician interviews the patient about subjective experiences over the last seven days related to parkinsonism (stiffness, tremor), akathisia (restlessness), dystonia (muscle spasms), and dyskinesia (involuntary movements).[23]

    • Clinician Examination:

      • Parkinsonism: Assess for gait, bradykinesia (slowness of movement), facial masking, rigidity in limbs, and tremor.

      • Dystonia: Examine for sustained muscle contractions or abnormal postures in the eyes, face, neck, trunk, and limbs.

      • Akathisia: Observe for objective signs of restlessness (e.g., shifting weight, pacing) and inquire about the subjective feeling of inner restlessness. The Barnes Akathisia Rating Scale (BARS) is often used specifically for this.[2]

      • Dyskinesia (Tardive): Assess for involuntary, repetitive movements, particularly in the orofacial region (e.g., lip-smacking, tongue protrusions) and distal limbs. The Abnormal Involuntary Movement Scale (AIMS) is the standard for this assessment.[2]

  • Scoring: Each item on the respective scales is rated on a severity scale (e.g., 0=absent, 4=severe). The scores provide a quantitative measure of the severity of each type of movement disorder.

Experimental Workflow Visualization

The diagram below outlines a typical workflow for a randomized, placebo-controlled clinical trial comparing an investigational drug like Ecopipam to a standard-of-care D2 antagonist.

Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization cluster_treatment Phase 3: Double-Blind Treatment (e.g., 12 Weeks) cluster_analysis Phase 4: Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Assessment (YGTSS, CGI, Safety Labs, EPS Scales) Consent->Baseline Randomize Randomization (1:1:1) Baseline->Randomize ArmA Arm A: Ecopipam Randomize->ArmA ArmB Arm B: D2 Antagonist Randomize->ArmB ArmC Arm C: Placebo Randomize->ArmC FollowUpA Weekly/Bi-Weekly Visits (Efficacy & Safety Assessments) ArmA->FollowUpA FollowUpB Weekly/Bi-Weekly Visits (Efficacy & Safety Assessments) ArmB->FollowUpB FollowUpC Weekly/Bi-Weekly Visits (Efficacy & Safety Assessments) ArmC->FollowUpC Endpoint End of Treatment (Final Assessments) FollowUpA->Endpoint FollowUpB->Endpoint FollowUpC->Endpoint Unblinding Data Lock & Unblinding Endpoint->Unblinding Analysis Statistical Analysis (Primary & Secondary Endpoints) Unblinding->Analysis

Comparative Clinical Trial Workflow

Conclusion

This compound represents a mechanistically distinct therapeutic approach compared to D2 receptor antagonists. Its selective action on the D1 receptor signaling pathway offers a promising efficacy profile for conditions like Tourette Syndrome, comparable in magnitude of tic reduction to some D2 antagonists in their respective placebo-controlled trials. The primary and most compelling advantage of Ecopipam is its significantly more favorable safety profile, notably the absence of extrapyramidal symptoms, weight gain, and metabolic disturbances that frequently complicate treatment with D2 receptor antagonists.[4][5][13] Future head-to-head comparative trials are necessary to definitively establish its relative efficacy and long-term safety against current standard-of-care treatments.

References

Validating the Selectivity of Ecopipam Hydrobromide for D1/D5 Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ecopipam (SCH-39166) is a first-in-class investigational benzazepine derivative that acts as a selective antagonist of the D1-like dopamine receptors, which include the D1 and D5 subtypes.[1][2][3] Its unique pharmacological profile, characterized by high affinity for D1 and D5 receptors and significantly lower affinity for D2-like receptors (D2, D3, and D4), distinguishes it from traditional antipsychotics and other dopamine antagonists.[1][4][5] This selectivity suggests a potential for therapeutic efficacy in conditions like Tourette syndrome and stuttering, with a reduced risk of the extrapyramidal side effects commonly associated with D2 receptor blockade.[6] This guide provides a comparative analysis of Ecopipam's selectivity, supported by experimental data and detailed methodologies, to aid researchers in its evaluation.

Comparative Binding Affinity of Ecopipam and Other Dopamine Antagonists

The selectivity of Ecopipam is quantitatively demonstrated through its binding affinities (Ki values) for various dopamine receptor subtypes. A lower Ki value indicates a higher binding affinity.

CompoundD1 (Ki, nM)D5 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)Selectivity (D2/D1)
Ecopipam (SCH-39166) 1.2 [2][3]2.0 [2][3]980 - 1240[4]Low Affinity[1]5520[4]>800-fold
SCH-233900.2[7]0.3[7]>3000-->15000-fold
Haloperidol>1000[1]-1.20.75.1-
Clozapine130-16025021-
Risperidone5.6-3.37.27.3-

Table 1: Comparative binding affinities (Ki) of Ecopipam and other dopamine antagonists for human dopamine receptor subtypes. A higher D2/D1 ratio indicates greater selectivity for the D1 receptor over the D2 receptor.

Signaling Pathways and Antagonistic Action

Dopamine D1 and D5 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαs/olf family of G-proteins. Their activation by dopamine initiates a signaling cascade that primarily involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating neuronal excitability and gene expression. Ecopipam exerts its antagonist effect by binding to D1 and D5 receptors, thereby blocking dopamine's ability to initiate this signaling cascade.

D1_D5_Signaling_Pathway cluster_extracellular cluster_membrane Plasma Membrane cluster_intracellular Dopamine Dopamine D1R D1/D5 Receptor Dopamine->D1R Binds to G_alpha Gαs/olf D1R->G_alpha Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_alpha->AC Stimulates ATP ATP PKA PKA cAMP->PKA Activates Downstream Downstream Effects (Gene Expression, etc.) PKA->Downstream Phosphorylates Ecopipam_Antagonism Dopamine Dopamine D1R D1/D5 Receptor Dopamine->D1R Activates Ecopipam Ecopipam Ecopipam->D1R Blocks Signaling Downstream Signaling D1R->Signaling Initiates Radioligand_Binding_Workflow start Start prep Prepare cell membranes expressing a single dopamine receptor subtype start->prep incubate Incubate membranes with radioligand and varying concentrations of Ecopipam prep->incubate separate Separate bound and unbound radioligand via filtration incubate->separate detect Quantify radioactivity on filters separate->detect analyze Calculate IC50 and Ki values detect->analyze end End analyze->end

References

Ecopipam Hydrobromide Demonstrates Superior Tic Reduction Compared to Placebo in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

[City, State] – [Date] – Ecopipam hydrobromide, a first-in-class selective dopamine D1 receptor antagonist, has shown statistically significant efficacy in reducing tics in patients with Tourette Syndrome (TS) compared to placebo in recent Phase 2b and Phase 3 clinical trials. These findings offer a promising alternative to existing treatments, which primarily target the D2 dopamine receptor and are often associated with undesirable side effects.

A comprehensive analysis of the available data indicates that ecopipam was generally well-tolerated and demonstrated a favorable safety profile. The primary measure of efficacy in these studies was the Yale Global Tic Severity Scale (YGTSS), a standardized tool for assessing the severity of motor and vocal tics.

Efficacy in Tic Reduction: A Quantitative Comparison

Clinical trial data consistently highlight ecopipam's superiority over placebo in reducing tic severity. The following tables summarize the key findings from pivotal studies.

Phase 3 Randomized Withdrawal Trial Efficacy Data
Outcome MeasureEcopipam GroupPlacebo Groupp-valueHazard Ratio (95% CI)
Relapse Rate (Pediatric)41.9%68.1%0.00840.5 (0.3-0.8)
Relapse Rate (Pediatric & Adult)41.2%67.9%0.00500.5 (0.3-0.8)

Relapse was defined as a ≥50% loss of the YGTSS-TTS improvement achieved during the open-label phase.

Phase 2b Clinical Trial Efficacy Data
Outcome MeasureEcopipam GroupPlacebo Groupp-value
Mean Change in YGTSS-TTS from Baseline to Week 12-3.44 (Least Squares Mean Difference)---0.01
Improvement in Clinical Global Impression of Tourette Syndrome SeverityGreater Improvement---0.03

Safety and Tolerability Profile

Across clinical trials, ecopipam has been generally well-tolerated. The most commonly reported adverse events were mild to moderate in severity. Notably, ecopipam was not associated with the weight gain or metabolic issues often seen with D2 receptor antagonists.[1][2][3]

Common Adverse Events in Ecopipam Clinical Trials
Adverse EventEcopipam Frequency
Headache15.8%
Insomnia14.5%
Somnolence (Drowsiness)10.2%
Anxiety9.7%
Fatigue7.9%
Worsening of Tics7.9%

Experimental Protocols

The clinical trials for ecopipam were designed to rigorously evaluate its efficacy and safety.

Phase 3 Randomized Withdrawal Trial (NCT05615220)

This multicenter study featured an enriched-enrollment, randomized withdrawal design.

  • Study Population: Children, adolescents, and adults (≥6 years of age) with a diagnosis of Tourette's Disorder and a YGTSS-Total Tic Score (TTS) of ≥20 at baseline.[4]

  • Open-Label Phase: All participants received ecopipam for 12 weeks. The dosage was titrated to a target of 1.8 mg/kg/day.[4]

  • Randomized Withdrawal Phase: Responders, defined as those with a ≥25% improvement in YGTSS-TTS at weeks 8 and 12, were randomized 1:1 to either continue receiving ecopipam or switch to a placebo for an additional 12 weeks in a double-blind manner.[5]

  • Primary Endpoint: Time to relapse in pediatric subjects. Relapse was defined as a ≥50% loss of the YGTSS-TTS improvement from the open-label phase, the need for tic rescue medication, or hospitalization for TS.[5]

Phase 2b Randomized, Double-Blind, Placebo-Controlled Trial

This trial was designed to assess the efficacy and safety of ecopipam over a 12-week period.

  • Study Population: Children and adolescents (≥6 to <18 years) with a YGTSS-TTS of ≥20.[2]

  • Randomization: Subjects were randomly assigned in a 1:1 ratio to receive either ecopipam or a placebo.[2]

  • Treatment: The study consisted of a 4-week titration phase followed by an 8-week maintenance phase.[6]

  • Primary Endpoint: The mean change in YGTSS-TTS from baseline to week 12.[2]

  • Secondary Endpoint: The Clinical Global Impression of Tourette Syndrome Severity.[2]

Mechanism of Action and Experimental Workflow

Ecopipam's novel mechanism of action and the workflow of its clinical evaluation are illustrated below.

G cluster_0 Ecopipam's Mechanism of Action in Tourette Syndrome Dopamine Dopamine D1_Receptor D1 Receptor Dopamine->D1_Receptor Binds to & Activates Postsynaptic_Neuron Postsynaptic Neuron D1_Receptor->Postsynaptic_Neuron Located on Ecopipam Ecopipam Ecopipam->D1_Receptor Blocks Signaling_Cascade Altered Signaling (Reduced Neuronal Excitability) Postsynaptic_Neuron->Signaling_Cascade Leads to Tic_Reduction Tic Reduction Signaling_Cascade->Tic_Reduction Results in

Caption: Ecopipam, a D1 antagonist, blocks dopamine from binding to its receptor.

G cluster_1 Phase 3 Clinical Trial Workflow Screening Screening Period (up to 28 days) Open_Label Open-Label Phase (12 weeks) All subjects receive Ecopipam Screening->Open_Label Randomization Randomization of Responders (1:1) Open_Label->Randomization Ecopipam_Arm Continue Ecopipam (12 weeks) Randomization->Ecopipam_Arm Ecopipam Placebo_Arm Switch to Placebo (12 weeks) Randomization->Placebo_Arm Placebo Follow_Up Safety Follow-Up Ecopipam_Arm->Follow_Up Placebo_Arm->Follow_Up

References

Cross-Study Analysis of Ecopipam Hydrobromide Clinical Trial Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-study analysis of clinical trial data for Ecopipam hydrobromide, focusing on its application in Tourette Syndrome and childhood-onset fluency disorder (stuttering). Ecopipam is a first-in-class selective antagonist of the dopamine D1 receptor.[1][2] This guide objectively compares its performance with alternative treatments, supported by available experimental data.

Ecopipam for the Treatment of Tourette Syndrome

Tourette Syndrome (TS) is a neurodevelopmental disorder characterized by motor and vocal tics.[3] Current treatments often involve dopamine D2 receptor antagonists, which can be associated with undesirable side effects.[3][4] Ecopipam's distinct mechanism of action as a D1 receptor antagonist offers a potentially different safety and efficacy profile.[1][5]

Quantitative Data Summary

The following tables summarize the efficacy and safety data from clinical trials of Ecopipam and its comparators for the treatment of Tourette Syndrome. The primary efficacy endpoint in these studies is typically the change in the Yale Global Tic Severity Scale (YGTSS) Total Tic Score (TTS).

Table 1: Efficacy of Ecopipam in Tourette Syndrome - Phase 3 Trial (NCT05615220) [6]

OutcomeEcopipam GroupPlacebo GroupHazard Ratio (95% CI)p-value
Relapse Rate (Pediatric)41.9%68.1%0.5 (0.3-0.8)0.0084
Relapse Rate (Pediatric & Adult)41.2%67.9%0.5 (0.3-0.8)0.0050

Table 2: Efficacy of Comparator Drugs in Tourette Syndrome

DrugStudyPrimary Efficacy Outcome
Aripiprazole Yoo et al.Significant reduction in mean YGTSS-TTS vs. placebo (-15.0 vs -9.6, p = 0.0196)[4]
Sallee et al.Significant improvement in tic severity with decreases from baseline YGTSS of 45.9% (low dose, p = 0.002) and 54.2% (high dose, p < 0.0001)[4]
Risperidone Scahill et al.32% reduction in tic severity from baseline vs. 7% for placebo (p = 0.004)[7]
Clonidine Goetz et al.No significant reduction in motor tics or vocalizations compared to placebo[8]
Haloperidol Shapiro et al.More effective than placebo and slightly more effective than pimozide in reducing tics[9]
Open-label study54.3% reduction in motor tic scores and 50.0% reduction in phonic tic scores with aripiprazole; 58.5% and 66.2% reductions with haloperidol, respectively[10]

Table 3: Common Adverse Events of Ecopipam and Comparator Drugs in Tourette Syndrome

DrugCommon Adverse Events
Ecopipam Sedation, insomnia, psychiatric changes (e.g., anxiety), nausea, and vomiting.[2]
Aripiprazole Weight gain, sedation, somnolence, fatigue.[4]
Risperidone Weight gain, sedation.[7]
Clonidine Sedation.[11]
Haloperidol Extrapyramidal symptoms, sedation, drowsiness, dizziness, restlessness, headache.[4][11]

Ecopipam for the Treatment of Childhood-Onset Fluency Disorder (Stuttering)

Childhood-onset fluency disorder, commonly known as stuttering, is a communication disorder characterized by disruptions in the normal flow of speech.[12] Pharmacological interventions for stuttering are limited, with research exploring various mechanisms, including dopamine modulation.[13]

Quantitative Data Summary

Data from Ecopipam trials in stuttering are emerging. An open-label pilot study (NCT02909088) and a Phase 2 randomized controlled trial (NCT04492956) have been conducted.

In an open-label study, a majority of participants showed improvement in their stuttering with Ecopipam, and the medication was well-tolerated.[13] Of five evaluable patients, three with moderate stuttering showed significant improvements, while two with severe stuttering had modest gains.[13] Positive outcomes included increased speech fluency, faster reading completion, and shorter duration of stuttering events.[13]

A subsequent Phase 2, multicenter, randomized, double-blind, placebo-controlled, parallel-group study (NCT04492956) was completed to further evaluate the efficacy and safety of Ecopipam in adults who stutter.[14][15] The primary outcome measure was the change in the Stuttering Severity Instrument, 4th edition (SSI-4) from baseline to week 12.[14] While specific quantitative results from this trial are not yet widely published in detail, the study aimed to provide more definitive data on Ecopipam's efficacy.[16]

Currently, there are no FDA-approved medications specifically for stuttering.[2] Other medications, such as dopamine D2 antagonists, have been explored off-label with some success but also with the potential for side effects.[13]

Experimental Protocols

Measurement of Tic Severity: Yale Global Tic Severity Scale (YGTSS)

The YGTSS is a clinician-rated, semi-structured interview used to assess the severity of motor and phonic tics over the preceding week.[17][18]

  • Administration: A trained clinician conducts an interview with the patient and a reliable informant (e.g., a parent). The interview covers a checklist of different motor and phonic tics.

  • Scoring: Tics are rated on five dimensions for both motor and phonic tics separately:

    • Number: The variety of tics present.

    • Frequency: How often tics occur.

    • Intensity: The forcefulness of the tics.

    • Complexity: The intricacy of the tics.

    • Interference: The degree to which tics disrupt behavior.

  • Each dimension is scored from 0 (no symptoms) to 5 (severe symptoms).[19] The sum of these scores for motor and phonic tics gives the Total Tic Score (TTS), ranging from 0 to 50.[17][19] An additional "Impairment" score (0-50) assesses the overall impact of tics on the individual's life.[17] The Global Severity Score is the sum of the TTS and the Impairment score.[17]

Measurement of Stuttering Severity: Stuttering Severity Instrument-Fourth Edition (SSI-4)

The SSI-4 is a standardized tool used to assess the severity of stuttering in both children and adults.[12][20][21]

  • Administration: The assessment involves obtaining speech samples from both a reading task and a conversational speech task.[22] For non-readers, picture plates are used to elicit speech.[23]

  • Scoring: The SSI-4 measures three main components of stuttering:

    • Frequency: The percentage of syllables stuttered in the speech samples.[20]

    • Duration: The average duration of the three longest stuttering events, measured to the nearest tenth of a second.[20]

    • Physical Concomitants: The presence and severity of any secondary physical movements associated with stuttering (e.g., facial grimaces, head movements).[20]

  • Scores from each of these components are summed to produce a Total Score, which corresponds to a percentile rank and a severity rating (e.g., very mild, mild, moderate, severe, very severe).[23]

Visualizations

Ecopipam Mechanism of Action: D1 Receptor Antagonism

Ecopipam is a selective antagonist of the dopamine D1 receptor.[5] By blocking this receptor, it modulates dopamine signaling pathways in the brain, which are thought to be dysregulated in conditions like Tourette Syndrome and stuttering.[1][5]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine_Vesicle Dopamine L-DOPA->Dopamine_Vesicle DOPA Decarboxylase D1_Receptor D1 Receptor Dopamine_Vesicle->D1_Receptor Binds to G_Protein Gs/olf D1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors Phosphorylates Ecopipam Ecopipam Ecopipam->D1_Receptor Blocks

Caption: Dopamine D1 receptor signaling pathway and the antagonistic action of Ecopipam.

Ecopipam Clinical Trial Workflow for Tourette Syndrome (Phase 3 - NCT05615220)

The Phase 3 clinical trial for Ecopipam in Tourette Syndrome utilized a randomized withdrawal design.

G Screening Screening OpenLabel Open-Label Stabilization (12 Weeks) All receive Ecopipam Screening->OpenLabel Randomization Randomization OpenLabel->Randomization Responders EcopipamArm Continue Ecopipam (12 Weeks) Randomization->EcopipamArm PlaceboArm Switch to Placebo (12 Weeks) Randomization->PlaceboArm Endpoint Primary Endpoint: Time to Relapse EcopipamArm->Endpoint PlaceboArm->Endpoint

Caption: Randomized withdrawal design of the Ecopipam Phase 3 trial for Tourette Syndrome.

References

Ecopipam Hydrobromide: A Comparative Analysis of its Side Effect Profile Against Other Dopamine Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profile of Ecopipam hydrobromide, a selective dopamine D1 receptor antagonist, with that of other dopamine antagonists, primarily D2 receptor antagonists (typical and atypical antipsychotics), commonly used in the treatment of neuropsychiatric disorders such as Tourette Syndrome. The information is supported by experimental data from clinical trials to aid in the evaluation of its therapeutic potential and safety.

Differentiating Dopamine Receptor Antagonism: A Shift in Focus

Traditionally, dopamine receptor antagonists used in clinical practice, such as haloperidol (a typical antipsychotic) and risperidone and aripiprazole (atypical antipsychotics), primarily target the D2 receptor. While effective in managing symptoms of conditions like Tourette Syndrome, their use is often associated with a range of undesirable side effects, including metabolic issues, weight gain, and movement disorders.[1]

This compound represents a novel approach by selectively targeting the D1 receptor.[2] This selectivity is hypothesized to result in a different and potentially more favorable side effect profile, mitigating some of the common adverse events associated with D2 antagonism.[1]

Comparative Side Effect Profile: Quantitative Data

The following tables summarize the incidence of treatment-emergent adverse events (TEAEs) from placebo-controlled clinical trials of Ecopipam and other dopamine antagonists in patients with Tourette Syndrome.

Table 1: Treatment-Emergent Adverse Events of Ecopipam vs. Placebo in Tourette Syndrome (Phase 2b Study) [3]

Adverse EventEcopipam (n=76) %Placebo (n=77) %
Headache15.8%14.3%
Insomnia14.5%6.5%
Fatigue7.9%3.9%
Somnolence7.9%2.6%

Table 2: Treatment-Emergent Adverse Events of Aripiprazole vs. Placebo in Tourette Syndrome [4]

Adverse EventAripiprazole (Low Dose, n=44) %Aripiprazole (High Dose, n=45) %Placebo (n=44) %
Sedation18.2%8.9%2.3%
Somnolence11.4%15.6%2.3%
Fatigue6.8%15.6%0%
NauseaNot ReportedNot ReportedNot Reported
Weight Gain (>7% increase)Not ReportedNot ReportedNot Reported

Note: A separate study on aripiprazole in Tourette Syndrome reported that the incidence of treatment-emergent adverse events between the aripiprazole and placebo groups was not significantly different. However, aripiprazole was associated with a significant increase in mean body weight, body mass index, and waist circumference.[5]

Table 3: Treatment-Emergent Adverse Events of Risperidone vs. Placebo in Tourette Syndrome [6][7]

Adverse EventRisperidone (n=24) %Placebo (n=24) %
Fatigue56.5%17.4%
Somnolence34.8%4.4%
Weight Gain (mean increase)2.8 kgNo change
HypokinesiaIncreasedNo significant change
TremorIncreasedNo significant change

Table 4: Adverse Effects of Haloperidol vs. Placebo in Tourette's Syndrome [8]

Adverse Effect CategoryHaloperidolPlacebo
Frequency of Adverse EffectsMore frequent than placeboLess frequent than haloperidol

Note: Quantitative data from recent, large-scale placebo-controlled trials for haloperidol in Tourette Syndrome is limited in the public domain. However, it is well-established that haloperidol, as a typical antipsychotic, is associated with a higher risk of extrapyramidal symptoms (movement disorders) compared to atypical antipsychotics and Ecopipam.[9]

Key Experimental Protocols

This compound (Phase 2b Study in Tourette Syndrome)[3]
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.

  • Participants: 153 children and adolescents (ages 6 to <18 years) with a diagnosis of Tourette Syndrome and a Yale Global Tic Severity Scale (YGTSS) total tic score of ≥20.

  • Intervention: Participants were randomly assigned in a 1:1 ratio to receive either Ecopipam or a placebo for 12 weeks.

  • Primary Outcome Measure: The primary endpoint was the mean change in the YGTSS Total Tic Score from baseline to week 12.

  • Safety Assessments: Safety and tolerability were evaluated at each study visit, including monitoring for adverse events, weight changes, metabolic parameters, and electrocardiogram (ECG) changes.

Aripiprazole (in Tourette Syndrome)[3][4]
  • Study Design: A phase 3, randomized, double-blind, placebo-controlled trial (NCT01727700).

  • Participants: 133 patients (ages 7-17 years) with a diagnosis of Tourette's Disorder.

  • Intervention: Patients were randomized in a 1:1:1 ratio to receive low-dose aripiprazole, high-dose aripiprazole, or placebo for 8 weeks.

  • Primary Outcome Measure: The primary efficacy endpoint was the mean change from baseline to week 8 in the Yale Global Tic Severity Scale Total Tic Score (YGTSS-TTS).

  • Safety Assessments: Safety and tolerability endpoints included treatment-emergent adverse events, vital signs, electrocardiograms, body weight, and clinical laboratory tests.

Risperidone (in Tourette Syndrome)[7]
  • Study Design: A double-blind, placebo-controlled trial.

  • Participants: 48 adolescent and adult patients with Tourette Syndrome.

  • Intervention: Participants were randomly assigned to receive either risperidone (0.5 to 6.0 mg/day) or placebo for 8 weeks. The dosage was flexible based on clinical response.

  • Primary Outcome Measure: The Global Severity Rating of the Tourette Syndrome Severity Scale.

  • Safety Assessments: Monitoring for adverse events, including extrapyramidal symptoms, was conducted.

Haloperidol (in Tourette's Syndrome)[8]
  • Study Design: A controlled study comparing haloperidol, pimozide, and placebo.

  • Participants: 57 patients with Gilles de la Tourette's syndrome.

  • Intervention: Patients received haloperidol, pimozide, or placebo.

  • Outcome Measures: Efficacy and adverse effects were assessed.

Signaling Pathways and Experimental Workflow

Dopamine Receptor Signaling Pathways

The distinct side effect profiles of Ecopipam and other dopamine antagonists can be attributed to their differential engagement of dopamine receptor signaling pathways.

Dopamine_Signaling cluster_D1 D1 Receptor Signaling (Ecopipam Target) cluster_D2 D2 Receptor Signaling (Typical/Atypical Antipsychotic Target) Dopamine_D1 Dopamine D1R D1 Receptor Dopamine_D1->D1R Gs Gs D1R->Gs activates AC_D1 Adenylyl Cyclase Gs->AC_D1 stimulates cAMP_D1 cAMP AC_D1->cAMP_D1 produces PKA_D1 PKA cAMP_D1->PKA_D1 activates CREB_D1 CREB PKA_D1->CREB_D1 phosphorylates Gene_Transcription_D1 Gene Transcription CREB_D1->Gene_Transcription_D1 regulates Dopamine_D2 Dopamine D2R D2 Receptor Dopamine_D2->D2R Gi Gi D2R->Gi activates AC_D2 Adenylyl Cyclase Gi->AC_D2 inhibits Ion_Channels Ion Channels Gi->Ion_Channels modulates cAMP_D2 cAMP AC_D2->cAMP_D2 reduces production PKA_D2 PKA cAMP_D2->PKA_D2 less activation Neuronal_Activity ↓ Neuronal Activity Ion_Channels->Neuronal_Activity

Dopamine D1 and D2 receptor signaling pathways.
Standard Clinical Trial Workflow

The development and evaluation of new drugs like Ecopipam follow a structured clinical trial process.

Clinical_Trial_Workflow cluster_workflow Investigational Drug Clinical Trial Workflow Screening Screening & Enrollment Baseline Baseline Assessment Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_Period Treatment Period (Drug vs. Placebo) Randomization->Treatment_Period Follow_Up Follow-Up Assessments Treatment_Period->Follow_Up Data_Analysis Data Analysis Follow_Up->Data_Analysis Results Results Reporting Data_Analysis->Results

A typical workflow for a randomized controlled clinical trial.

Conclusion

This compound, with its selective D1 receptor antagonism, demonstrates a distinct and generally favorable side effect profile compared to D2 receptor antagonists. Clinical trial data suggests a lower propensity for metabolic disturbances and movement disorders, which are significant concerns with many currently available antipsychotics. The most commonly reported side effects of Ecopipam are generally mild to moderate and include headache, insomnia, fatigue, and somnolence. This differentiated safety profile suggests that Ecopipam could be a valuable alternative for patients with Tourette Syndrome and potentially other neuropsychiatric conditions, particularly for those who are intolerant to or at risk from the side effects of D2 receptor blockade. Further long-term studies will be crucial to fully characterize its safety and efficacy.

References

Ecopipam's Therapeutic Potential: A Comparative Analysis Across Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the clinical efficacy and underlying mechanisms of Ecopipam, a selective dopamine D1 receptor antagonist, reveals a promising, albeit varied, therapeutic landscape for Tourette Syndrome, stuttering, and Lesch-Nyhan disease. This guide synthesizes the current clinical trial data, elucidates the experimental methodologies employed, and visualizes the intricate signaling pathways and trial designs to provide a comprehensive resource for researchers and drug development professionals.

Ecopipam, an investigational drug, is carving a niche in the treatment of neurological disorders characterized by dysregulation of the dopamine system. Its selective action on the D1 receptor subtype offers a targeted therapeutic approach, potentially mitigating the side effects associated with broader-spectrum dopamine antagonists. This comparative guide examines the evidence for Ecopipam's efficacy across three distinct neurological conditions, presenting a clear overview of its performance and the scientific rationale for its use.

Comparative Efficacy of Ecopipam

The clinical trial data for Ecopipam demonstrates varying levels of efficacy across Tourette Syndrome, stuttering, and Lesch-Nyhan disease. While robust Phase 3 trials have shown significant tic reduction in Tourette's, the evidence for stuttering and Lesch-Nyhan disease is based on earlier-phase, proof-of-concept studies.

Neurological DisorderKey Efficacy FindingsPrimary Outcome Measure(s)
Tourette Syndrome Statistically significant reduction in tics compared to placebo. A Phase 2b trial showed a -3.4 point difference on the YGTSS-TTS at week 12.[1][2] Phase 3 data confirmed maintenance of efficacy and reduced relapse risk.[3]Yale Global Tic Severity Scale - Total Tic Score (YGTSS-TTS)[1][2]
Stuttering A majority of participants in an open-label pilot study showed improvement in stuttering symptoms.[4][5] Results from a Phase 2a study in adults also suggested a trend towards improved fluency.[6]Stuttering Severity Instrument (SSI-4)[7]
Lesch-Nyhan Disease A dose-escalation study suggested Ecopipam was well-tolerated and might reduce self-injurious behavior (SIB).[8] A double-blind, crossover trial, though terminated early, appeared to show a reduction in SIB in most participants.[9][10]Behavior Problems Inventory (BPI) - Self-Injurious Behavior Subscale[3]

Understanding the Mechanism of Action

Ecopipam functions as a selective antagonist of the dopamine D1 receptor.[7][11][12] This targeted action is central to its therapeutic effect in disorders with known or suspected dopaminergic dysfunction.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DA_cleft Dopamine Dopamine->DA_cleft Release D1_Receptor D1 Receptor DA_cleft->D1_Receptor Binds Signaling_Cascade Intracellular Signaling Cascade D1_Receptor->Signaling_Cascade Activates Ecopipam Ecopipam Ecopipam->D1_Receptor Blocks

Ecopipam's mechanism of action at the dopamine D1 receptor.

The pathophysiology of Tourette Syndrome is hypothesized to involve hyperactivity of the dopamine system.[5] Similarly, the "dopamine hypothesis" of stuttering suggests that excessive dopaminergic activity contributes to speech dysfluency.[13][14] In contrast, Lesch-Nyhan disease is associated with a profound dopamine deficiency in the basal ganglia.[15][16][17] Ecopipam's antagonistic action at the D1 receptor is thought to modulate these aberrant dopamine signals.

Experimental Protocols

The clinical trials of Ecopipam in these disorders have employed rigorous methodologies to assess its efficacy and safety.

Tourette Syndrome (Phase 3 Randomized Withdrawal Trial - NCT05615220)
  • Objective: To evaluate the maintenance of efficacy of Ecopipam in subjects with Tourette Syndrome who have responded to open-label treatment.

  • Design: A multicenter, double-blind, placebo-controlled, randomized withdrawal study. The trial consists of a 12-week open-label stabilization period followed by a 12-week double-blind, randomized withdrawal period.

  • Participants: Children, adolescents, and adults (ages 6 and older) with a diagnosis of Tourette's Disorder and a Yale Global Tic Severity Scale-Revised (YGTSS-R) Total Tic Score of at least 20.

  • Intervention: Ecopipam administered orally, titrated to a target dose of 1.8 mg/kg/day during the open-label phase. In the double-blind phase, responders are randomized to continue Ecopipam or switch to placebo.

  • Primary Outcome Measure: The primary endpoint is the time from randomization to relapse during the double-blind withdrawal period. Relapse is defined as a loss of ≥50% of the improvement on the YGTSS-TTS from baseline to the end of the open-label period.

Screening Screening Open_Label Open-Label Ecopipam (12 weeks) Screening->Open_Label Randomization Randomization Open_Label->Randomization Ecopipam_Arm Continue Ecopipam (12 weeks) Randomization->Ecopipam_Arm Responders Placebo_Arm Switch to Placebo (12 weeks) Randomization->Placebo_Arm Responders Outcome Primary Outcome: Time to Relapse Ecopipam_Arm->Outcome Placebo_Arm->Outcome

Workflow for the Phase 3 Ecopipam Tourette Syndrome trial.
Stuttering (Phase 2 "Speak Freely" Trial - NCT04013341)

  • Objective: To evaluate the efficacy and safety of Ecopipam in adults who stutter.

  • Design: A randomized, double-blind, placebo-controlled, parallel-group study.[7]

  • Participants: Adults (18 years or older) with a diagnosis of childhood-onset fluency disorder (stuttering) and a history of stuttering for at least two years.[7]

  • Intervention: Ecopipam or placebo administered orally for a 12-week treatment period, including a 4-week titration phase followed by an 8-week maintenance phase. The target dose of Ecopipam was approximately 2 mg/kg/day.[7]

  • Primary Outcome Measure: The primary outcome was the change from baseline in the percentage of syllables stuttered (%SS) as measured by the Stuttering Severity Instrument-4 (SSI-4) at the end of the 12-week treatment period. The SSI-4 assesses the frequency, duration, and physical concomitants of stuttering.[8]

Lesch-Nyhan Disease (Phase 3 Crossover Trial - NCT01751802)
  • Objective: To evaluate the efficacy and safety of Ecopipam for the treatment of self-injurious behavior (SIB) in subjects with Lesch-Nyhan Disease.

  • Design: A double-blind, placebo-controlled, crossover trial. The study was designed for participants to receive both Ecopipam and placebo in different treatment periods.[3][17]

  • Participants: Individuals with a diagnosis of Lesch-Nyhan Disease.

  • Intervention: Ecopipam or placebo administered orally. The trial involved different treatment periods with Ecopipam and placebo.[3]

  • Primary Outcome Measure: The primary endpoint was the change in the Self-Injurious Behavior subscale of the Behavior Problems Inventory (BPI). The BPI is a rating scale completed by caregivers to assess the frequency and severity of problem behaviors.[3]

Comparative Pathophysiology and Ecopipam's Targeted Intervention

The underlying dopamine dysregulation differs across these three disorders, providing a rationale for the differential efficacy of Ecopipam.

cluster_TS Tourette Syndrome cluster_Stuttering Stuttering cluster_LND Lesch-Nyhan Disease TS_Patho Hyperdopaminergic State (Increased Dopamine Activity) TS_Ecopipam Ecopipam blocks overactive D1 receptor signaling TS_Patho->TS_Ecopipam Stutter_Patho Hyperdopaminergic State (Excessive Dopamine) Stutter_Ecopipam Ecopipam normalizes D1-mediated pathways Stutter_Patho->Stutter_Ecopipam LND_Patho Hypodopaminergic State (Dopamine Deficiency) LND_Ecopipam Ecopipam's role is less clear; may involve receptor sensitivity changes LND_Patho->LND_Ecopipam

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Ecopipam Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of Ecopipam hydrobromide, a selective dopamine D1/D5 receptor antagonist used in research.

Pre-Disposal Safety and Hazard Assessment

Before handling this compound for disposal, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer. The SDS for this compound from one supplier indicates that it is not classified as a hazardous substance or mixture[1]. However, a related salt, Ecopipam hydrochloride, is classified as harmful if swallowed (Acute toxicity, oral - Category 4)[2]. Therefore, it is prudent to handle this compound with care, assuming it may have associated hazards.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety glasses with side-shields, and a laboratory coat[3][4].

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols[1][4].

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, follow the first-aid measures outlined in the SDS[1][4].

  • Emergency Stations: Ensure that a safety shower and eyewash station are readily accessible[1][2].

Segregation and Collection of this compound Waste

Proper segregation is a fundamental step in laboratory waste management to ensure safe and compliant disposal[3].

  • Designated Waste Container: Collect all this compound waste, including contaminated labware (e.g., pipette tips, vials, gloves), in a designated, leak-proof, and clearly labeled waste container.

  • Labeling: The container must be labeled with the chemical name ("this compound waste") and any relevant hazard symbols as indicated by the SDS or institutional policy.

  • Incompatible Materials: Do not mix this compound waste with other incompatible chemical waste streams. The SDS for the hydrochloride salt notes incompatibility with strong acids/alkalis and strong oxidizing/reducing agents[2].

Step-by-Step Disposal Procedure

The primary directive for disposal is to adhere to local, state, and federal regulations[2][5]. Pharmaceutical waste should not be disposed of in regular trash or flushed down the sewer system, as this can lead to environmental contamination[6].

  • Consult the SDS: The most critical step is to review Section 13 of the manufacturer-specific Safety Data Sheet for detailed disposal instructions[1].

  • Waste Collection: Wearing appropriate PPE, collect all solid waste contaminated with this compound into your designated waste container. For solutions, absorb them with an inert, liquid-binding material like diatomite before placing them in the container[1].

  • Container Sealing: Once the waste is collected, securely seal the container.

  • Storage: Store the sealed container in a designated, secure area away from incompatible materials, pending collection[5].

  • Contact EHS: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor[5][6]. These services are equipped to handle and dispose of pharmaceutical waste in compliance with all regulations.

  • Documentation: Maintain accurate records of the waste generated and its disposal, as required by institutional policy and regulations like the Resource Conservation and Recovery Act (RCRA)[5].

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in the search results, the general procedure for handling a chemical spill, which is a form of waste generation, is as follows:

Accidental Release Measures:

  • Evacuate personnel to a safe area[1].

  • Wear full personal protective equipment, including a suitable respirator if necessary[1].

  • Prevent further spillage and keep the material away from drains or water courses[1].

  • For solutions, absorb the spill with a finely-powdered liquid-binding material (e.g., diatomite, universal binders)[1].

  • For solid spills, carefully sweep or scoop the material to avoid dust formation.

  • Collect the contaminated material and place it in the designated waste container for disposal as per Section 13 of the SDS[1].

  • Decontaminate the spill surface and any affected equipment, for example, by scrubbing with alcohol[1].

Visualizing the Disposal Workflow

The following diagrams illustrate the procedural workflow and logical considerations for the proper disposal of this compound.

cluster_prep Phase 1: Preparation cluster_collection Phase 2: Collection & Segregation cluster_disposal Phase 3: Final Disposal sds Consult Safety Data Sheet (SDS) for Hazard & Disposal Info ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe segregate Segregate Ecopipam Waste (Solid & Liquid) ppe->segregate container Place in Labeled, Leak-Proof Waste Container segregate->container store Store Container Securely in Designated Area container->store ehs Contact EHS or Licensed Waste Contractor for Pickup store->ehs document Complete Waste Disposal Documentation ehs->document end Disposal Complete document->end

Caption: Procedural workflow for the safe disposal of this compound waste.

cluster_center cluster_inputs Regulatory & Safety Inputs cluster_actions Required Actions safe_disposal Safe & Compliant Disposal ppe Proper PPE Usage safe_disposal->ppe segregation Waste Segregation safe_disposal->segregation containment Secure Containment & Labeling safe_disposal->containment hauler Use of Licensed Waste Hauler safe_disposal->hauler sds Manufacturer's SDS sds->safe_disposal regulations Local, State & Federal Regulations (e.g., RCRA) regulations->safe_disposal institutional Institutional Policies (EHS) institutional->safe_disposal

Caption: Logical relationships for ensuring safe and compliant chemical disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ecopipam Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Ecopipam hydrobromide, a potent and selective dopamine D1/D5 receptor antagonist. By adhering to these procedural steps, you can minimize risks and maintain the integrity of your research.

Essential Safety and Handling Precautions

This compound, while not classified as a hazardous substance in some safety data sheets, requires careful handling to avoid potential irritation to the skin, eyes, and respiratory tract.[1][2] The hydrochloride salt is noted as harmful if swallowed.[3] Therefore, a conservative approach to handling is recommended.[4]

Personal Protective Equipment (PPE): A Tabular Overview

The use of appropriate Personal Protective Equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.[2]

Body PartPersonal Protective EquipmentSpecifications and Standards
Hands Chemical-resistant glovesCompliant with standard BS EN 374:2003. Inspect gloves before each use.[2]
Eyes Safety glasses with side shields or gogglesGoggles are recommended when there is a risk of splashing.[2]
Body Protective clothing/Laboratory coatLong-sleeved and impermeable.[2]
Respiratory N95 or N100 respiratorRequired if there is a risk of generating airborne powder or aerosols.[2]

Engineering Controls

To further minimize exposure, the following engineering controls should be in place:

  • Ventilation: Always handle this compound in a well-ventilated area.[2]

  • Fume Hood: Whenever possible, use a laboratory fume hood for all weighing and reconstitution procedures.[2]

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible in the laboratory.[2][3]

Operational Plan: From Receipt to Disposal

A systematic approach to the handling, storage, and disposal of this compound is critical for maintaining a safe laboratory environment.

Receiving and Storage

Upon receiving this compound, personnel should wear chemotherapy gloves for unpacking.[5] Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.[2][4] For long-term stability, a storage temperature of -20°C is recommended.[2]

Handling and Reconstitution

  • Preparation: Before handling, ensure all necessary PPE is donned correctly.

  • Weighing: If working with the solid form, carefully weigh the required amount in a fume hood to prevent the formation and inhalation of dust.[2]

  • Reconstitution: When preparing a solution, add the solvent slowly to the solid to avoid splashing.[2]

  • Post-Handling: After handling, thoroughly wash hands with soap and water.[2] Decontaminate all surfaces and equipment used.

Spill Management

In the event of a spill, immediate and appropriate action is necessary:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[2]

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Wear PPE: Don the full personal protective equipment as outlined in the table above.[2]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[2]

  • Clean-up: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, absorb with an inert material.[1][2]

Disposal

First Aid Measures

In the event of exposure, follow these immediate first aid measures and seek prompt medical attention.[1][2][3][4]

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with copious amounts of soap and water.[2] Remove contaminated clothing.
Eye Contact Flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.[2]
Ingestion Wash out the mouth with water. Do NOT induce vomiting.[2]

Scientific Profile: Mechanism of Action

This compound is a potent and selective antagonist of the dopamine D1 and D5 receptors, with Ki values of 1.2 nM and 2.0 nM, respectively.[6] It shows significantly lower affinity for other receptors, making it a valuable tool for studying the specific roles of the D1/D5 signaling pathway.[6]

Dopamine D1/D5 Receptor Antagonism Workflow

cluster_workflow Operational Workflow for Handling this compound Receiving Receiving - Don chemotherapy gloves - Inspect packaging Storage Storage - Tightly sealed container - Cool, dry, well-ventilated area - -20°C for long-term storage Receiving->Storage Handling Handling & Reconstitution - Full PPE - Fume hood - Weigh carefully - Reconstitute slowly Storage->Handling Spill_Management Spill Management - Evacuate & Ventilate - Full PPE - Contain and clean up Handling->Spill_Management Disposal Disposal - Follow local regulations - Consult EHS Handling->Disposal Spill_Management->Disposal

Caption: A flowchart outlining the key logistical steps for safely managing this compound from receipt to disposal.

Ecopipam's Effect on Dopamine D1 Receptor Signaling

cluster_pathway Simplified Dopamine D1 Receptor Signaling Pathway Dopamine Dopamine D1_Receptor D1 Receptor Dopamine->D1_Receptor Activates Ecopipam This compound Ecopipam->D1_Receptor Blocks G_Protein Gs Protein D1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates targets leading to

Caption: A diagram illustrating how this compound acts as an antagonist at the dopamine D1 receptor, thereby inhibiting downstream signaling.

By implementing these safety protocols and understanding the operational logistics, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ecopipam hydrobromide
Reactant of Route 2
Ecopipam hydrobromide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。